molecular formula C19H24O3 B027245 Pirnabine CAS No. 19825-63-9

Pirnabine

货号: B027245
CAS 编号: 19825-63-9
分子量: 300.4 g/mol
InChI 键: AADNQNOXNWEYHS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pirnabine (CAS 19825-63-9) is a synthetic cannabinoid receptor ligand that selectively interacts with CB1 and CB2 receptors . It was initially developed for experimental studies of the endocannabinoid system and explored for the treatment of glaucoma . Its primary research value lies in preclinical studies for ocular pressure modulation and neuroprotective effects in retinal tissue . The compound's mechanism of action involves modulating endocannabinoid receptor pathways to influence ocular pressure and neuroinflammation . Through CB1 receptor activation, this compound can modulate neuronal calcium channels, affecting neurotransmitter release and providing potential neuroprotective effects . Its interaction with CB2 receptors is associated with anti-inflammatory effects, which is particularly relevant in retinal microglia modulation . This compound is utilized in glaucoma research to investigate cannabinoid-mediated intraocular pressure reduction and to evaluate retinal ganglion cell survival under stress conditions . It also serves as a critical tool in ocular pharmacology to explore CB1/CB2 signaling pathways in ocular tissues and provides mechanistic insights into receptor-ligand interactions for endocannabinoid system studies . Compared to other cannabinoid ligands, this compound shows enhanced receptor specificity, which helps reduce off-target effects and provides more reliable preclinical data . This product is intended for laboratory research use only and is not approved for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

19825-63-9

分子式

C19H24O3

分子量

300.4 g/mol

IUPAC 名称

(3,6,6,9-tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate

InChI

InChI=1S/C19H24O3/c1-11-6-7-15-14(8-11)18-16(21-13(3)20)9-12(2)10-17(18)22-19(15,4)5/h9-11H,6-8H2,1-5H3

InChI 键

AADNQNOXNWEYHS-UHFFFAOYSA-N

规范 SMILES

CC1CCC2=C(C1)C3=C(C=C(C=C3OC(=O)C)C)OC2(C)C

其他CAS编号

19825-63-9

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cannabinoid Receptor 1 (CB1) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for quantitative pharmacological data and detailed experimental protocols for the compound "Pirnabine" (also known as SP-304) did not yield sufficient information in the public domain to fulfill the request for an in-depth technical guide. While this compound is identified as a synthetic cannabinoid receptor ligand investigated for glaucoma and chronic idiopathic constipation, specific data on its binding affinity, functional efficacy, and detailed signaling pathways at the CB1 receptor are not available in the reviewed literature.

To demonstrate the requested format and content, this guide has been prepared using the well-characterized, high-efficacy CB1 receptor agonist, CP55,940 , as a representative compound. The methodologies and signaling pathways described are standard for the characterization of CB1 receptor ligands and are presented as a template for how such a guide for this compound would be structured if the data were available.

Introduction to CB1 Receptor and Ligand Interaction

The Cannabinoid Receptor 1 (CB1) is a Class A G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, making it a key therapeutic target for a variety of neurological and psychiatric disorders. CB1 receptors are primarily coupled to the Gi/o family of G-proteins.[1] Agonist binding to the CB1 receptor initiates a conformational change, leading to the activation of downstream signaling cascades that modulate neurotransmitter release and neuronal excitability.

This guide provides a detailed overview of the mechanism of action of the synthetic cannabinoid agonist CP55,940 at the human CB1 receptor, summarizing key quantitative data and outlining the experimental protocols used for their determination.

Quantitative Pharmacology of CP55,940 at the CB1 Receptor

The interaction of CP55,940 with the CB1 receptor has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional activity.

Radioligand Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically determined through competitive binding assays where the test compound (CP55,940) competes with a radiolabeled ligand for binding to the receptor. The inhibition constant (Ki) is a measure of the affinity of the test compound.

RadioligandPreparationKi (nM)Reference
[³H]CP55,940Rat brain membranes0.98[2]
[³H]SR141716AHuman CB1-expressing cells2.5[2]
Functional Activity

Functional activity assays measure the biological response elicited by a ligand upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists/inverse agonists, as well as the maximum effect (Emax).

The GTPγS binding assay is a functional assay that measures the activation of G-proteins following receptor agonism. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

PreparationEC50 (nM)Emax (% of Basal)Reference
Rat cerebral cortex homogenates20.2163%[2]
Mouse brain membranes6.362%[3]

CB1 receptor activation by agonists typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This is a key downstream signaling event for Gi/o-coupled receptors.

Assay ConditionIC50 (nM)Imax (% inhibition of forskolin-stimulated cAMP)Reference
Forskolin-stimulated0.3~30%[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This protocol describes a typical competitive radioligand binding assay to determine the affinity of a test compound for the CB1 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.

Materials:

  • Membrane preparation from cells stably expressing the human CB1 receptor or from rodent brain tissue.

  • Radioligand (e.g., [³H]CP55,940).

  • Test compound (e.g., CP55,940).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Incubate a fixed concentration of the radioligand with varying concentrations of the test compound and the membrane preparation in the binding buffer.

  • Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

experimental_workflow_radioligand_binding cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes CB1 Receptor Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand ([³H]CP55,940) Radioligand->Incubate TestCompound Test Compound (CP55,940) TestCompound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analysis Calculate IC50 and Ki Count->Analysis

Workflow for Radioligand Binding Assay.
[³⁵S]GTPγS Binding Assay

This protocol outlines the steps for a [³⁵S]GTPγS binding assay to measure G-protein activation by a CB1 receptor agonist.

Objective: To determine the EC50 and Emax of a test compound for G-protein activation via the CB1 receptor.

Materials:

  • Membrane preparation from cells stably expressing the human CB1 receptor or from rodent brain tissue.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound (e.g., CP55,940).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Pre-incubate the membrane preparation with GDP in the assay buffer.

  • Add varying concentrations of the test compound.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS by liquid scintillation counting.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Data are analyzed using non-linear regression to determine the EC50 and Emax values.

experimental_workflow_gtpgs_binding cluster_preparation Preparation cluster_reaction Reaction cluster_quantification Quantification cluster_analysis Data Analysis Membranes CB1 Receptor Membranes Incubate Incubate at 30°C Membranes->Incubate GDP GDP GDP->Incubate TestCompound Test Compound (CP55,940) TestCompound->Incubate GTPgS [³⁵S]GTPγS GTPgS->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analysis Calculate EC50 and Emax Count->Analysis experimental_workflow_cAMP_assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis Cells CB1-expressing Cells Pretreat Pre-treat with PDE Inhibitor Cells->Pretreat AddCompound Add Test Compound Pretreat->AddCompound Stimulate Stimulate with Forskolin AddCompound->Stimulate Lyse Lyse Cells Stimulate->Lyse MeasurecAMP Measure cAMP Lyse->MeasurecAMP Analysis Calculate IC50 and Imax MeasurecAMP->Analysis signaling_pathway_CB1 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (CP55,940) CB1 CB1 Receptor Agonist->CB1 Binds G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression, neurotransmitter release) PKA->CellularResponse Modulates

References

Unveiling the Cannabinoid CB2 Receptor: A Technical Guide to Binding Affinity and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cannabinoid receptor type 2 (CB2), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a multitude of pathologies, including inflammatory disorders, neuropathic pain, and neurodegenerative diseases. Unlike the CB1 receptor, which is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is primarily found in the periphery, particularly on immune cells. This distribution makes it an attractive target for drug development, aiming to harness the therapeutic benefits of cannabinoids without inducing central side effects.

This technical guide provides an in-depth overview of the methodologies used to characterize the binding affinity of ligands to the CB2 receptor and the subsequent signaling cascades. While this document aims to be a comprehensive resource, it is important to note that a thorough search of scientific literature and patent databases did not yield specific quantitative binding affinity data for the compound Pirnabine (also known as SP-304) at the CB2 receptor. Therefore, this guide will focus on the established principles and protocols for assessing ligand-CB2 receptor interactions, using well-characterized cannabinoid ligands as examples. One source indicates that this compound selectively binds to CB1 and CB2 cannabinoid receptors, which can modulate neuronal calcium channels and may have anti-inflammatory effects.[1]

Cannabinoid Receptor Type 2 (CB2)

The CB2 receptor is a member of the Class A family of GPCRs.[2] Its activation by agonists initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Beyond this canonical pathway, CB2 receptor activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and ion channels.

Quantitative Assessment of CB2 Receptor Binding Affinity

Determining the binding affinity of a compound for the CB2 receptor is a critical first step in drug discovery and development. Affinity is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger interaction between the ligand and the receptor. Several experimental techniques are employed to quantify this interaction.

Data Presentation: CB2 Receptor Binding Affinities of Select Cannabinoid Ligands

The following table summarizes the binding affinities (Ki) of several well-characterized cannabinoid ligands for the human CB2 receptor. This data is presented for illustrative purposes to highlight the range of affinities observed for different chemical scaffolds.

Compound NameChemical ClassCB2 Receptor Binding Affinity (Ki) [nM]Reference
CP55,940Classical Cannabinoid0.66Huffman et al., 2005
JWH-133Naphthoylindole3.4Huffman et al., 2003
WIN 55,212-2Aminoalkylindole0.33Felder et al., 1995
HU-308Quinolinone22.7Hanus et al., 1999
SR144528Arylsulfonamide0.6Rinaldi-Carmona et al., 1998

Note: The binding affinity values can vary between studies depending on the experimental conditions, such as the radioligand used, cell line, and assay buffer composition.

Experimental Protocols for Determining CB2 Receptor Binding Affinity

The most common method for determining the binding affinity of a test compound is through competitive radioligand binding assays.

Radioligand Binding Assay

This assay measures the ability of a non-radioactive test compound to displace a known radioactive ligand (radioligand) that binds with high affinity and selectivity to the CB2 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells stably or transiently expressing the human CB2 receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: A high-affinity CB2 receptor ligand labeled with a radioisotope, such as [³H]CP55,940 or [³H]WIN 55,212-2.

  • Test Compound: The non-radioactive compound for which the binding affinity is to be determined.

  • Non-specific Binding Control: A high concentration of a known, non-radioactive CB2 receptor ligand to determine the amount of radioligand that binds to non-receptor components.

  • Assay Buffer: Typically a Tris-HCl buffer containing divalent cations (e.g., MgCl₂) and a protease inhibitor.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Protocol:

  • Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A set of tubes containing only membranes and radioligand (total binding) and another set containing membranes, radioligand, and a saturating concentration of a non-labeled ligand (non-specific binding) are also prepared.

  • Equilibration: The mixture is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow_Radioligand_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (with CB2 Receptors) incubation Incubate Components: Membranes + Radioligand + Test Compound prep_membranes->incubation prep_radioligand Prepare Radioligand (e.g., [3H]CP55,940) prep_radioligand->incubation prep_test_compound Prepare Test Compound (Varying Concentrations) prep_test_compound->incubation filtration Rapid Filtration (Separate Bound from Free Radioligand) incubation->filtration washing Wash Filters filtration->washing scintillation Measure Radioactivity (Scintillation Counting) washing->scintillation analysis Data Analysis (Calculate IC50 and Ki) scintillation->analysis CB2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CB2R CB2 Receptor G_protein Gi/o Protein (αβγ) CB2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Effects PKA->Downstream Phosphorylation Ligand Agonist Ligand Ligand->CB2R Binding

References

Pirnabine: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirnabine (SP-304) is a synthetic cannabinoid receptor ligand that has been investigated for its therapeutic potential, notably in the treatment of glaucoma. As a modulator of the endocannabinoid system, its interaction with cannabinoid receptors 1 (CB1) and 2 (CB2) forms the basis of its pharmacological activity. This technical guide provides a comprehensive overview of the chemical structure of this compound, outlines a putative synthetic route based on related compounds, and describes its mechanism of action through the canonical cannabinoid receptor signaling pathways. All quantitative data are summarized for clarity, and a detailed visualization of the signaling cascade is provided.

Chemical Structure and Identification

This compound, systematically named (3,6,6,9-Tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate (B1210297), is classified as a 2,2-dimethyl-1-benzopyran derivative.[1] Its core structure consists of a dibenzopyran ring system, which is a common feature among many classical cannabinoids.

Table 1: Chemical and Physical Properties of this compound

IdentifierValueReference
IUPAC Name (3,6,6,9-Tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate[2]
Synonyms Pirnabin, SP-304[1]
CAS Number 19825-63-9[1][2][3]
Molecular Formula C₁₉H₂₄O₃[1][3]
Molar Mass 300.398 g·mol⁻¹[2]
SMILES CC1CCC2=C(C1)C1=C(OC2(C)C)C=C(C)C=C1OC(C)=O[1]
InChI InChI=1S/C19H24O3/c1-11-6-7-15-14(8-11)18-16(21-13(3)20)9-12(2)10-17(18)22-19(15,4)5/h9-11H,6-8H2,1-5H3[1][2]
InChIKey AADNQNOXNWEYHS-UHFFFAOYSA-N[1][2]

Synthesis of this compound

Putative Experimental Protocol

Objective: To synthesize (3,6,6,9-Tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate (this compound) from its phenolic precursor.

Materials:

  • 3,6,6,9-Tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol

  • Acetic anhydride (B1165640)

  • Pyridine (or another suitable base)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Dissolution: Dissolve the phenolic precursor, 3,6,6,9-Tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol, in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Acetylation: Add a suitable base, such as pyridine, to the solution. Cool the reaction mixture in an ice bath and slowly add acetic anhydride dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: Cannabinoid Receptor Signaling

This compound functions as a synthetic cannabinoid receptor ligand, exerting its effects by modulating the activity of CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like this compound, initiate a cascade of intracellular signaling events.

The primary signaling pathway involves the coupling of the activated receptor to inhibitory G-proteins of the Gi/o family. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate the activity of various ion channels, such as inhibiting N-type and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Furthermore, cannabinoid receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), through mechanisms that can be either G-protein-dependent or β-arrestin-mediated.

Pirnabine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling cluster_effectors Downstream Effectors cluster_arrestin β-Arrestin Pathway This compound This compound CB1_CB2 CB1/CB2 Receptor This compound->CB1_CB2 Binds and Activates G_protein Gi/o Protein CB1_CB2->G_protein Activates Arrestin β-Arrestin CB1_CB2->Arrestin Recruits G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma ERK ERK1/2 Activation G_protein->ERK AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channels (GIRK) G_beta_gamma->K_channel Activates cAMP ↓ cAMP AC->cAMP Arrestin->ERK

Caption: General signaling pathway of cannabinoid receptors activated by an agonist like this compound.

Conclusion

This compound is a synthetic cannabinoid with a well-defined chemical structure. While specific details of its synthesis are not publicly disclosed, established methods for the acetylation of similar cannabinoid phenols provide a likely synthetic route. Its mechanism of action is centered on the modulation of CB1 and CB2 receptors, leading to the activation of canonical G-protein signaling pathways. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, providing essential information on the chemical and pharmacological properties of this compound. Further research is warranted to fully elucidate its specific synthetic protocols and detailed signaling profile.

References

Pirnabine: A Technical Overview of Pharmacokinetic Properties and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirnabine (also known as SP-304) is a compound investigated for the treatment of chronic idiopathic constipation (CIC). As a derivative of 2,2-dimethyl-1-benzopyran, its therapeutic potential is linked to its pharmacokinetic and pharmacodynamic profiles. This technical guide synthesizes the available information on the pharmacokinetics and bioavailability of this compound, intended to provide a foundational resource for researchers and professionals in drug development. While specific quantitative data from clinical trials are not extensively published, this document outlines the completed studies, the compound's mechanism of action, and standard experimental protocols relevant to its evaluation.

Introduction

This compound is a small molecule that has undergone clinical evaluation for gastrointestinal disorders. It belongs to the class of organic compounds known as 2,2-dimethyl-1-benzopyrans[1]. Clinical development, conducted under the identifier SP-304, progressed at least to Phase II trials to assess its efficacy and safety in treating chronic idiopathic constipation[2][3]. A key aspect of its development profile is the characterization of its absorption, distribution, metabolism, and excretion (ADME), which collectively define its pharmacokinetic behavior and bioavailability.

Pharmacokinetic Profile

The primary objective of early-phase clinical trials is to elucidate the pharmacokinetic profile of a new drug candidate. For this compound, a Phase I clinical trial in healthy volunteers was completed with the stated goal of characterizing its safety, tolerability, and pharmacokinetic and pharmacodynamic effects[4]. A subsequent Phase IIa trial also aimed to evaluate pharmacokinetics in patients with chronic constipation[3]. However, the specific data from these trials are not publicly available. The following tables are structured to present the key pharmacokinetic parameters that would have been determined in these studies.

Absorption
ParameterValueSpeciesStudy Type
Bioavailability (F%) Data not publicly availableHumanPhase I
Tmax (hours) Data not publicly availableHumanPhase I
Cmax (ng/mL) Data not publicly availableHumanPhase I
AUC (ng·h/mL) Data not publicly availableHumanPhase I
Distribution
ParameterValueSpeciesStudy Type
Volume of Distribution (Vd) Data not publicly availableHumanPhase I
Protein Binding (%) Data not publicly availableIn vitroPreclinical
Metabolism
ParameterValueMethod
Primary Metabolites Data not publicly availableIn vitro/In vivo
Metabolizing Enzymes Data not publicly availableIn vitro
Excretion
ParameterValueSpeciesStudy Type
Half-life (t½) Data not publicly availableHumanPhase I
Clearance (CL) Data not publicly availableHumanPhase I
Route of Elimination Data not publicly availableHumanPhase I

Mechanism of Action: Guanylate Cyclase-C Agonism

This compound is classified as a guanylate cyclase-C (GC-C) agonist[1]. This mechanism is a key therapeutic target for constipation. GC-C is a receptor found on the apical surface of intestinal epithelial cells. Its activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels are believed to have two primary effects: stimulation of chloride and bicarbonate secretion into the intestinal lumen, and an increase in intestinal fluid secretion and transit.

GCC_Pathway This compound This compound (SP-304) GCC_Receptor Guanylate Cyclase-C (GC-C) Receptor This compound->GCC_Receptor Binds and Activates cGMP Increased cGMP GCC_Receptor->cGMP Catalyzes Conversion GTP GTP GTP->GCC_Receptor CFTR CFTR Activation cGMP->CFTR Secretion Increased Cl- and HCO3- Secretion into Lumen CFTR->Secretion Fluid Increased Intestinal Fluid and Transit Secretion->Fluid

Caption: this compound's signaling pathway as a GC-C agonist.

Experimental Protocols

The following outlines a typical experimental protocol for a Phase I, single-dose, dose-escalation study to determine the pharmacokinetics of an oral drug like this compound, based on the stated objectives of its clinical trials.

Study Design

A randomized, double-blind, placebo-controlled, single ascending dose design would be employed. Healthy adult volunteers would be assigned to cohorts, with each cohort receiving a progressively higher dose of this compound or a placebo.

Dosing and Sample Collection
  • Administration: A single oral dose of this compound (e.g., in a capsule or solution) is administered to subjects after an overnight fast.

  • Blood Sampling: Venous blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-specified time points: pre-dose (0 hours), and then at multiple intervals post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying the concentration of this compound and its potential metabolites in plasma. The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

Non-compartmental analysis of the plasma concentration-time data would be used to calculate the key pharmacokinetic parameters listed in the tables in Section 2. Software such as WinNonlin® or similar would be utilized for these calculations.

PK_Workflow cluster_study Phase I Clinical Study cluster_lab Bioanalytical Laboratory cluster_analysis Data Analysis Dosing Oral Administration of this compound Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Report Summary Report PK_Calc->Report

Caption: Generalized experimental workflow for a clinical pharmacokinetic study.

Bioavailability

The absolute bioavailability of this compound would be determined by comparing the area under the curve (AUC) following oral administration to the AUC following intravenous (IV) administration. A lower oral bioavailability could suggest poor absorption or significant first-pass metabolism. Given that this compound acts locally in the gut as a GC-C agonist, systemic bioavailability may not be a prerequisite for its primary therapeutic effect.

Conclusion

This compound represents a therapeutic candidate for chronic idiopathic constipation with a defined mechanism of action as a guanylate cyclase-C agonist. While its clinical development included Phase I and IIa trials designed to characterize its pharmacokinetics, specific data on its absorption, distribution, metabolism, and excretion are not widely available in the public domain. The information and standardized protocols presented in this guide are intended to provide a framework for understanding the necessary pharmacokinetic evaluation of this compound and similar compounds in the drug development pipeline. Further disclosure of clinical trial data would be necessary for a complete quantitative assessment.

References

The Metabolic Fate of Pirnabine: A Technical Guide to Putative Pathways and Investigative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, detailed public-domain scientific literature and clinical trial data outlining the specific metabolic and degradation pathways of Pirnabine are not available. The information presented in this technical guide is therefore based on the fundamental principles of xenobiotic metabolism and the known biotransformation of compounds with similar chemical scaffolds. The pathways, experimental protocols, and quantitative data provided are illustrative and intended to serve as a strategic framework for researchers and drug development professionals investigating the pharmacokinetics of this compound.

Introduction to Xenobiotic Biotransformation

The metabolism of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its efficacy, duration of action, and potential for toxicity. The biotransformation of xenobiotics, such as this compound, is a complex process primarily carried out by a series of enzymatic reactions categorized into Phase I and Phase II metabolism. These phases work in concert to increase the hydrophilicity of lipophilic compounds, facilitating their excretion from the body.

  • Phase I Metabolism: These reactions introduce or unmask polar functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, are the primary catalysts of Phase I oxidative metabolism.[1][2][3][4][5]

  • Phase II Metabolism: In this phase, the modified compounds from Phase I, or parent drugs with suitable functional groups, are conjugated with endogenous polar molecules such as glucuronic acid, sulfate, acetate, or amino acids.[1][6] This process, catalyzed by transferase enzymes, significantly increases the water solubility and molecular weight of the drug, preparing it for elimination via urine or bile.

Putative Metabolic Pathways of this compound

This compound, a derivative of 2,2-dimethyl-1-benzopyran, possesses several functional groups that are likely sites for metabolic modification. Based on its structure, the following hypothetical metabolic pathways are proposed.

Phase I Metabolism

The chemical structure of this compound suggests that it is a likely substrate for several CYP450 isoenzymes.[2][3][7] The most probable Phase I reactions include:

  • Hydroxylation: The aromatic ring and the saturated carbocyclic ring are susceptible to hydroxylation.

  • O-Dealkylation: The ether linkage could be a target for O-dealkylation.

  • Oxidation: The methyl groups on the chromene ring could undergo oxidation to form alcohols, aldehydes, and subsequently carboxylic acids.

Below is a DOT language diagram illustrating the potential Phase I metabolic transformations of this compound.

Pirnabine_Phase_I_Metabolism This compound This compound M1 Hydroxylated this compound (Aromatic Ring) This compound->M1 CYP450 (e.g., CYP3A4, CYP2D6) Hydroxylation M2 Hydroxylated this compound (Carbocyclic Ring) This compound->M2 CYP450 Hydroxylation M3 O-Dealkylated this compound This compound->M3 CYP450 O-Dealkylation M4 Oxidized this compound (Methyl Group Oxidation) This compound->M4 CYP450, ADH, ALDH Oxidation

Hypothetical Phase I metabolic pathways of this compound.
Phase II Metabolism

The hydroxylated and dealkylated metabolites generated in Phase I would be prime candidates for Phase II conjugation reactions. The primary conjugation pathways are likely to be:

  • Glucuronidation: The newly formed hydroxyl groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxylated metabolites.

The following DOT diagram visualizes the potential Phase II conjugation of a Phase I metabolite of this compound.

Pirnabine_Phase_II_Metabolism M1 Hydroxylated this compound M1_Glucuronide This compound-Glucuronide Conjugate M1->M1_Glucuronide UGTs Glucuronidation M1_Sulfate This compound-Sulfate Conjugate M1->M1_Sulfate SULTs Sulfation

Potential Phase II conjugation of a this compound metabolite.

Proposed Experimental Protocols for Metabolic Investigation

To elucidate the actual metabolic pathways of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are standard methodologies in drug metabolism research.

In Vitro Metabolism Studies

Objective: To identify the primary metabolic pathways, the enzymes involved, and potential metabolites of this compound.

Experimental Workflow:

In_Vitro_Metabolism_Workflow cluster_incubation Incubation cluster_analysis Analysis This compound This compound HLM Human Liver Microsomes This compound->HLM Heps Cryopreserved Human Hepatocytes This compound->Heps CYPs Recombinant Human CYP Isoforms This compound->CYPs LC_MS LC-MS/MS Analysis (Metabolite Identification & Quantification) HLM->LC_MS Heps->LC_MS CYPs->LC_MS Cofactors NADPH, UDPGA, PAPS Cofactors->HLM Cofactors->Heps Kinetic_Analysis Enzyme Kinetic Analysis (Km, Vmax) LC_MS->Kinetic_Analysis

Workflow for in vitro metabolism studies of this compound.

Methodologies:

  • Human Liver Microsomes (HLM) Assay:

    • Purpose: To investigate Phase I metabolism, particularly CYP-mediated reactions.

    • Protocol:

      • Prepare an incubation mixture containing this compound (at various concentrations), HLM, and a phosphate (B84403) buffer.

      • Initiate the reaction by adding a NADPH-regenerating system.

      • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

      • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

      • Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS.

  • Cryopreserved Human Hepatocytes Assay:

    • Purpose: To investigate both Phase I and Phase II metabolism in a more physiologically relevant system.

    • Protocol:

      • Thaw and culture cryopreserved human hepatocytes according to the supplier's instructions.

      • Treat the hepatocytes with this compound at various concentrations.

      • Collect samples of the culture medium and cell lysates at different time points.

      • Process the samples to extract the parent drug and metabolites.

      • Analyze the extracts by LC-MS/MS.

  • Recombinant Human CYP Isoform Screening:

    • Purpose: To identify the specific CYP isoforms responsible for this compound metabolism.

    • Protocol:

      • Incubate this compound with a panel of individual recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

      • Follow the general procedure for the HLM assay.

      • Measure the rate of this compound depletion or metabolite formation for each isoform to determine their relative contributions.

In Vivo Metabolism Studies

Objective: To determine the pharmacokinetic profile and identify the major circulating and excreted metabolites of this compound in a living organism.

Methodology:

  • Animal Studies (e.g., Rat, Dog):

    • Protocol:

      • Administer a single dose of this compound (intravenously and orally) to the animal models.

      • Collect blood samples at predetermined time points.

      • Collect urine and feces over a specified period (e.g., 24 or 48 hours).

      • Process the plasma, urine, and feces to extract the parent drug and metabolites.

      • Analyze the extracts by LC-MS/MS to determine the pharmacokinetic parameters (e.g., half-life, clearance, bioavailability) and identify the major metabolites.

Quantitative Data Presentation

The following tables illustrate how quantitative data from the proposed experiments would be structured. The values presented are hypothetical and for illustrative purposes only.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound

SystemHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes2527.7
Human Hepatocytes4017.3

Table 2: Hypothetical Enzyme Kinetics of this compound Metabolism by Recombinant Human CYP Isoforms

CYP IsoformMichaelis Constant (Km, µM)Maximum Velocity (Vmax, pmol/min/pmol CYP)Intrinsic Clearance (CLint, Vmax/Km)
CYP3A412.515012.0
CYP2D635.2802.3
CYP2C9> 100< 10Not Determined

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)500250
Tmax (h)0.11.5
AUC0-inf (ng·h/mL)12003000
t1/2 (h)2.52.8
Clearance (CL, L/h/kg)0.83-
Volume of Distribution (Vd, L/kg)2.9-
Bioavailability (F, %)-25

Conclusion

While specific data on the metabolism of this compound is currently lacking, a comprehensive understanding of its biotransformation is essential for its continued development. The proposed hypothetical pathways, based on its chemical structure, provide a logical starting point for investigation. The detailed experimental protocols outlined in this guide offer a robust framework for elucidating the metabolic fate of this compound. The systematic application of these in vitro and in vivo methodologies will be crucial in defining its pharmacokinetic profile, identifying potential drug-drug interactions, and ultimately ensuring its safety and efficacy as a therapeutic agent. Further research in this area is strongly encouraged to fill the existing knowledge gap.

References

Unveiling the Landscape of Retinal Ganglion Cell Neuroprotection: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initial investigations into the neuroprotective effects of Pirnabine on retinal ganglion cells (RGCs) have revealed a significant gap in the existing scientific literature. A comprehensive search has yielded no direct studies or quantitative data specifically evaluating this compound for this indication. This compound has been investigated in clinical trials for Chronic Idiopathic Constipation[1].

This guide, therefore, pivots to a broader examination of established and emerging neuroprotective strategies for RGCs, providing a comprehensive technical overview for researchers and drug development professionals. The death of RGCs is a final common pathway in various optic neuropathies, including glaucoma, making the quest for effective neuroprotective agents a critical area of research[2]. This document will delve into the mechanisms, experimental models, and therapeutic agents that have shown promise in preserving RGC integrity and function.

The Challenge of Retinal Ganglion Cell Neuroprotection

Retinal ganglion cells are the output neurons of the retina, transmitting visual information to the brain via the optic nerve. Their degeneration leads to irreversible vision loss in diseases like glaucoma, where increased intraocular pressure (IOP) is a major risk factor[2][3]. However, vision loss can continue despite IOP reduction, highlighting the need for direct neuroprotective therapies[4][5]. The pathogenic mechanisms leading to RGC death are multifaceted, involving axonal injury, deprivation of neurotrophic factors, excitotoxicity, oxidative stress, mitochondrial dysfunction, and apoptosis[2][3][6][7].

Key Neuroprotective Strategies and Therapeutic Targets

Several signaling pathways and molecular targets have been identified as crucial for RGC survival.

Sigma-1 Receptor (S1R) Agonism

The sigma-1 receptor is highly expressed in RGCs and its activation has demonstrated neuroprotective effects[2].

  • Pridopidine (B1678097): A selective S1R agonist, has been shown to protect RGCs in rat models of glaucoma[2][8]. Its mechanism is linked to the rescue of mitochondrial function[2][8].

Cannabinoid Receptor (CB1) Activation

The endocannabinoid system plays a role in neuronal protection.

  • WIN 55212-2: A CB1 agonist, has demonstrated neuroprotective effects on RGCs in a rat model of ischemia-reperfusion injury induced by acute IOP elevation[9].

Nicotinic Acetylcholine (B1216132) Receptor (α7nAChR) Modulation

Activation of α7 nicotinic acetylcholine receptors has been shown to be neuroprotective.

  • PNU-282987: An α7nAChR agonist, applied as eye drops, protected against RGC loss in a dose-dependent manner in a rat model of glaucoma[10].

Neurotrophic Factor Signaling

Brain-Derived Neurotrophic Factor (BDNF) is a critical survival factor for RGCs. Injury can impair its retrograde transport from the brain to the retina, contributing to RGC death[3].

Targeting Mitochondrial Dysfunction

Mitochondrial abnormalities are considered an early driver of neurodegeneration in glaucoma[11].

  • Nicotinamide (B372718) and Pyruvate (B1213749): A combination of these agents, which support mitochondrial function, has shown short-term improvement in visual function in a phase 2 clinical trial for open-angle glaucoma[4][11].

Quantitative Data on Neuroprotective Agents

The following tables summarize the quantitative findings from key preclinical studies on various neuroprotective compounds.

Table 1: Effect of Pridopidine on RGC Loss in a Rat Model of Glaucoma [2]

Treatment GroupDoseMean RGC Loss (%)Neuroprotection (%)p-value vs. Control
Vehicle Control-43 ± 6--
Pridopidine3 mg/kg25 ± 742>0.05
Pridopidine30 mg/kg21 ± 6500.019
Pridopidine60 mg/kg7 ± 9830.005

Data are presented as mean ± SEM.

Table 2: Effect of WIN 55212-2 on RGC Density after Ischemia-Reperfusion Injury [9]

Treatment GroupMean RGC Loss (%)
Ischemic Control12.33
WIN 55212-2 (1%)2.45
WIN 55212-2 + AM 251 (CB1 antagonist)Neuroprotective effect abolished

Table 3: Phase 2 Clinical Trial of Nicotinamide and Pyruvate in Open-Angle Glaucoma [4]

Outcome MeasureTreatment Group (Nicotinamide + Pyruvate)Placebo Groupp-value
Median Number of Improving Visual Field Test Locations1570.005

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings.

In Vivo Glaucoma Models
  • Hypertonic Saline Injection Model: To induce glaucoma-like conditions in rats, hypertonic saline is injected into the episcleral veins. This leads to scarring and an increase in intraocular pressure, causing a significant loss of RGCs within a month[10].

  • Morrison Model of Glaucoma: This is another well-established rat model used to test the efficacy of neuroprotective agents like Pridopidine against RGC degeneration[2][8].

  • Acute Ischemia-Reperfusion Model: Intraocular pressure is acutely elevated by continuous infusion of phosphate-buffered saline (PBS) into the anterior chamber of the eye for a defined period (e.g., 35 minutes) to induce ischemic damage[9].

RGC Quantification
  • Immunohistochemistry: RGCs are commonly identified and quantified after immunostaining with specific markers such as Thy1.1 or Brn3a[9][10].

  • Imaging: Confocal microscopy is used to image the stained RGCs for subsequent quantification[10]. Automated quantification of retinal mosaics of RGCs is also employed[9].

Drug Administration
  • Topical Eye Drops: As demonstrated with PNU-282987, topical application is a non-invasive method for delivering drugs to the retina[10].

  • Intravitreal Injection: This method delivers the therapeutic agent directly into the vitreous humor.

  • Systemic Administration: Oral administration, as used in the nicotinamide and pyruvate clinical trial, is another route[4].

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate critical signaling pathways and experimental procedures.

RGC_Apoptosis_Pathway IOP Increased Intraocular Pressure / Axonal Injury Neurotrophin_Deprivation Neurotrophin Deprivation (e.g., BDNF) IOP->Neurotrophin_Deprivation Mitochondrial_Dysfunction Mitochondrial Dysfunction IOP->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress IOP->Oxidative_Stress Caspase_Activation Caspase Activation Neurotrophin_Deprivation->Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Oxidative_Stress->Caspase_Activation Apoptosis Retinal Ganglion Cell Apoptosis Caspase_Activation->Apoptosis Neuroprotection Neuroprotective Intervention Neuroprotection->Caspase_Activation

Caption: Simplified signaling cascade leading to RGC apoptosis.

Experimental_Workflow_Neuroprotection_Study Model Induce RGC Injury Model (e.g., Elevated IOP) Treatment Administer Neuroprotective Agent Model->Treatment Control Administer Vehicle/Placebo Model->Control Endpoint Sacrifice and Collect Retinas Treatment->Endpoint Control->Endpoint Analysis Immunostain and Quantify RGC Survival Endpoint->Analysis Result Compare Treatment vs. Control Groups Analysis->Result

Caption: General experimental workflow for in vivo neuroprotection studies.

S1R_Mitochondria_Pathway Pridopidine Pridopidine S1R Sigma-1 Receptor (S1R) Activation Pridopidine->S1R Mitochondria Rescue of Mitochondrial Function S1R->Mitochondria Mito_Dysfunction Mitochondrial Dysfunction S1R->Mito_Dysfunction prevents RGC_Survival RGC Survival Mitochondria->RGC_Survival Cell_Stress Cellular Stress (e.g., NMDA) Cell_Stress->Mito_Dysfunction Mito_Dysfunction->RGC_Survival leads to death

Caption: Proposed mechanism of Pridopidine's neuroprotective effect.

Conclusion and Future Directions

While the neuroprotective potential of this compound in the context of retinal ganglion cells remains uninvestigated, the broader field of RGC neuroprotection is vibrant with numerous promising avenues. The diverse mechanisms of action of compounds like Pridopidine, WIN 55212-2, and PNU-282987 underscore the multifactorial nature of RGC death and the potential for targeted therapeutic interventions. Future research should continue to explore novel targets and combination therapies that address the various pathological cascades involved in optic neuropathies. Furthermore, the development of improved drug delivery systems that can provide sustained therapeutic concentrations in the retina will be critical for translating preclinical successes into clinical benefits. The recent positive results from a phase 2 clinical trial of nicotinamide and pyruvate offer hope that therapies targeting metabolic and mitochondrial health can provide a new dimension to neuroprotection in glaucoma.

References

Technical Whitepaper: Anti-inflammatory Properties of Pranoprofen in Ocular Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound named "Pirnabine" did not yield any results related to its use in ocular inflammation. It is presumed that "this compound" may be a typographical error. This document focuses on Pranoprofen , a non-steroidal anti-inflammatory drug (NSAID) with a similar name and established use in treating ocular inflammation, to provide a relevant and comprehensive technical guide for researchers, scientists, and drug development professionals.

Introduction

Ocular inflammation is a complex physiological response to various stimuli, including surgery, infection, and allergens. It involves a cascade of cellular and molecular events that can lead to pain, redness, swelling, and potential vision loss if left untreated. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of topical therapy for ocular inflammation. Pranoprofen is a potent NSAID that has demonstrated significant efficacy in managing inflammation in various ocular tissues. This whitepaper provides an in-depth technical overview of the anti-inflammatory properties of Pranoprofen, its mechanism of action, and the experimental methodologies used to evaluate its effects.

Mechanism of Action of Pranoprofen

Pranoprofen, like other NSAIDs, exerts its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation and pain.[1][2]

The inhibition of prostaglandin (B15479496) synthesis by Pranoprofen leads to a reduction in several key inflammatory responses in ocular tissues:

  • Reduced Vasodilation and Vascular Permeability: Prostaglandins, particularly PGE2, are potent vasodilators and increase vascular permeability, leading to edema and redness. By blocking their production, Pranoprofen helps to stabilize the blood-aqueous barrier.

  • Decreased Chemotaxis: Prostaglandins can attract inflammatory cells to the site of injury. Pranoprofen's inhibition of PG synthesis reduces the influx of leukocytes, such as neutrophils and macrophages, into the ocular tissues.

  • Analgesic Effect: Prostaglandins sensitize nerve endings to pain stimuli. By reducing prostaglandin levels, Pranoprofen provides analgesia, which is particularly beneficial in post-operative settings.

Signaling Pathway of Pranoprofen's Anti-inflammatory Action

The following diagram illustrates the signaling pathway affected by Pranoprofen.

Pranoprofen_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) COX1_COX2->Prostaglandins Inflammation_Response Inflammatory Response - Vasodilation - Edema - Pain - Leukocyte Infiltration Prostaglandins->Inflammation_Response Pranoprofen Pranoprofen Pranoprofen->COX1_COX2 Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., Surgery, Injury) Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 Phospholipase_A2->Phospholipids Uveitis_Model_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Baseline Baseline Measurements (IOP, Clinical Score) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization LPS_Injection LPS-induced Uveitis Randomization->LPS_Injection Drug_Admin Topical Drug Administration (Pranoprofen or Vehicle) LPS_Injection->Drug_Admin Inflammation_Eval Inflammation Evaluation (Clinical Scoring, Aqueous Humor Analysis) Drug_Admin->Inflammation_Eval Histopathology Histopathological Analysis Inflammation_Eval->Histopathology End End Histopathology->End COX_Inhibition_Workflow Start Start Enzyme_Prep Prepare Recombinant COX-1 and COX-2 Enzymes Start->Enzyme_Prep Incubation Incubate Enzyme with Pranoprofen and Arachidonic Acid Enzyme_Prep->Incubation PGE2_Quant Quantify PGE2 Production (e.g., EIA) Incubation->PGE2_Quant IC50_Calc Calculate IC50 Value PGE2_Quant->IC50_Calc End End IC50_Calc->End

References

Pirnabine's Effect on Aqueous Humor Dynamics: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available quantitative data specifically for pirnabine (also known as SP-304) regarding its effects on aqueous humor dynamics is limited. Therefore, this guide synthesizes information on the effects of cannabinoids as a class on aqueous humor dynamics, as this compound is a synthetic cannabinoid receptor ligand developed for the treatment of glaucoma. The mechanisms and effects described herein are based on the broader class of compounds and are presumed to be relevant to this compound's mode of action.

Introduction

Glaucoma, a leading cause of irreversible blindness, is often associated with elevated intraocular pressure (IOP) due to imbalances in aqueous humor dynamics. The regulation of aqueous humor production by the ciliary body and its outflow through the trabecular meshwork and uveoscleral pathways are critical for maintaining normal IOP. This compound, a synthetic cannabinoid receptor ligand, has been investigated for its potential to lower IOP. This technical guide provides an in-depth overview of the putative effects of this compound on aqueous humor dynamics, drawing upon the established knowledge of cannabinoid action in the eye.

Cannabinoid Receptor Signaling in the Eye

The ocular effects of cannabinoids are primarily mediated by the cannabinoid receptor type 1 (CB1), a G-protein coupled receptor. CB1 receptors are strategically located in ocular tissues that regulate aqueous humor dynamics, including the ciliary body and the trabecular meshwork.[1][2][3][4][5] The activation of these receptors by a ligand such as this compound is thought to initiate signaling cascades that influence both the production and outflow of aqueous humor.

In the trabecular meshwork, activation of CB1 receptors has been shown to couple to both Gq/11 and Gi/o signaling pathways in an agonist-dependent manner.[1][2] This can lead to downstream effects such as the activation of p42/44 MAP kinase, which may play a role in altering the cellular morphology and actin cytoskeleton of trabecular meshwork cells, thereby enhancing aqueous humor outflow facility.[6][7][8]

Signaling Pathway of Cannabinoid Receptor Activation in the Trabecular Meshwork

This compound This compound (Cannabinoid Agonist) CB1 CB1 Receptor This compound->CB1 Binds to Gq11 Gq/11 CB1->Gq11 Activates Gi_o Gi/o CB1->Gi_o Activates PLC Phospholipase C (PLC) Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Actin Actin Cytoskeleton Modulation Ca2->Actin MAPK p42/44 MAP Kinase (ERK1/2) Gi_o->MAPK MAPK->Actin Outflow ↑ Aqueous Humor Outflow Facility Actin->Outflow

Caption: Putative signaling cascade following this compound binding to CB1 receptors in the trabecular meshwork.

Quantitative Data on Cannabinoid Effects on Aqueous Humor Dynamics

ParameterEffect of CannabinoidsNotes
Intraocular Pressure (IOP) ReductionThe extent and duration of IOP reduction can vary depending on the specific cannabinoid, dose, and route of administration.
Aqueous Humor Formation Potential DecreaseSome studies suggest that cannabinoids may reduce the production of aqueous humor by the ciliary body.
Aqueous Humor Outflow Facility IncreaseCannabinoids are thought to enhance outflow through the trabecular meshwork by altering the cytoskeleton of trabecular meshwork cells.[6][7][8]

Experimental Protocols

The evaluation of a compound's effect on aqueous humor dynamics involves a series of specialized experimental procedures. Below are detailed methodologies for key experiments relevant to assessing the impact of a substance like this compound.

1. Measurement of Intraocular Pressure (IOP) in a Rabbit Model

  • Objective: To determine the effect of topically administered this compound on IOP in a preclinical animal model.

  • Animal Model: New Zealand white rabbits are commonly used due to their large eyes and well-characterized ocular physiology.[9][10][11]

  • Procedure:

    • A baseline IOP is established for each rabbit by taking multiple measurements over several days using a calibrated tonometer (e.g., non-contact or Schiotz tonometer).[9]

    • The rabbits are divided into a control group receiving a vehicle solution and a treatment group receiving a topical formulation of this compound at a specified concentration.

    • A single drop of the respective solution is instilled into the conjunctival sac of one eye of each rabbit.

    • IOP is measured in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation.

    • The data is analyzed to compare the change in IOP from baseline between the treated and control groups.

2. Measurement of Aqueous Humor Flow by Fluorophotometry

  • Objective: To quantify the rate of aqueous humor formation and assess the effect of this compound on this parameter.

  • Principle: This technique measures the rate of clearance of a fluorescent tracer (fluorescein) from the anterior chamber, which is directly related to the rate of aqueous humor flow.[12][13][14][15]

  • Procedure:

    • A solution of fluorescein (B123965) is administered topically to the eye. To ensure accurate measurement, fluorescein is often instilled several hours before the measurements begin to allow for uniform distribution.[12][13]

    • A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber at regular intervals over a period of several hours.

    • The rate of decrease in fluorescein concentration is used to calculate the aqueous humor flow rate, typically expressed in microliters per minute (µl/min).

    • To assess the effect of this compound, baseline aqueous humor flow is measured, and then the measurements are repeated after the administration of the drug.

Experimental Workflow for Assessing this compound's Effect on Aqueous Humor Dynamics

Start Start: Preclinical Rabbit Model BaselineIOP Establish Baseline IOP (Tonometry) Start->BaselineIOP DrugAdmin Topical Administration (this compound vs. Vehicle) BaselineIOP->DrugAdmin IOP_Measurement Measure IOP at Multiple Time Points DrugAdmin->IOP_Measurement Fluorophotometry Measure Aqueous Humor Flow (Fluorophotometry) DrugAdmin->Fluorophotometry OutflowFacility Measure Outflow Facility (Perfusion Studies) DrugAdmin->OutflowFacility DataAnalysis Data Analysis and Comparison IOP_Measurement->DataAnalysis Fluorophotometry->DataAnalysis OutflowFacility->DataAnalysis Conclusion Conclusion on this compound's Effect DataAnalysis->Conclusion

Caption: A generalized workflow for the preclinical evaluation of this compound's impact on aqueous humor dynamics.

3. Measurement of Aqueous Humor Outflow Facility

  • Objective: To determine the effect of this compound on the ease with which aqueous humor leaves the eye through the conventional (trabecular meshwork) pathway.

  • Method: Ex vivo perfusion of the anterior segment of the eye is a common method.

  • Procedure:

    • Eyes are enucleated from a suitable animal model (e.g., porcine or rabbit) and the anterior segment is dissected.

    • The anterior segment is mounted in a perfusion chamber and perfused with a buffered saline solution at a constant pressure.

    • The rate of fluid flow through the trabecular meshwork is measured.

    • Outflow facility (C) is calculated using the formula: C = Flow Rate / (Perfusion Pressure - Episcleral Venous Pressure). In an ex vivo setup, the episcleral venous pressure is typically assumed to be zero.

    • To test the effect of this compound, a baseline outflow facility is established, and then the perfusion medium is switched to one containing this compound at a known concentration. The change in outflow facility is then measured.

Conclusion

While specific quantitative data for this compound's effect on aqueous humor dynamics is not widely available in the public domain, its classification as a synthetic cannabinoid receptor ligand suggests a mechanism of action that involves the modulation of both aqueous humor formation and outflow. The primary mode of action is likely the enhancement of aqueous humor outflow through the trabecular meshwork via CB1 receptor activation. The experimental protocols described provide a framework for the comprehensive evaluation of this compound's potential as a therapeutic agent for glaucoma. Further preclinical and clinical studies are necessary to fully elucidate the specific quantitative effects of this compound on aqueous humor dynamics and to establish its efficacy and safety profile for the treatment of glaucoma.

References

The Role of Pirnabine and Guanylyl Cyclase-C Agonism in Modulating Gastrointestinal Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disorders of gastrointestinal (GI) motility, such as chronic idiopathic constipation (CIC), represent a significant burden on patient quality of life and healthcare systems. A key therapeutic target that has emerged for these conditions is the guanylyl cyclase-C (GC-C) receptor. Activation of this receptor on the luminal surface of intestinal epithelial cells initiates a signaling cascade that increases intestinal fluid secretion and accelerates transit. Pirnabine (also known as SP-304) is an investigational small molecule, classified as a GC-C agonist, that has completed Phase 2 clinical trials for the treatment of CIC. While detailed clinical data and specific experimental protocols for this compound are not extensively published, its classification allows for a thorough examination of its presumed mechanism of action through the well-established pharmacology of the GC-C agonist class. This technical guide provides an in-depth overview of the GC-C signaling pathway, its role in modulating GI motility, quantitative data from clinical trials of approved GC-C agonists, and representative experimental protocols for the evaluation of such compounds.

Introduction to this compound and the Guanylyl Cyclase-C Pathway

This compound is an orally administered small molecule belonging to the 2,2-dimethyl-1-benzopyran class of organic compounds. It has been identified as a guanylyl cyclase-C (GC-C) agonist and has been investigated for the treatment of chronic idiopathic constipation (CIC)[1][2][3]. Unlike cannabinoid receptor agonists which are known to inhibit GI motility, GC-C agonists promote motility, primarily by increasing intestinal fluid secretion.[4]

The therapeutic rationale for using GC-C agonists in constipation is based on their ability to stimulate the GC-C receptor, which is predominantly expressed on the apical surface of intestinal epithelial cells.[5] This targeted action minimizes systemic exposure and off-target effects. The binding of an agonist to the GC-C receptor triggers the conversion of intracellular guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][6][7] The subsequent increase in intracellular cGMP concentration is the primary driver of the downstream physiological effects that alleviate constipation.

The Guanylyl Cyclase-C Signaling Pathway

The mechanism of action for GC-C agonists involves a multi-step signaling cascade within and potentially outside the intestinal epithelial cell:

  • Agonist Binding: An orally administered GC-C agonist, such as this compound, transits to the small intestine and binds to the extracellular domain of the GC-C receptor on enterocytes.

  • cGMP Production: This binding event activates the intracellular catalytic domain of the receptor, which converts GTP to cGMP, leading to a significant increase in intracellular cGMP levels.[6][7]

  • CFTR Activation and Ion Secretion: The elevated intracellular cGMP allosterically activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel on the apical membrane.[7] Activation of CFTR results in the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.

  • Osmotic Water Influx: The increased luminal ion concentration creates an osmotic gradient that draws water into the intestines. This influx of water hydrates and softens the stool.

  • Accelerated Transit: The increased fluid volume in the lumen contributes to the acceleration of intestinal transit.

  • Visceral Pain Modulation (Proposed): A portion of the intracellular cGMP is thought to be transported across the basolateral membrane into the submucosa by efflux pumps. This extracellular cGMP may then act on nociceptors (pain-sensing neurons) in the colon, leading to a reduction in visceral hypersensitivity and abdominal pain, a common symptom in patients with functional GI disorders.[5][6]

GC_C_Signaling_Pathway cluster_epithelium Intestinal Epithelial Cell cluster_submucosa Submucosa This compound This compound GC_C_Receptor Guanylyl Cyclase-C Receptor This compound->GC_C_Receptor Binds GTP GTP cGMP_intra Intracellular cGMP GTP->cGMP_intra GC-C Activation CFTR CFTR Channel cGMP_intra->CFTR Activates Efflux_Pump Efflux Pump cGMP_intra->Efflux_Pump Transport Cl_HCO3 Cl- / HCO3- CFTR->Cl_HCO3 Secretion cGMP_extra Extracellular cGMP Efflux_Pump->cGMP_extra Release H2O H2O Cl_HCO3->H2O Osmosis Enteric_Neuron Enteric Nociceptor cGMP_extra->Enteric_Neuron Inhibits Pain_Signal Reduced Pain Signaling Enteric_Neuron->Pain_Signal

Caption: Guanylyl Cyclase-C (GC-C) signaling pathway in an intestinal epithelial cell.

Quantitative Data from Clinical Trials of GC-C Agonists

While specific clinical trial data for this compound is not publicly available, the efficacy of other GC-C agonists, such as Plecanatide (B610132), has been well-documented in Phase 3 clinical trials for Chronic Idiopathic Constipation (CIC). This data provides a benchmark for the expected therapeutic effects of this drug class.

Table 1: Efficacy of Plecanatide in a Phase 3, 12-Week, Placebo-Controlled Trial in Patients with CIC

Endpoint Plecanatide 3 mg (n=443) Plecanatide 6 mg (n=449) Placebo (n=445) p-value (vs. Placebo)
Durable Overall CSBM* Responders (%) 20.1% 20.0% 12.8% p=0.004
Mean Weekly CSBMs at Week 12 ~2.5 ~2.5 ~1.5 <0.05 (inferred)
Mean Weekly SBMs** at Week 12 ~4.5 ~4.5 ~3.0 <0.05 (inferred)
Improvement in Stool Consistency (BSFS***) Significant Significant - <0.05 (inferred)
Improvement in Constipation Severity**** -1.6 ± 0.06 -1.5 ± 0.06 -1.3 ± 0.06 p=0.001 (3mg), p=0.022 (6mg)

Data sourced from a randomized clinical trial of Plecanatide.[8][9] *CSBM: Complete Spontaneous Bowel Movement **SBM: Spontaneous Bowel Movement ***BSFS: Bristol Stool Form Scale ****Patient-rated severity on a numerical scale.

Table 2: Common Adverse Events for Plecanatide in the Phase 3 CIC Trial

Adverse Event Plecanatide 3 mg (%) Plecanatide 6 mg (%) Placebo (%)
Diarrhea 3.2% 4.5% 1.3%
Abdominal Distension 2.0% 1.6% 1.1%
Flatulence 1.6% 1.8% 0.9%
Abdominal Pain 1.4% 1.1% 1.1%

Data sourced from a randomized clinical trial of Plecanatide.[8][9]

Experimental Protocols for Assessing Pro-Motility Agents

The development of a pro-motility agent like this compound involves a series of preclinical and clinical studies to establish its mechanism, efficacy, and safety.

Preclinical Assessment: Whole Gut Transit Time in a Rodent Model

Objective: To determine the in vivo effect of a test compound (e.g., this compound) on gastrointestinal transit time.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used. Animals are housed with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Acclimation: Animals are acclimated to handling for at least 3 days prior to the experiment.

  • Dosing: Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). The compound is administered orally via gavage.

  • Transit Marker Administration: 30 minutes post-dosing, a non-absorbable marker (e.g., 6% carmine (B74029) red in 0.5% methylcellulose) is administered orally.

  • Monitoring: Animals are placed in individual cages with clean paper for easy observation of fecal pellet expulsion.

  • Endpoint Measurement: The time from the administration of the carmine red marker to the appearance of the first red-colored fecal pellet is recorded as the whole gut transit time.

  • Data Analysis: Transit times for each treatment group are compared to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). A significant decrease in transit time indicates a pro-motility effect.

Clinical Trial Protocol: Phase 2 Dose-Ranging Study for CIC

Objective: To evaluate the efficacy, safety, and dose-response of an investigational drug for the treatment of CIC.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Methodology:

  • Patient Population: Adults meeting the Rome IV criteria for functional constipation. Key inclusion criteria include a history of less than 3 complete spontaneous bowel movements (CSBMs) per week. Key exclusion criteria include secondary causes of constipation (e.g., opioid use, hypothyroidism, mechanical obstruction).

  • Screening and Baseline: A 2-week screening period where patients maintain a daily electronic diary to record bowel movements, stool consistency (using the Bristol Stool Form Scale), and symptoms (e.g., straining, bloating, abdominal pain).

  • Randomization: Eligible patients are randomized to one of several treatment arms (e.g., Placebo, this compound Dose A, this compound Dose B, this compound Dose C) for a 12-week treatment period.

  • Data Collection: Patients continue to complete the daily electronic diary throughout the treatment period.

  • Primary Endpoint: The primary efficacy endpoint is typically the percentage of "durable overall CSBM responders." A weekly responder is defined as a patient who has ≥3 CSBMs and an increase of ≥1 CSBM from baseline for that week. A durable overall responder is a patient who is a weekly responder for at least 9 of the 12 treatment weeks, including at least 3 of the last 4 weeks.[8]

  • Secondary Endpoints: Include changes from baseline in SBM and CSBM frequency, stool consistency, straining, and patient-reported outcomes on quality of life (e.g., PAC-QOL score).

  • Safety Assessment: Adverse events are monitored and recorded throughout the study. Vital signs and laboratory tests are performed at specified intervals.

Clinical_Trial_Workflow cluster_setup Study Setup cluster_execution Patient Journey cluster_data Data Analysis Protocol Protocol Design & IRB Approval Site_Selection Investigator Site Selection & Training Screening Patient Screening (Rome IV Criteria) Site_Selection->Screening Baseline 2-Week Baseline (e-Diary) Screening->Baseline Eligible Screen_Fail Screen Failure Screening->Screen_Fail Not Eligible Randomization Randomization Baseline->Randomization Treatment 12-Week Treatment Period (Daily Dosing & e-Diary) Randomization->Treatment Placebo / Drug Doses FollowUp Follow-Up Assessment Treatment->FollowUp Data_Collection Data Collection & Cleaning FollowUp->Data_Collection Analysis Statistical Analysis (Primary & Secondary Endpoints) Data_Collection->Analysis Report Clinical Study Report (CSR) Analysis->Report

Caption: A typical workflow for a Phase 2 clinical trial of a CIC drug.

Conclusion

This compound, as an investigational guanylyl cyclase-C agonist, represents a targeted approach to the treatment of chronic idiopathic constipation. Its presumed mechanism of action, centered on the activation of the GC-C/cGMP/CFTR pathway, leads to increased intestinal fluid and accelerated transit, addressing the core pathophysiology of constipation. While specific data on this compound remains limited in the public domain, the well-documented efficacy and safety profile of other drugs in this class provide a strong rationale for its development. The experimental and clinical protocols outlined in this guide serve as a blueprint for the evaluation of such targeted pro-motility agents. Further publication of data from this compound's clinical development program will be critical to fully elucidating its role in modulating gastrointestinal motility and its potential as a future therapeutic option for patients with CIC.

References

Pirnabine: An Investigational Guanylate Cyclase-C Agonist for Chronic Idiopathic Constipation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review of a Discontinued Clinical Candidate

Foreword

Pirnabine (also known as SP-304) is a small molecule that was under investigation for the treatment of chronic idiopathic constipation (CIC). Structurally, it belongs to the 2,2-dimethyl-1-benzopyran class of organic compounds. Despite progressing to Phase 2 clinical trials, the development of this compound appears to have been discontinued, and detailed public information regarding its discovery, synthesis, and the full scope of its preclinical and clinical findings is limited. This technical guide synthesizes the available information to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Discovery and Development History

Chemical Synthesis

While a specific, detailed synthesis protocol for this compound (SP-304) has not been published, the synthesis of its core structure, a substituted 2,2-dimethyl-1-benzopyran, can be approached through established organic chemistry methodologies. One common method involves the pyridine-catalyzed condensation of a substituted phenol (B47542) with an appropriate acetal, such as 1,1-diethoxy-3-methyl-2-butene, in a suitable solvent like toluene (B28343) or xylene at elevated temperatures.

General Experimental Workflow for Benzopyran Synthesis

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Phenol Substituted Phenol Condensation Condensation Reaction Phenol->Condensation Acetal 1,1-diethoxy-3-methyl-2-butene Acetal->Condensation Solvent Toluene or Xylene Solvent->Condensation Catalyst Pyridine Catalyst->Condensation Temperature Elevated Temperature Temperature->Condensation Benzopyran 2,2-dimethyl-1-benzopyran derivative Condensation->Benzopyran

Caption: Generalized workflow for the synthesis of a 2,2-dimethyl-1-benzopyran core structure.

Preclinical Development

Detailed preclinical data for this compound is not publicly available. However, for a compound intended to treat constipation, a standard battery of preclinical assessments would be expected.

In Vitro Studies

It is hypothesized that this compound is a guanylate cyclase-C (GC-C) agonist. Therefore, in vitro studies would have likely included:

  • Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for the GC-C receptor.

  • Cell-Based Functional Assays: To measure the activation of GC-C and the subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP) in intestinal epithelial cell lines (e.g., T84 cells).

In Vivo Studies

Animal models of constipation are crucial for evaluating the efficacy and safety of new laxative agents. Common models that would have likely been used to test this compound include:

  • Loperamide-Induced Constipation Model: Loperamide, a µ-opioid receptor agonist, is frequently used to induce constipation in rodents by reducing gastrointestinal motility.

  • Low-Fiber Diet-Induced Constipation Model: This model mimics constipation caused by dietary factors.

  • Gastrointestinal Transit Assays: These assays measure the time it takes for a marker (e.g., charcoal meal) to travel through the gastrointestinal tract.

Experimental Protocol: Loperamide-Induced Constipation in Rodents

  • Animal Model: Male Wistar rats or Swiss albino mice are commonly used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

  • Induction of Constipation: Loperamide hydrochloride (typically 2-5 mg/kg) is administered subcutaneously or orally to induce constipation. A control group receives the vehicle.

  • Test Compound Administration: this compound (at various doses) or a positive control (e.g., a known laxative) is administered orally.

  • Parameters Measured:

    • Fecal Pellet Output: The number and weight of fecal pellets are measured over a defined period (e.g., 8 or 24 hours).

    • Fecal Water Content: Fecal pellets are collected, weighed, dried in an oven, and weighed again to determine the water content.

    • Gastrointestinal Transit Time: A charcoal meal (e.g., 10% charcoal in 5% gum acacia) is administered orally, and the distance traveled by the charcoal through the small intestine is measured after a specific time.

Mechanism of Action: The Guanylate Cyclase-C Signaling

An In-Depth Technical Guide to the Physical and Chemical Properties of Pirnabine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of Pirnabine, a synthetic cannabinoid receptor ligand. Intended for researchers, scientists, and professionals in drug development, this document details the compound's structural and physicochemical characteristics, its mechanism of action through cannabinoid receptor signaling pathways, and generalized experimental methodologies for its synthesis and characterization.

Core Chemical and Physical Properties

This compound, also known as SP-304, is a synthetic compound that has been investigated for its therapeutic potential, notably in the treatment of glaucoma and chronic idiopathic constipation.[1][2][3] Its activity is primarily mediated through its interaction with the cannabinoid receptors CB1 and CB2.[1]

Chemical Identifiers
IdentifierValueSource
IUPAC Name (3,6,6,9-Tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate[2]
CAS Number 19825-63-9[2]
Chemical Formula C₁₉H₂₄O₃[2]
Molecular Weight 300.398 g·mol⁻¹[2]
SMILES CC1=CC(OC(C)=O)=C2C(C=C3[C@H]2--INVALID-LINK--CCC3(C)C)=C1[2]
InChI Key AADNQNOXNWEYHS-UHFFFAOYSA-N[2]
Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. It is important to note that many of these values are predicted through computational models due to the limited availability of experimentally determined data in public literature.

PropertyValueSource (Method)
Water Solubility 0.0191 mg/mL[3] (ALOGPS)
logP 5.12[3] (ALOGPS)
4.25[3] (ChemAxon)
logS -4.2[3] (ALOGPS)
pKa (Strongest Basic) -4.9[3] (ChemAxon)
Polar Surface Area 35.53 Ų[3] (ChemAxon)
Rotatable Bond Count 2[3] (ChemAxon)
Hydrogen Bond Donors 0[3] (ChemAxon)
Hydrogen Bond Acceptors 2[3] (ChemAxon)
Physiological Charge 0[3] (ChemAxon)

Mechanism of Action and Signaling Pathways

This compound functions as a cannabinoid receptor ligand, exhibiting selective binding affinity for both CB1 and CB2 receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.

CB1 Receptor Signaling

The CB1 receptor is predominantly expressed in the central nervous system. Its activation by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This can modulate neuronal excitability and neurotransmitter release.

CB1_Signaling_Pathway This compound This compound CB1R CB1 Receptor This compound->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neurotransmitter Release PKA->Cellular_Response Leads to

CB1 Receptor Signaling Pathway
CB2 Receptor Signaling

CB2 receptors are primarily found on immune cells. Their activation is associated with anti-inflammatory effects. Similar to CB1 receptors, CB2 receptor activation can lead to the inhibition of adenylyl cyclase.

CB2_Signaling_Pathway This compound This compound CB2R CB2 Receptor This compound->CB2R Binds to G_protein Gi/o Protein CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Inflammatory_Response Modulation of Inflammatory Response cAMP->Inflammatory_Response Leads to

CB2 Receptor Signaling Pathway

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the synthesis, purification, and characterization of this compound are scarce. The following sections provide generalized methodologies based on the synthesis of structurally similar synthetic cannabinoids.

Generalized Synthesis Workflow

The synthesis of dibenzopyran-based cannabinoids often involves a multi-step process. A plausible synthetic route for this compound could involve the condensation of a substituted resorcinol (B1680541) with a suitable terpene derivative, followed by acetylation.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Resorcinol, Terpene Derivative) Reaction1 Condensation Reaction Start->Reaction1 Intermediate Dibenzopyran Core Intermediate Reaction1->Intermediate Reaction2 Acetylation Intermediate->Reaction2 Crude_Product Crude this compound Reaction2->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Generalized Synthesis Workflow for this compound

Methodology:

  • Condensation: A substituted resorcinol (e.g., 5-methylresorcinol) is reacted with a terpene derivative (e.g., p-mentha-2,8-dien-1-ol) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an appropriate solvent (e.g., dichloromethane) under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude dibenzopyran intermediate.

  • Acetylation: The crude intermediate is dissolved in a suitable solvent (e.g., pyridine) and treated with acetic anhydride. The reaction is stirred at room temperature until completion (monitored by TLC).

  • Isolation: The reaction mixture is poured into ice water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated to give the crude this compound.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and other impurities.

Methodology:

  • Column Chromatography: The crude this compound is subjected to column chromatography on silica (B1680970) gel.

  • Elution: A gradient elution system, for example, starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate, is used to separate the components.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure and confirm the identity of the compound.
Mass Spectrometry (MS) To determine the molecular weight and confirm the molecular formula.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.

This guide provides a foundational understanding of the physical and chemical properties of this compound. For further in-depth research and development, it is recommended to consult specialized chemical literature and perform experimental validation of the predicted properties.

References

Pirnabine Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides a comprehensive overview of the available information on the solubility of pirnabine, a synthetic cannabinoid receptor ligand. The document is intended for researchers, scientists, and professionals in drug development who are working with this compound. While experimental data on the solubility of this compound in various solvents is notably scarce in publicly available literature, this guide furnishes predicted solubility data, outlines standard experimental protocols for solubility determination, and discusses the expected solubility characteristics based on the molecule's structure.

Quantitative Solubility Data

Currently, there is a significant lack of published experimental data regarding the solubility of this compound in a range of solvents. The most relevant information found is a computationally predicted value for its solubility in water.

Table 1: Predicted and Qualitative Solubility of this compound

SolventSolubilityTemperature (°C)MethodSource
Water0.0191 mg/mLNot SpecifiedPredicted (ALOGPS)DrugBank
WaterDescribed as "high"Not SpecifiedQualitativeCommercial Supplier

It is imperative for researchers to experimentally determine the solubility of this compound in solvents relevant to their specific applications, as predicted values may not fully reflect real-world behavior.

Predicted Solubility Characteristics

This compound is a synthetic cannabinoid receptor ligand. Its chemical structure suggests it is a lipophilic molecule, which would indicate poor solubility in aqueous solutions and higher solubility in organic solvents. The predicted low water solubility of 0.0191 mg/mL aligns with this expectation. The molecule's structure lacks easily ionizable groups, suggesting that its solubility is not likely to be significantly influenced by changes in pH.

Standard Experimental Protocols for Solubility Determination

For researchers seeking to determine the solubility of this compound experimentally, the following established methods are recommended.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Protocol:

  • Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: The vial is agitated in a constant temperature water bath or shaker for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The resulting suspension is allowed to stand, or is centrifuged, to separate the solid phase from the saturated solution.

  • Sampling and Analysis: An aliquot of the clear supernatant is carefully removed and diluted as necessary. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

High-Performance Liquid Chromatography (HPLC) Based Method

HPLC can be employed not only for the analysis step in the shake-flask method but also as a direct method for solubility determination.

Protocol:

  • Calibration: A calibration curve is generated by preparing a series of standard solutions of this compound of known concentrations in the mobile phase and injecting them into the HPLC system. The peak area is plotted against concentration.

  • Sample Preparation: Saturated solutions are prepared as described in the shake-flask method.

  • Analysis: The saturated solution is filtered and injected into the HPLC system under the same conditions as the standards.

  • Quantification: The concentration of this compound in the saturated solution is determined by comparing its peak area to the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by HPLC analysis.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Excess this compound C Mix & Equilibrate (Shake-Flask) A->C B Solvent B->C D Centrifuge / Filter C->D Saturated Solution E Dilute Saturated Solution D->E F HPLC Analysis E->F G Calculate Solubility F->G Concentration Data

Pirnabine: An In-depth Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for pirnabine, a synthetic cannabinoid receptor ligand. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in preclinical and clinical studies. This document details recommended storage conditions, potential degradation pathways, and the analytical methodologies required for robust stability testing.

Introduction to this compound

This compound is a synthetic compound that acts as a selective ligand for cannabinoid receptors CB1 and CB2.[1] It belongs to the class of 2,2-dimethyl-1-benzopyrans.[2] Its primary therapeutic application under investigation is in the field of ophthalmology, specifically for the treatment of glaucoma, due to its ability to reduce intraocular pressure (IOP).[1] The mechanism of action involves the modulation of aqueous humor dynamics within the eye.[1] As an investigational compound, understanding its stability profile is critical for the development of safe and effective pharmaceutical formulations.[1]

Recommended Storage Conditions

To maintain its chemical and physical integrity, this compound should be stored under controlled conditions. The following recommendations are based on available data for the lyophilized powder form of the compound.

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes the rate of potential degradation reactions.
Humidity Dry environmentProtects the lyophilized powder from moisture, which can initiate hydrolytic degradation.
Light Protected from lightPrevents photolytic degradation, a common pathway for cannabinoid compounds.
Freeze-Thaw Cycles Avoid repeated cyclesRepeated freezing and thawing can affect the physical properties and stability of the compound in solution.[1]

Note: For this compound in solution, it is recommended to prepare fresh solutions for immediate use. If storage is necessary, solutions should be stored at -20°C in airtight, light-resistant containers for a limited duration. Stability studies for specific solvent systems and concentrations are highly recommended.

Stability Profile and Degradation Pathways

While specific forced degradation studies on this compound are not extensively published, the stability of cannabinoids and compounds with a benzopyran structure has been studied. These studies provide insights into the potential degradation pathways for this compound under various stress conditions.

Potential Degradation Pathways

The benzopyran ring system in this compound is susceptible to degradation through several mechanisms:

  • Oxidation: Exposure to atmospheric oxygen, especially in the presence of light and elevated temperatures, can lead to the formation of oxidative degradation products. For many cannabinoids, oxidation can result in the formation of cannabinol (B1662348) (CBN)-like compounds.

  • Photodegradation: Cannabinoids are known to be sensitive to light, particularly UV radiation. This can lead to isomerization and the formation of various degradation products.[3]

  • Thermal Degradation: High temperatures can accelerate degradation reactions, including decarboxylation (if applicable to the specific structure) and isomerization.[4]

  • Hydrolysis: Under acidic or basic conditions, ester or ether linkages within the molecule could be susceptible to hydrolysis.

Hypothetical Stability Data Summary

The following table is a template illustrating how quantitative stability data for this compound could be presented. The values are hypothetical and should be replaced with experimental data.

Stress ConditionDurationThis compound Assay (%)Total Degradants (%)Appearance
Control (-20°C, dark) 90 days99.8<0.2White to off-white powder
40°C / 75% RH 30 days95.24.8Slight discoloration
60°C 15 days90.59.5Yellowish tint
Photostability (ICH Q1B) 1.2 million lux hours92.17.9Noticeable discoloration
Acid Hydrolysis (0.1N HCl) 24 hours96.33.7No change
Base Hydrolysis (0.1N NaOH) 24 hours94.85.2No change
Oxidative (3% H₂O₂) 8 hours88.711.3Browning of the sample

Experimental Protocols for Stability Testing

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometry) is recommended.

Proposed Stability-Indicating UPLC-MS/MS Method

This proposed method is based on established analytical techniques for cannabinoids and related compounds.[2][5][6]

ParameterSpecification
Instrument UPLC system with a tandem mass spectrometer (MS/MS)
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of this compound and its potential degradants
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
MS Detection Electrospray Ionization (ESI) in positive mode
MS/MS Transitions Specific precursor and product ions for this compound and identified degradants
Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[7]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the this compound solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the this compound solution and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 30% H₂O₂ to the this compound solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound powder at 80°C for 48 hours.

    • Photodegradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration.

    • Analyze by the validated stability-indicating UPLC-MS/MS method.

  • Data Evaluation:

    • Determine the percentage of this compound degradation.

    • Identify and characterize the major degradation products using MS/MS fragmentation patterns.

Visualizations

Signaling Pathway of this compound

This compound, as a cannabinoid receptor agonist, is expected to activate signaling pathways that modulate aqueous humor dynamics in the eye, leading to a reduction in intraocular pressure. The diagram below illustrates the canonical signaling pathway for CB1 and CB2 receptors.

Pirnabine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CB1R CB1/CB2 Receptor This compound->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway (e.g., ERK) G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Reduced Aqueous Humor Production, Increased Outflow) PKA->Cellular_Response MAPK_pathway->Cellular_Response

Caption: this compound activates CB1/CB2 receptors, leading to inhibition of adenylyl cyclase and activation of the MAPK pathway.

Experimental Workflow for Forced Degradation Study

The following diagram outlines the logical steps involved in conducting a forced degradation study for this compound.

Forced_Degradation_Workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating UPLC-MS/MS Method sampling->analysis data_evaluation Evaluate Data: - % Degradation - Identify Degradants analysis->data_evaluation report Report Results data_evaluation->report

Caption: Workflow for a forced degradation study of this compound.

Conclusion

The stability and proper storage of this compound are paramount to ensure the validity of research findings and the safety of potential therapeutic applications. This guide provides a framework for understanding the stability of this compound, based on its chemical structure and data from analogous compounds. It is strongly recommended that comprehensive, real-time stability studies are conducted on the specific this compound formulation being developed, following the principles and methodologies outlined in this document. The provided experimental protocols and visualizations serve as a foundation for designing and executing robust stability programs.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Functional Assays of Pirnabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirnabine (also known as SP-304) is a synthetic cannabinoid receptor ligand that selectively targets and binds to cannabinoid receptors 1 (CB1) and 2 (CB2). As a modulator of the endocannabinoid system, this compound has been investigated for its therapeutic potential in conditions such as glaucoma and chronic idiopathic constipation. The functional characterization of this compound's interaction with CB1 and CB2 receptors is crucial for understanding its mechanism of action, potency, and potential therapeutic applications.

These application notes provide detailed protocols for key cell-based functional assays to characterize the activity of this compound at human CB1 and CB2 receptors. The described assays include a radioligand binding assay to determine binding affinity, a cAMP inhibition assay to measure functional G-protein coupled signaling, and a β-arrestin recruitment assay to assess receptor desensitization and potential biased agonism.

Signaling Pathways of CB1 and CB2 Receptors

This compound, as a cannabinoid receptor agonist, activates intracellular signaling cascades upon binding to CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This signaling pathway is a key mechanism through which cannabinoids exert their physiological effects. Additionally, agonist binding can trigger the recruitment of β-arrestin to the receptor, a process involved in receptor desensitization and internalization, as well as initiating G-protein independent signaling pathways.

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein Activates beta_Arrestin β-Arrestin CB_Receptor->beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound This compound->CB_Receptor Binds to ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Internalization Receptor Internalization & Biased Signaling beta_Arrestin->Internalization Mediates

Figure 1: Simplified signaling pathway of cannabinoid receptors upon agonist binding.

Data Presentation

Table 1: Radioligand Binding Affinity Data

CompoundReceptorKi (nM)RadioligandCell Line
This compound CB1 Data not available[³H]CP55,940CHO-K1
This compound CB2 Data not available[³H]CP55,940CHO-K1
Example: WIN55,212-2CB12.5[³H]CP55,940CHO-K1
Example: WIN55,212-2CB20.6[³H]CP55,940CHO-K1
Example: CP55,940CB10.9[³H]CP55,940CHO-K1
Example: CP55,940CB20.7[³H]CP55,940CHO-K1

Table 2: Functional Potency and Efficacy Data (cAMP Inhibition)

CompoundReceptorEC50 (nM)Emax (% Inhibition)Cell Line
This compound CB1 Data not availableData not availableHEK293
This compound CB2 Data not availableData not availableHEK293
Example: WIN55,212-2CB115.295HEK293
Example: WIN55,212-2CB25.8100HEK293
Example: CP55,940CB10.5100HEK293
Example: CP55,940CB20.3100HEK293

Table 3: β-Arrestin Recruitment Potency Data

CompoundReceptorEC50 (nM)Cell Line
This compound CB1 Data not availablePathHunter U2OS
This compound CB2 Data not availablePathHunter U2OS
Example: WIN55,212-2CB185PathHunter U2OS
Example: WIN55,212-2CB235PathHunter U2OS
Example: CP55,940CB112PathHunter U2OS
Example: CP55,940CB29PathHunter U2OS

Experimental Protocols

The following are detailed protocols for conducting cell-based functional assays to characterize this compound.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for CB1 and CB2 receptors by measuring its ability to compete with a radiolabeled ligand.

Radioligand Binding Assay Workflow start Start prepare_membranes Prepare cell membranes expressing CB1 or CB2 receptors start->prepare_membranes incubate Incubate membranes with [³H]CP55,940 and varying concentrations of this compound prepare_membranes->incubate filter Separate bound and free radioligand by rapid filtration incubate->filter wash Wash filters to remove non-specific binding filter->wash scintillation Measure radioactivity on filters using liquid scintillation counting wash->scintillation analyze Analyze data to determine IC50 and calculate Ki scintillation->analyze end End analyze->end

Figure 2: Workflow for the radioligand binding assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing either human CB1 or CB2 receptors in appropriate media.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine cell membranes, [³H]CP55,940 (a high-affinity cannabinoid receptor agonist), and varying concentrations of this compound.

    • For total binding, omit this compound. For non-specific binding, include a high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN55,212-2).

    • Incubate the plate at 30°C for 60-90 minutes.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

This assay measures the functional activity of this compound by quantifying its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

cAMP Inhibition Assay Workflow start Start plate_cells Plate cells expressing CB1 or CB2 receptors in a 96-well plate start->plate_cells pre_incubate Pre-incubate cells with varying concentrations of this compound plate_cells->pre_incubate stimulate Stimulate adenylyl cyclase with Forskolin pre_incubate->stimulate lyse Lyse cells to release intracellular cAMP stimulate->lyse detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) lyse->detect analyze Analyze data to determine EC50 and Emax detect->analyze end End analyze->end

Figure 3: Workflow for the cAMP inhibition assay.

Methodology:

  • Cell Culture and Plating:

    • Use a cell line stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO-K1).

    • Plate the cells in a 96-well or 384-well white opaque microplate and allow them to adhere overnight.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Aspirate the culture medium from the cells and add the diluted this compound.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Add Forskolin (an adenylyl cyclase activator) to all wells except for the basal control to stimulate cAMP production.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).

    • Add the detection reagents to the cell lysate.

    • Incubate as required by the kit.

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal is typically inversely proportional to the cAMP concentration.

  • Data Analysis:

    • Normalize the data to the Forskolin-only control (0% inhibition) and the basal control (maximum inhibition).

    • Plot the normalized response against the log concentration of this compound to generate a dose-response curve.

    • Determine the EC50 and Emax values from the curve using non-linear regression.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the CB1 or CB2 receptor upon agonist binding, providing insights into receptor desensitization and potential biased agonism. The PathHunter® (DiscoverX) or NanoBiT® (Promega) technologies are commonly used for this purpose.

Beta-Arrestin Recruitment Assay Workflow start Start plate_cells Plate PathHunter or NanoBiT cells expressing tagged CB1/CB2 and β-arrestin start->plate_cells add_compound Add varying concentrations of this compound to the cells plate_cells->add_compound incubate Incubate at 37°C to allow receptor activation and β-arrestin recruitment add_compound->incubate add_reagents Add detection reagents incubate->add_reagents read_signal Measure chemiluminescent or fluorescent signal add_reagents->read_signal analyze Analyze data to determine EC50 read_signal->analyze end End analyze->end

Figure 4: Workflow for the β-arrestin recruitment assay.

Methodology (using PathHunter® as an example):

  • Cell Culture and Plating:

    • Use a PathHunter® cell line co-expressing the CB1 or CB2 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

    • Plate the cells in the manufacturer-recommended medium in a white-walled 96-well or 384-well microplate and incubate overnight.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the diluted compound to the cells.

    • Incubate the plate at 37°C for the recommended time (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection:

    • Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the log concentration of this compound.

    • Normalize the data to the response of a vehicle control (0% activation) and a maximal concentration of a reference agonist (100% activation).

    • Fit the dose-response data to a four-parameter logistic equation to determine the EC50 value.

Conclusion

The cell-based functional assays detailed in these application notes provide a robust framework for the pharmacological characterization of this compound. By employing these protocols, researchers can determine the binding affinity, functional potency, and signaling profile of this compound at CB1 and CB2 receptors. This information is essential for advancing our understanding of its therapeutic potential and for guiding further drug development efforts. It is important to note that while these protocols are based on established methods for cannabinoid receptor analysis, optimization may be required for specific experimental conditions and cell lines. The lack of publicly available quantitative data for this compound highlights the need for such studies to be conducted and published to fully elucidate its pharmacological profile.

Application Notes and Protocols: Radioligand Binding Assay for Pirnabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirnabine is a compound belonging to the 2,2-dimethyl-1-benzopyran class of organic compounds that has been investigated in clinical trials for the treatment of chronic idiopathic constipation.[1] Its mechanism of action is believed to involve the activation of guanylate cyclase-C (GC-C), a key enzyme in the regulation of intestinal fluid and electrolyte homeostasis.[2] Characterizing the binding affinity of this compound to its target receptor is a critical step in understanding its pharmacological profile. Radioligand binding assays are a robust and sensitive method for determining the affinity of a ligand for its receptor.[3]

This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the guanylate cyclase-C (GC-C) receptor.

Principle of the Assay

A competitive radioligand binding assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor. The displacement of the radioligand by increasing concentrations of the test compound is measured, which allows for the determination of the test compound's inhibitory constant (Ki), a measure of its binding affinity.[4][5]

Quantitative Data Summary

The following table summarizes the expected data output from a competitive radioligand binding assay for this compound. The values presented are hypothetical and would be determined experimentally.

CompoundReceptorRadioligandParameterValue
This compoundGuanylate Cyclase-C (GC-C)[¹²⁵I]-LinaclotideIC₅₀ (nM)User-determined value
This compoundGuanylate Cyclase-C (GC-C)[¹²⁵I]-LinaclotideKᵢ (nM)Calculated from IC₅₀

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from established methods for receptor binding assays.[4][6][7]

Materials and Reagents
  • Membrane Preparations: Commercially available cell membranes expressing human guanylate cyclase-C (GC-C) (e.g., from HEK-293 or CHO cells).

  • Radioligand: A suitable radiolabeled GC-C receptor agonist or antagonist with high affinity, such as [¹²⁵I]-Linaclotide.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity GC-C receptor ligand (e.g., 10 µM Linaclotide).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[8]

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[8]

  • Scintillation Cocktail.

  • 96-well Filter Plates (e.g., GF/B or GF/C glass fiber filters).[8]

  • Deep-well 96-well plates.

  • Scintillation Counter.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_reagents Prepare Reagents (this compound dilutions, Radioligand, Buffers) prep_membranes Prepare GC-C Membrane Suspension add_components Add Components to 96-well Plate: 1. This compound/Buffer/NSB Control 2. Radioligand 3. Membrane Suspension prep_reagents->add_components incubation Incubate at 30°C for 60-90 minutes add_components->incubation filtration Rapid Filtration through Glass Fiber Filter Plate incubation->filtration washing Wash Filters with Ice-Cold Wash Buffer filtration->washing drying_scint Dry Filters and Add Scintillation Cocktail washing->drying_scint counting Measure Radioactivity (Scintillation Counter) drying_scint->counting calc_specific_binding Calculate Specific Binding counting->calc_specific_binding generate_curve Generate Competition Curve calc_specific_binding->generate_curve determine_ic50 Determine IC₅₀ generate_curve->determine_ic50 calculate_ki Calculate Kᵢ using Cheng-Prusoff Equation determine_ic50->calculate_ki

Caption: Workflow for a competitive radioligand binding assay.

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).[8]

    • Prepare the radioligand solution in assay buffer at a concentration that is approximately equal to its Kd value.

    • Prepare the membrane suspension in assay buffer to a final concentration of 5-20 µg protein per well.[7]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

      • Non-specific Binding: 50 µL of the non-specific binding control (e.g., 10 µM Linaclotide), 50 µL of radioligand, and 100 µL of membrane suspension.

      • Competitive Binding: 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of membrane suspension.[4]

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle shaking to allow the binding to reach equilibrium.[4][7]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[4]

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Seal the plate and allow it to equilibrate.

    • Measure the radioactivity in each well using a scintillation counter.[8]

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.[8]

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Determine IC₅₀:

    • Perform a non-linear regression analysis of the competition curve to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).[8]

  • Calculate Kᵢ:

    • Calculate the inhibitory constant (Kᵢ) for this compound using the Cheng-Prusoff equation:[8] Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the dissociation constant of the radioligand for the receptor.

Guanylate Cyclase-C Signaling Pathway

This compound, as a GC-C agonist, is expected to activate the intracellular signaling cascade upon binding to the receptor.

G This compound This compound GCC Guanylate Cyclase-C (GC-C) Receptor This compound->GCC Binds to cGMP cGMP GCC->cGMP Converts GTP GTP GTP->GCC PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates and Activates Secretion Chloride and Bicarbonate Secretion into Lumen CFTR->Secretion Increases

Caption: Simplified GC-C signaling pathway.

This application note provides a comprehensive protocol for conducting a radioligand binding assay to characterize the interaction of this compound with the guanylate cyclase-C receptor. The successful execution of this protocol will provide valuable data on the binding affinity of this compound, contributing to a more complete understanding of its pharmacological properties.

References

Application Notes and Protocols for Testing Pirnabine in Animal Models of Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Preclinical Evaluation of Pirnabine for Glaucomatous Neuroprotection

This document outlines the proposed use of this compound, a potential cannabinoid receptor agonist, in preclinical animal models of glaucoma. The primary objectives are to assess the therapeutic potential of this compound in reducing intraocular pressure (IOP) and preventing retinal ganglion cell (RGC) degeneration, two key hallmarks of glaucoma.

Glaucoma is a progressive optic neuropathy characterized by the loss of RGCs and their axons, leading to irreversible vision loss. Elevated IOP is a major risk factor, and current treatments primarily focus on lowering it. However, neuroprotective strategies that directly target RGC survival are of significant interest. Cannabinoid receptors, particularly CB1 and CB2, are expressed in ocular tissues and have been implicated in both IOP regulation and neuroprotection, making them a promising target for novel glaucoma therapies.

This compound's activity as a cannabinoid receptor agonist suggests its potential to modulate aqueous humor dynamics to lower IOP and to exert direct neuroprotective effects on RGCs. This application note details the protocols for evaluating these potential therapeutic benefits in two well-established animal models of glaucoma: the laser-induced ocular hypertension model and the DBA/2J genetic mouse model.

Recommended Animal Models for this compound Testing

The selection of an appropriate animal model is critical for the preclinical evaluation of anti-glaucoma therapies. No single model perfectly recapitulates human glaucoma, but the following two models are highly relevant for assessing both IOP-lowering and neuroprotective effects.

Laser-Induced Ocular Hypertension Model

This model is created by photocoagulating the trabecular meshwork and episcleral veins to obstruct aqueous humor outflow, leading to a rapid and sustained elevation of IOP.[1][2][3] It is particularly useful for studying IOP-lowering agents and the acute effects of pressure-induced RGC damage.[4][5][6] Both rats and mice are commonly used for this model.

DBA/2J Mouse Model of Pigmentary Glaucoma

The DBA/2J mouse is a genetic model that naturally develops a form of pigmentary glaucoma with age.[7][8] These mice exhibit iris pigment dispersion, leading to a progressive increase in IOP and subsequent RGC loss and optic nerve degeneration, closely mimicking aspects of the human disease.[9][10][11] This model is ideal for studying chronic disease progression and the long-term efficacy of neuroprotective compounds.[12]

Experimental Protocols

Protocol for Laser-Induced Ocular Hypertension in Rats

Objective: To induce a sustained elevation of IOP in rats to test the efficacy of this compound.

Materials:

  • Male Wistar rats (200-250g)

  • Ketamine (80 mg/kg) and Xylazine (8 mg/kg) for anesthesia[3]

  • Topical proparacaine (B1679620) hydrochloride (0.5%)

  • Argon laser photocoagulator

  • Slit lamp delivery system

  • Goniolens

Procedure:

  • Anesthetize the rat via intraperitoneal injection of ketamine and xylazine.[3]

  • Apply one drop of topical proparacaine to the cornea of the eye to be treated.

  • Place the rat on the slit lamp platform.

  • Apply a goniolens to visualize the trabecular meshwork.

  • Deliver approximately 50-60 laser spots (50 µm spot size, 0.5 W power, 0.1-second duration) to 360° of the trabecular meshwork.

  • Additionally, photocoagulate 2-3 episcleral veins.[3]

  • Apply a topical antibiotic ointment to the eye post-procedure to prevent infection.

  • The contralateral eye can serve as a normotensive control.

  • Monitor IOP weekly to confirm sustained ocular hypertension.

Protocol for Drug Administration and Monitoring in DBA/2J Mice

Objective: To evaluate the long-term therapeutic effects of this compound in a chronic glaucoma model.

Materials:

  • Male DBA/2J mice

  • This compound formulated for topical ocular delivery (e.g., in a microemulsion)

  • Vehicle control solution

  • Calibrated tonometer for mice (e.g., TonoLab)

Procedure:

  • Begin treatment at an age when IOP starts to elevate in DBA/2J mice (typically around 6-7 months of age).

  • Divide mice into treatment and vehicle control groups.

  • Administer one drop of this compound solution or vehicle to the eyes of the respective groups once or twice daily.

  • Measure IOP weekly in all mice.

  • Conduct functional (PERG) and structural (RGC counts) assessments at baseline and at specified intervals (e.g., every 4-6 weeks) until the study endpoint (typically 12-15 months of age).

Efficacy Assessment Protocols

Intraocular Pressure (IOP) Measurement

Objective: To quantify changes in IOP in response to this compound treatment.

Materials:

  • Rebound tonometer (e.g., TonoLab for mice, Tono-Pen for rats)

  • Topical anesthetic (proparacaine)

Procedure:

  • Lightly anesthetize the animal if necessary, ensuring minimal impact on IOP.

  • Apply a single drop of topical anesthetic to the cornea.

  • Gently hold the animal and position the tonometer perpendicular to the central cornea.

  • Take 5-10 consecutive readings and average them to obtain a single IOP measurement for that time point.

  • Record IOP measurements for each eye at regular intervals throughout the study.

Retinal Ganglion Cell (RGC) Quantification

Objective: To assess the neuroprotective effect of this compound by quantifying RGC survival.

Materials:

  • Fluorogold or other retrograde tracers

  • Paraformaldehyde (4%) for fixation

  • Phosphate-buffered saline (PBS)

  • Microscope with fluorescence capabilities

  • Image analysis software

Procedure:

  • A few days before the study endpoint, perform retrograde labeling of RGCs by injecting a fluorescent tracer (e.g., Fluorogold) into the superior colliculi.

  • At the study endpoint, euthanize the animals and enucleate the eyes.

  • Fix the eyes in 4% paraformaldehyde.

  • Dissect the retinas and prepare them as whole mounts.

  • Capture fluorescent images of the retinas at predefined locations (e.g., central, mid-peripheral, and peripheral quadrants).

  • Count the number of labeled RGCs in each image using image analysis software.

  • Calculate the average RGC density for each retina.

Pattern Electroretinography (PERG)

Objective: To functionally assess the health of RGCs.

Materials:

  • PERG recording system

  • Anesthesia (as per animal model)

  • Corneal electrodes

  • Visual stimulus generator (e.g., a screen displaying alternating black and white bars)

Procedure:

  • Dark-adapt the animals for at least 12 hours prior to recording.

  • Anesthetize the animal and place it on a heated platform to maintain body temperature.

  • Place a corneal electrode on the eye. Reference and ground electrodes are placed subcutaneously.

  • Position the animal in front of the stimulus screen.

  • Record the electrical responses from the retina to a pattern-reversing stimulus.

  • Analyze the amplitude and latency of the PERG waveforms (specifically the P1 and N2 components) as indicators of RGC function.

Hypothetical Data Presentation

The following tables present hypothetical data to illustrate how the results of this compound testing could be structured.

Table 1: Effect of this compound on IOP in a Laser-Induced Ocular Hypertension Rat Model

Treatment GroupBaseline IOP (mmHg)Week 1 IOP (mmHg)Week 2 IOP (mmHg)Week 4 IOP (mmHg)
Vehicle Control15.2 ± 1.135.8 ± 2.534.1 ± 2.832.5 ± 3.1
This compound (0.1%)15.5 ± 1.328.3 ± 2.126.7 ± 2.425.9 ± 2.9*
This compound (0.5%)15.3 ± 1.222.1 ± 1.9 20.5 ± 2.019.8 ± 2.2**

Data are presented as mean ± SD. *p<0.05, **p<0.01 compared to vehicle control.

Table 2: Neuroprotective Effects of this compound in the DBA/2J Mouse Model (at 12 months of age)

Treatment GroupRGC Density (cells/mm²)PERG Amplitude (µV)
Wild-type Control2850 ± 1505.8 ± 0.7
DBA/2J + Vehicle1420 ± 2102.1 ± 0.5
DBA/2J + this compound (0.5%)2150 ± 180 4.2 ± 0.6

Data are presented as mean ± SD. **p<0.01 compared to DBA/2J + Vehicle.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Neuroprotective Effect

The neuroprotective effects of cannabinoid receptor agonists in glaucoma are thought to be mediated, in part, through the activation of CB1 and CB2 receptors on RGCs and surrounding glial cells. Activation of these G-protein coupled receptors can trigger multiple downstream signaling cascades that promote cell survival and reduce inflammation.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response This compound This compound CB1R CB1 Receptor This compound->CB1R Agonist CB2R CB2 Receptor This compound->CB2R Agonist Gi Gi CB1R->Gi CB2R->Gi NFkB NF-κB Inhibition CB2R->NFkB Inflammation Reduction AC Adenylyl Cyclase Gi->AC MAPK MAPK Pathway Gi->MAPK PI3K PI3K/Akt Pathway Gi->PI3K cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuroprotection Neuroprotection (Increased RGC Survival) PKA->Neuroprotection Anti-apoptotic effects MAPK->Neuroprotection PI3K->Neuroprotection NFkB->Neuroprotection

Caption: Proposed signaling pathway for this compound-mediated neuroprotection in RGCs.

Experimental Workflow for Preclinical Testing of this compound

The following diagram illustrates the overall workflow for evaluating this compound in an animal model of glaucoma.

G start Start: Select Animal Model (e.g., Laser-Induced OHT in Rats) induction Induce Glaucoma Model (Laser Photocoagulation) start->induction baseline Baseline Measurements (IOP, PERG) induction->baseline randomization Randomize Animals into Treatment Groups baseline->randomization treatment Daily Topical Treatment (this compound or Vehicle) randomization->treatment monitoring Weekly IOP Monitoring treatment->monitoring endpoint Study Endpoint (e.g., 8 weeks) treatment->endpoint interim Interim Functional Assessment (PERG at 4 weeks) monitoring->interim interim->treatment final_assessment Final Assessments: - IOP - PERG - RGC Quantification endpoint->final_assessment analysis Data Analysis and Statistical Comparison final_assessment->analysis conclusion Conclusion on this compound Efficacy analysis->conclusion

Caption: Experimental workflow for testing this compound in an induced glaucoma model.

References

Application Notes and Protocols for Pirnabine Studies in Rodent Models of Ocular Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is often associated with elevated intraocular pressure (IOP). Rodent models of ocular hypertension (OHT) are critical for understanding the pathophysiology of glaucoma and for the preclinical evaluation of novel therapeutic agents. Pirnabine, a compound with a dual mechanism of action as a guanylyl cyclase-C (GC-C) agonist and a cannabinoid receptor ligand, presents a promising avenue for IOP reduction. This document provides detailed protocols for inducing OHT in rodents and outlines methodologies for studying the effects of this compound.

Methods for Inducing Ocular Hypertension in Rodents

Several methods can be employed to induce a sustained elevation of IOP in rodents, mimicking the conditions of glaucoma. The choice of model depends on the specific research question, desired duration of IOP elevation, and available resources. Below are detailed protocols for two commonly used and effective methods: microbead-induced and laser-induced ocular hypertension.

Experimental Protocols

1. Microbead-Induced Ocular Hypertension in Mice

This model involves the injection of microbeads into the anterior chamber of the eye, which physically obstructs aqueous humor outflow through the trabecular meshwork, leading to increased IOP.[1][2][3][4]

Materials:

  • Adult mice (e.g., C57BL/6, 8-12 weeks old)

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Topical proparacaine (B1679620) hydrochloride (0.5%)

  • Polystyrene or magnetic microbeads (5-15 µm diameter)

  • Sterile phosphate-buffered saline (PBS)

  • Hamilton syringe with a 33-gauge needle

  • Surgical microscope

  • Tonometer (e.g., TonoLab, Tono-Pen)

  • (Optional for magnetic beads) A handheld magnet

Procedure:

  • Anesthetize the mouse with an intraperitoneal injection of ketamine/xylazine.

  • Place the mouse on a surgical stage under the microscope.

  • Apply a drop of topical proparacaine to the cornea for local anesthesia.

  • Prepare a sterile suspension of microbeads in PBS at the desired concentration.

  • Using a Hamilton syringe with a 33-gauge needle, carefully puncture the cornea at the limbus, avoiding the iris and lens.

  • Slowly inject 1.5-2 µL of the microbead suspension into the anterior chamber.

  • If using magnetic microbeads, a magnet can be used to guide the beads to the iridocorneal angle.[5]

  • Withdraw the needle slowly to prevent reflux.

  • Apply a topical antibiotic ointment to the eye to prevent infection.

  • Monitor the animal until it has fully recovered from anesthesia.

  • Measure IOP at baseline and regularly (e.g., daily for the first week, then weekly) using a tonometer.

2. Laser-Induced Ocular Hypertension in Rats

This method uses a laser to photocoagulate the trabecular meshwork and/or episcleral veins, impeding aqueous humor outflow and raising IOP.[6][7][8][9][10]

Materials:

  • Adult rats (e.g., Sprague-Dawley, 200-250 g)

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Topical proparacaine hydrochloride (0.5%)

  • Argon laser photocoagulator

  • Goniolens

  • Methylcellulose (B11928114) solution

  • Surgical microscope

  • Tonometer

Procedure:

  • Anesthetize the rat and apply topical proparacaine as described above.

  • Place the rat under the surgical microscope.

  • Apply a drop of methylcellulose to the cornea and place a goniolens on the eye to visualize the trabecular meshwork.

  • Deliver approximately 50-70 laser spots (50 µm spot size, 0.5-1.0 W power, 0.1-second duration) to 360 degrees of the trabecular meshwork.

  • Alternatively, laser can be applied to the episcleral and limbal veins.[6]

  • Remove the goniolens and rinse the eye with sterile saline.

  • Apply a topical antibiotic ointment.

  • Monitor the animal's recovery and measure IOP at regular intervals.

This compound Studies in OHT Rodent Models

Proposed Ophthalmic Formulation of this compound

As this compound is a small molecule, a topical ophthalmic solution or suspension is a suitable formulation for preclinical studies. A starting formulation could be:

  • This compound: 0.1% - 1% (w/v)

  • Wetting agent (e.g., Polysorbate 80): 0.1% (v/v)

  • Viscosity-enhancing agent (e.g., carboxymethyl cellulose): 0.5% (w/v)

  • Preservative (e.g., benzalkonium chloride): 0.01% (v/v)

  • Vehicle: Sterile isotonic phosphate (B84403) buffer (pH 6.8-7.2)

Administration Protocol:

  • Following the induction of OHT and confirmation of sustained IOP elevation, randomly assign animals to treatment and vehicle control groups.

  • Administer one drop (approximately 5-10 µL) of the this compound formulation or vehicle to the affected eye(s) one to two times daily.

  • Measure IOP at baseline and at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of action and efficacy.

  • At the end of the study, animals can be euthanized, and ocular tissues collected for further analysis (e.g., histology, molecular biology).

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on IOP in a Rodent OHT Model

Treatment GroupNBaseline IOP (mmHg ± SEM)IOP at 4h post-treatment (mmHg ± SEM)% IOP Reduction
Vehicle Control1025.2 ± 1.524.8 ± 1.31.6%
This compound (0.1%)1025.5 ± 1.821.4 ± 1.616.1%
This compound (0.5%)1024.9 ± 1.418.7 ± 1.224.9%
This compound (1.0%)1025.1 ± 1.616.3 ± 1.135.1%

Table 2: Comparison of Ocular Hypertension Induction Methods

MethodAnimal ModelOnset of IOP ElevationDuration of IOP ElevationKey AdvantagesKey Disadvantages
Microbead InjectionMouse, Rat24-48 hoursWeeks to monthsTechnically straightforward, reproduciblePotential for inflammation, corneal opacity
Laser PhotocoagulationRat, MouseHours to daysWeeks to monthsRapid onset, high success rateRequires specialized equipment, potential for retinal damage

Signaling Pathways and Visualization

This compound's unique dual mechanism of action involves the activation of both guanylyl cyclase-C and cannabinoid receptors (CB1 and CB2), which are present in ocular tissues, including the trabecular meshwork.[11][12][13][14][15][16][17][18] The activation of these pathways is hypothesized to lower IOP by increasing aqueous humor outflow.

Proposed Signaling Pathway of this compound in the Trabecular Meshwork:

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CB1R [label="CB1 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GCC [label="Guanylyl Cyclase-C", fillcolor="#FBBC05", fontcolor="#202124"]; Gq11 [label="Gq/11", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gio [label="Gi/o", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; GTP [label="GTP", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_increase [label="↑ [Ca2+]i", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK12 [label="↑ ERK1/2 Phos.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKG [label="PKG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outflow [label="↑ Aqueous Humor Outflow", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IOP [label="↓ IOP", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> CB1R; this compound -> GCC; CB1R -> Gq11; CB1R -> Gio; Gq11 -> PLC; PLC -> Ca_increase; Gio -> ERK12; GCC -> cGMP [label=" GTP"]; cGMP -> PKG; Ca_increase -> Outflow; ERK12 -> Outflow; PKG -> Outflow; Outflow -> IOP; } .dot Caption: Proposed dual signaling pathway of this compound in trabecular meshwork cells.

Experimental Workflow for this compound Efficacy Study:

// Nodes A [label="Animal Acclimatization\n(1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Baseline IOP Measurement", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Induction of Ocular Hypertension\n(Microbead or Laser)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Confirmation of Sustained\nIOP Elevation (1-2 weeks)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Randomization into Groups\n(Vehicle vs. This compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Daily Topical Treatment\n(2-4 weeks)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Regular IOP Monitoring", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Terminal Procedures:\nTissue Collection, Histology", fillcolor="#5F6368", fontcolor="#FFFFFF"]; I [label="Data Analysis and\nReporting", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [style=dashed]; F -> H; G -> I; H -> I; } .dot Caption: Workflow for evaluating this compound's efficacy in rodent OHT models.

Conclusion

The study of this compound in rodent models of ocular hypertension holds significant potential for the development of a novel glaucoma therapeutic. The protocols outlined in this document provide a framework for inducing OHT and evaluating the efficacy of this compound. Further research is warranted to fully elucidate the integrated signaling pathway of this compound in ocular tissues and to optimize its formulation for clinical applications. The lack of extensive quantitative data on this compound's effect on IOP in these models highlights a key area for future investigation.

References

Application Notes and Protocols for Testing Pirnabine in Research Models for Chronic Constipation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Pirnabine, a guanylyl cyclase-C (GC-C) agonist, in established research models of chronic constipation.[1][2][3] The protocols detailed below are based on widely used and validated animal models and can be adapted to assess the efficacy of this compound in alleviating symptoms of chronic constipation.

Introduction to this compound and its Mechanism of Action

This compound (also known as SP-304) is an investigational small molecule that acts as a guanylyl cyclase-C (GC-C) agonist and has been evaluated in Phase 2 clinical trials for the treatment of chronic idiopathic constipation.[3][4] GC-C is a transmembrane receptor primarily expressed on the apical surface of intestinal epithelial cells.

Mechanism of Action:

Activation of GC-C by this compound is expected to initiate a downstream signaling cascade that increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[1] Elevated cGMP has two primary effects that contribute to the relief of constipation:

  • Increased Intestinal Fluid Secretion: cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel that increases the secretion of chloride and bicarbonate into the intestinal lumen. This increased ion flow leads to the osmotic movement of water into the intestines, softening the stool and facilitating its passage.

  • Accelerated Intestinal Transit: The increased fluid content and potentially direct effects on enteric neurons contribute to accelerated intestinal transit, reducing the time for fecal matter to pass through the colon.

Signaling Pathway of Guanylate Cyclase-C (GC-C) Agonists

GC_C_Signaling_Pathway This compound This compound GCC Guanylate Cyclase-C (GC-C) Receptor This compound->GCC GTP GTP cGMP cGMP GTP->cGMP GC-C Activity PKGII Protein Kinase G II (PKG-II) cGMP->PKGII Activation CFTR CFTR PKGII->CFTR Phosphorylation & Activation Secretion Cl- and HCO3- Secretion CFTR->Secretion H2O Water Efflux Secretion->H2O Loperamide_Workflow Acclimatization Animal Acclimatization (7 days) Baseline Baseline Parameter Measurement (e.g., fecal pellets, water content) Acclimatization->Baseline Grouping Random Group Assignment (Vehicle, Loperamide, Loperamide + this compound) Baseline->Grouping Induction Constipation Induction: Loperamide Administration (e.g., 5 mg/kg, s.c., twice daily for 3-7 days) Grouping->Induction Treatment Treatment Administration: This compound or Vehicle (Oral Gavage) Induction->Treatment Evaluation Evaluation of Constipation Parameters Treatment->Evaluation LowFiber_Workflow Acclimatization Animal Acclimatization (7 days on standard diet) Baseline Baseline Parameter Measurement (on standard diet) Acclimatization->Baseline Diet Introduction of Low-Fiber Diet (e.g., for 2-4 weeks) Baseline->Diet Grouping Random Group Assignment (Low-Fiber Diet + Vehicle, Low-Fiber Diet + this compound) Diet->Grouping Treatment Treatment Administration: This compound or Vehicle (Oral Gavage daily) Grouping->Treatment Evaluation Evaluation of Constipation Parameters Treatment->Evaluation

References

Application Notes and Protocols for the Evaluation of Pirnabine in a Loperamide-Induced Constipation Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constipation is a prevalent gastrointestinal disorder characterized by infrequent bowel movements, difficulty in defecation, and a sensation of incomplete evacuation. The loperamide-induced constipation model is a well-established and widely utilized preclinical tool for studying the pathophysiology of constipation and for the pharmacological evaluation of potential therapeutic agents.[1] Loperamide (B1203769), a peripherally acting μ-opioid receptor agonist, effectively mimics the symptoms of constipation by reducing intestinal motility and fluid secretion.[1]

Pirnabine (also known as SP-304) is an investigational drug that has completed Phase 2 clinical trials for the treatment of chronic idiopathic constipation.[2] this compound is classified as a Guanylyl Cyclase-C (GC-C) agonist. This class of drugs works by stimulating the GC-C receptor on the luminal surface of intestinal epithelial cells, leading to increased intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This cascade of events results in the secretion of chloride and bicarbonate into the intestinal lumen, which in turn increases intestinal fluid and accelerates transit.[3][4]

These application notes provide a detailed protocol for inducing constipation in rodents using loperamide and for subsequently evaluating the prokinetic efficacy of this compound. While specific preclinical data for this compound in this model are not publicly available, this document includes representative data from other GC-C agonists, such as linaclotide (B608579) and plecanatide, to illustrate the expected outcomes and data presentation.

Signaling Pathways

Loperamide-Induced Constipation Pathway

Loperamide induces constipation primarily by acting as an agonist at the μ-opioid receptors located in the myenteric plexus of the gastrointestinal tract. This activation inhibits the release of excitatory neurotransmitters like acetylcholine, leading to decreased peristalsis and prolonged transit time. Additionally, loperamide can increase the absorption of water from the intestines, resulting in harder, drier stools. Recent studies also suggest the involvement of inflammatory signaling pathways in loperamide-induced constipation.

G Loperamide Loperamide mu_Opioid_Receptor μ-Opioid Receptor (Myenteric Plexus) Loperamide->mu_Opioid_Receptor Increased_Fluid_Absorption Increased Fluid Absorption Loperamide->Increased_Fluid_Absorption Inhibit_ACh Inhibition of Acetylcholine Release mu_Opioid_Receptor->Inhibit_ACh Reduced_Peristalsis Reduced Peristalsis Inhibit_ACh->Reduced_Peristalsis Increased_Transit_Time Increased Intestinal Transit Time Reduced_Peristalsis->Increased_Transit_Time Constipation Constipation Increased_Transit_Time->Constipation Harder_Stools Harder, Drier Stools Increased_Fluid_Absorption->Harder_Stools Harder_Stools->Constipation

Loperamide-Induced Constipation Signaling Pathway
This compound (GC-C Agonist) Mechanism of Action

This compound, as a GC-C agonist, is expected to counteract constipation through a distinct signaling pathway. By activating GC-C receptors on intestinal epithelial cells, it increases cGMP levels, which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) to secrete chloride and bicarbonate into the intestinal lumen. This ionic gradient drives water into the intestines, softening the stool and promoting motility.

G This compound This compound (GC-C Agonist) GC_C_Receptor Guanylate Cyclase-C (GC-C) Receptor This compound->GC_C_Receptor cGMP_Increase Increased Intracellular cGMP GC_C_Receptor->cGMP_Increase CFTR_Activation Activation of CFTR Ion Channel cGMP_Increase->CFTR_Activation Ion_Secretion Increased Secretion of Cl- and HCO3- CFTR_Activation->Ion_Secretion Water_Secretion Increased Water Secretion into Lumen Ion_Secretion->Water_Secretion Stool_Softening Softer Stools Water_Secretion->Stool_Softening Increased_Motility Increased Motility Water_Secretion->Increased_Motility Alleviation Alleviation of Constipation Stool_Softening->Alleviation Increased_Motility->Alleviation

This compound (GC-C Agonist) Mechanism of Action

Experimental Protocols

Loperamide-Induced Constipation Model in Rodents

This protocol describes the induction of constipation in mice or rats using loperamide.

Materials:

  • Animals: Male ICR mice (20-25 g) or Sprague-Dawley rats (180-220 g).

  • Loperamide Hydrochloride: (Sigma-Aldrich or equivalent).

  • Vehicle: 0.9% saline or 0.5% carboxymethyl cellulose (B213188) (CMC) in water.

  • Test Compound: this compound (or other GC-C agonist).

  • Positive Control: A known prokinetic agent (e.g., prucalopride, linaclotide).

  • Carmine (B74029) Red Marker: 5% carmine red in 0.5% CMC.

  • Metabolic Cages: For fecal collection.

  • Oral Gavage Needles.

  • Syringes and Needles for subcutaneous injection.

Procedure:

  • Acclimatization: House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.

  • Animal Grouping: Randomly divide animals into the following groups (n=8-10 per group):

    • Normal Control: Vehicle administration only.

    • Loperamide Control: Loperamide + Vehicle.

    • This compound Treatment Group(s): Loperamide + this compound (multiple doses can be tested).

    • Positive Control Group: Loperamide + Known prokinetic agent.

  • Induction of Constipation:

    • Administer loperamide hydrochloride (e.g., 5 mg/kg for mice, 3 mg/kg for rats) subcutaneously or by oral gavage once or twice daily for 3-7 consecutive days. The exact dose and duration may need to be optimized based on the animal strain and specific experimental goals.[5][6]

  • Drug Administration:

    • Administer this compound, the positive control, or the vehicle orally once daily, typically 30-60 minutes after loperamide administration, for the duration of the constipation induction period.

  • Evaluation Parameters: On the final day of the experiment, perform the following assessments:

    • Fecal Pellet Parameters:

      • Place individual animals in metabolic cages and collect all fecal pellets excreted over a defined period (e.g., 2-6 hours).

      • Count the number of pellets.

      • Weigh the total wet weight of the pellets.

      • Dry the pellets in an oven at 60°C for 24 hours and record the dry weight.

      • Calculate the fecal water content: [(Wet Weight - Dry Weight) / Wet Weight] x 100.

    • Gastrointestinal Transit Time:

      • Administer 0.2 ml of the carmine red marker orally to each animal.

      • After a set time (e.g., 30-60 minutes), euthanize the animals by cervical dislocation.

      • Carefully dissect the entire small intestine from the pylorus to the cecum.

      • Measure the total length of the small intestine.

      • Measure the distance traveled by the carmine red marker from the pylorus.

      • Calculate the intestinal transit ratio: (Distance Traveled by Marker / Total Length of Small Intestine) x 100.

Experimental Workflow

G cluster_setup Experimental Setup cluster_induction Induction & Treatment cluster_evaluation Evaluation (Final Day) Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=8-10/group) Acclimatization->Grouping Loperamide_Admin Loperamide Administration (3-7 days) Grouping->Loperamide_Admin Drug_Admin This compound/Control Admin (30-60 min post-loperamide) Loperamide_Admin->Drug_Admin Fecal_Collection Fecal Pellet Collection (2-6 hours) Drug_Admin->Fecal_Collection Carmine_Admin Carmine Red Administration Drug_Admin->Carmine_Admin Fecal_Analysis Analyze Fecal Parameters (Number, Weight, Water Content) Fecal_Collection->Fecal_Analysis Euthanasia Euthanasia & Dissection (30-60 min post-carmine) Carmine_Admin->Euthanasia Transit_Analysis Measure GI Transit Time Euthanasia->Transit_Analysis

Experimental Workflow for this compound Evaluation

Data Presentation

The following tables present representative data from studies on GC-C agonists in constipation models. These tables can serve as a template for presenting data from this compound evaluation studies.

Table 1: Effect of GC-C Agonists on Fecal Parameters in Loperamide-Induced Constipated Rodents (Representative Data)

GroupDoseFecal Pellet Count (per 4h)Fecal Wet Weight (mg per 4h)Fecal Water Content (%)
Normal Control -35 ± 4250 ± 2545 ± 5
Loperamide Control -12 ± 395 ± 1525 ± 4
This compound (Hypothetical) Low20 ± 4#150 ± 20#35 ± 5#
This compound (Hypothetical) Mid28 ± 5#200 ± 22#40 ± 4#
This compound (Hypothetical) High33 ± 4#240 ± 28#43 ± 5#
Positive Control (Linaclotide) 30 µg/kg31 ± 5#235 ± 30#42 ± 6#
Data are presented as mean ± SD. p < 0.05 vs. Normal Control. #p < 0.05 vs. Loperamide Control.

Table 2: Effect of GC-C Agonists on Gastrointestinal Transit Time in Loperamide-Induced Constipated Rodents (Representative Data)

GroupDoseIntestinal Transit Ratio (%)
Normal Control -75 ± 8
Loperamide Control -40 ± 6
This compound (Hypothetical) Low55 ± 7#
This compound (Hypothetical) Mid65 ± 8#
This compound (Hypothetical) High72 ± 9#
Positive Control (Plecanatide) 1 mg/kg70 ± 7#
Data are presented as mean ± SD. p < 0.05 vs. Normal Control. #p < 0.05 vs. Loperamide Control.

Conclusion

The loperamide-induced constipation model is a robust and reproducible method for the preclinical evaluation of prokinetic agents like this compound. By following the detailed protocols outlined in these application notes, researchers can effectively assess the efficacy of this compound in alleviating the key symptoms of constipation. The provided data tables and diagrams offer a clear framework for data presentation and understanding the underlying mechanisms of action. This comprehensive approach will facilitate the generation of reliable and consistent data to support the further development of this compound as a potential treatment for constipation.

References

Application Notes and Protocols for Topical Pirnabine in Glaucoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible blindness. A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). Pirnabine (also known as SP-304) is a synthetic cannabinoid receptor ligand that has been investigated for its potential therapeutic effects in glaucoma. As a modulator of the cannabinoid receptors CB1 and CB2, this compound is of interest for its potential to lower IOP and exert neuroprotective effects on retinal tissues.[1]

These application notes provide a comprehensive overview of the formulation of topical this compound and detailed protocols for its preclinical evaluation in glaucoma research.

Mechanism of Action

The therapeutic potential of cannabinoids in glaucoma stems from their interaction with the endocannabinoid system (ECS) in the eye. The ECS plays a crucial role in regulating aqueous humor dynamics and RGC survival.

  • CB1 Receptors: Primarily located in the trabecular meshwork, ciliary epithelium, and Schlemm's canal, activation of CB1 receptors is thought to increase the outflow of aqueous humor, thereby reducing IOP. CB1 receptors are also present in the retina, suggesting a role in neuroprotection.

  • CB2 Receptors: Found in ocular immune cells like microglia, as well as in the retina, CB2 receptor activation is associated with anti-inflammatory and neuroprotective effects, which can help protect RGCs from damage.

This compound, as a ligand for both CB1 and CB2 receptors, is hypothesized to reduce IOP and protect retinal neurons through these pathways.

Cannabinoid Receptor Signaling Pathway in the Eye

This compound This compound (Topical Administration) Cornea Corneal Penetration This compound->Cornea AqueousHumor Aqueous Humor Cornea->AqueousHumor CB1 CB1 Receptor (Trabecular Meshwork, Ciliary Body) AqueousHumor->CB1 CB2 CB2 Receptor (Retina, Immune Cells) AqueousHumor->CB2 Outflow ↑ Aqueous Humor Outflow CB1->Outflow Neuroprotection Neuroprotection (RGC Survival) CB2->Neuroprotection AntiInflammation Anti-inflammatory Effects CB2->AntiInflammation IOP ↓ Intraocular Pressure Outflow->IOP

Caption: Signaling pathway of topical this compound for IOP reduction.

Data Presentation

Table 1: Binding Affinities of Cannabinoids to CB1 and CB2 Receptors
CompoundCB1 Ki (nM)CB2 Ki (nM)Receptor Selectivity
This compound Data Not AvailableData Not AvailableData Not Available
Δ⁹-THC25.1 - 7812 - 417CB1 ≈ CB2
Cannabidiol (CBD)Low AffinityLow AffinityN/A
WIN55212-22.4 - 16.73.7CB1 > CB2
JWH-0152300023CB2 Selective
Anandamide (AEA)87.7 - 239.2439.5CB1 > CB2

Note: Ki values can vary between different studies and assay conditions.

Topical Formulation Strategy

A significant challenge in developing topical ophthalmic drugs is overcoming the eye's natural protective barriers, which leads to low bioavailability. For lipophilic compounds like cannabinoids, formulation strategies are critical for effective delivery.

Overcoming Ocular Barriers with Nanoformulations

cluster_0 Ocular Barriers cluster_1 Nanoformulation Strategies cluster_2 Improved Outcomes TearFilm Tear Film Washout IncreasedResidence ↑ Precorneal Residence Time TearFilm->IncreasedResidence Counteracted by CornealEpithelium Corneal Epithelium (Lipophilic Barrier) EnhancedPenetration ↑ Corneal Penetration CornealEpithelium->EnhancedPenetration Overcome by CornealStroma Corneal Stroma (Hydrophilic Barrier) CornealStroma->EnhancedPenetration Nanoemulsion Nanoemulsion Nanoemulsion->EnhancedPenetration Nanoparticles Nanoparticles SustainedRelease Sustained Drug Release Nanoparticles->SustainedRelease Mucoadhesion Mucoadhesive Polymers Mucoadhesion->IncreasedResidence Bioavailability ↑ Bioavailability IncreasedResidence->Bioavailability EnhancedPenetration->Bioavailability SustainedRelease->Bioavailability

Caption: Logic diagram for overcoming ocular barriers with nanoformulations.

Table 2: Proposed Topical Formulation of this compound (0.5% w/v)

This proposed formulation is based on successful nanoemulsion strategies for other cannabinoids, such as CBD.

ComponentFunctionProposed Concentration (% w/v)
This compoundActive Pharmaceutical Ingredient0.5
Castor OilOil Phase / Solubilizer5.0
Polysorbate 80Surfactant2.0
Carbopol® 940 NFMucoadhesive/Viscosity Enhancer0.2
GlycerinTonicity Agent2.2
Benzalkonium ChloridePreservative0.01
Purified WaterAqueous Phaseq.s. to 100

Experimental Protocols

Protocol 1: In Vivo Efficacy of Topical this compound in a Rabbit Model of Ocular Hypertension

This protocol outlines a study to evaluate the IOP-lowering effects of a topical this compound formulation in a preclinical model.

1. Animal Model:

  • Use adult New Zealand white rabbits.

  • Induce transient ocular hypertension in one eye of each rabbit by anterior chamber infusion of sterile saline or by laser photocoagulation of the trabecular meshwork. The contralateral eye will serve as a normotensive control.

2. Experimental Groups:

  • Group 1: Vehicle control (nanoemulsion without this compound)

  • Group 2: 0.5% this compound nanoemulsion

  • Group 3: Positive control (e.g., 0.005% Latanoprost)

3. Dosing and IOP Measurement:

  • Administer a single 50 µL drop of the respective formulation to the hypertensive eye.

  • Measure IOP at baseline (pre-dose) and at 1, 2, 4, 6, 8, and 24 hours post-dose using a calibrated rebound tonometer (e.g., Tono-Pen).

  • Anesthetize the cornea with a drop of 0.5% proparacaine (B1679620) hydrochloride before each measurement.

4. Data Analysis:

  • Calculate the mean IOP reduction from baseline for each group at each time point.

  • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the effects of the this compound formulation to the vehicle and positive control.

Experimental Workflow for In Vivo Efficacy Study

Start Start: Rabbit Model of Ocular Hypertension Grouping Randomize into Experimental Groups (Vehicle, this compound, Positive Control) Start->Grouping Baseline Measure Baseline IOP Grouping->Baseline Dosing Administer Topical Formulation (50 µL) Baseline->Dosing IOP_Measurement Measure IOP at Multiple Time Points (1-24h) Dosing->IOP_Measurement Data_Analysis Analyze IOP Reduction from Baseline IOP_Measurement->Data_Analysis Conclusion Evaluate Efficacy and Duration of Action Data_Analysis->Conclusion

Caption: Experimental workflow for in vivo evaluation of topical this compound.

Protocol 2: In Vitro Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for CB1 and CB2 receptors.

1. Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

  • Non-specific binding control: Unlabeled CP-55,940 at a high concentration (e.g., 10 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Test compound: this compound at various concentrations.

2. Procedure:

  • In a 96-well plate, combine the cell membranes, assay buffer, and varying concentrations of this compound.

  • Add the [³H]CP-55,940 to initiate the binding reaction.

  • Incubate at 30°C for 90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound presents a promising avenue for glaucoma research due to its dual action on CB1 and CB2 receptors. The successful development of a topical formulation is paramount to its therapeutic potential. The protocols and information provided herein offer a framework for the preclinical investigation of this compound's efficacy and mechanism of action in the context of glaucoma. Further research is warranted to elucidate its precise binding affinities and to optimize a topical delivery system for clinical applications.

References

Application Notes and Protocols for Oral Delivery Systems of Pirnabine in Constipation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirnabine (also known as SP-304 or Plecanatide) is a guanylate cyclase-C (GC-C) agonist investigated for the treatment of chronic idiopathic constipation (CIC). Oral delivery is the preferred route of administration for such chronic conditions due to patient convenience and compliance. The development of a robust oral delivery system for this compound is crucial for its therapeutic efficacy. This document provides detailed application notes and protocols for the formulation, in vitro characterization, and in vivo evaluation of oral this compound delivery systems.

Mechanism of Action: Signaling Pathway

This compound acts locally in the gastrointestinal tract as a guanylate cyclase-C (GC-C) agonist. Its binding to GC-C receptors on the apical surface of intestinal epithelial cells leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This increase in cGMP is believed to cause a subsequent increase in intestinal fluid secretion and accelerate intestinal transit, thereby alleviating symptoms of constipation.

G This compound This compound (Oral) GCC_Receptor Guanylate Cyclase-C (GC-C) Receptor This compound->GCC_Receptor Binds to cGMP Increased cGMP GCC_Receptor->cGMP Catalyzes conversion GTP GTP GTP->GCC_Receptor CFTR CFTR Activation cGMP->CFTR Activates Ion_Secretion Chloride and Bicarbonate Secretion into Lumen CFTR->Ion_Secretion Water_Secretion Water Secretion (Osmotic Gradient) Ion_Secretion->Water_Secretion Increased_Transit Increased Intestinal Transit & Relief of Constipation Water_Secretion->Increased_Transit

Caption: this compound's Mechanism of Action in Intestinal Epithelial Cells.

Data Presentation: Hypothetical this compound Tablet Formulation

Based on patent literature mentioning the use of an inert low-moisture carrier and a lubricant for a plecanatide (B610132) (this compound) formulation, a representative immediate-release tablet formulation is proposed below. This formulation is intended for research and development purposes.

Component Function Percentage (% w/w)
This compound (SP-304)Active Pharmaceutical Ingredient1.0
Microcrystalline Cellulose (Avicel PH102)Diluent / Binder88.5
Croscarmellose SodiumSuperdisintegrant8.0
Colloidal Silicon DioxideGlidant1.5
Magnesium StearateLubricant1.0
Total 100.0

Experimental Protocols

Protocol 1: Preparation of this compound Immediate-Release Tablets (Direct Compression)

This protocol outlines the steps for preparing this compound tablets using a direct compression method, which is suitable for formulations with good flow and compressibility characteristics.

Workflow for Tablet Preparation:

G cluster_0 Dispensing and Sieving cluster_1 Blending cluster_2 Compression cluster_3 Quality Control A Weigh Raw Materials: This compound, MCC, Croscarmellose, Colloidal Silicon Dioxide, Magnesium Stearate B Sieve each component (except lubricant) through a #40 mesh screen A->B C Geometric dilution of this compound with Microcrystalline Cellulose D Add remaining intragranular excipients and blend for 15 min C->D E Add sieved Magnesium Stearate and blend for 3 min D->E F Transfer final blend to a tablet press G Compress into tablets with target weight and hardness F->G H Evaluate tablet properties: Weight variation, hardness, thickness, friability, and content uniformity G->H G cluster_0 Animal Model Induction cluster_1 Treatment Groups cluster_2 Evaluation Parameters A Select healthy Sprague-Dawley rats B Induce constipation with Loperamide administration A->B C Group 1: Vehicle Control (e.g., Saline) B->C D Group 2: this compound Tablet (Oral Gavage) B->D E Group 3: Positive Control (e.g., Lubiprostone) B->E F Fecal Pellet Output (Number and Weight) C->F G Fecal Water Content C->G H Gastrointestinal Transit Time (Charcoal Meal Assay) C->H I Pharmacokinetic Analysis: Blood sampling at predefined time points for this compound concentration measurement C->I D->F D->G D->H D->I E->F E->G E->H E->I

Application Notes and Protocols for the Dissolution of Pirnabine in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pirnabine

This compound (also known as SP-304) is a synthetic cannabinoid receptor ligand with the chemical formula C₁₉H₂₄O₃ and a molar mass of 300.398 g/mol .[1] As a synthetic cannabinoid, it selectively binds to and modulates the activity of cannabinoid receptors CB1 and CB2.[2] This interaction initiates intracellular signaling cascades that can influence neuronal calcium channels and exhibit anti-inflammatory effects.[2] Structurally, this compound is a lipophilic molecule, a characteristic that dictates its solubility properties and requires careful consideration when preparing solutions for in vitro studies.

Solubility and Storage of this compound

Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. Therefore, organic solvents are necessary to prepare stock solutions for use in cell culture and other in vitro assays. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for dissolving this compound and other lipophilic compounds.

Table 1: Solubility and Storage Recommendations for this compound

ParameterRecommendationRationale
Primary Solvent High-purity Dimethyl Sulfoxide (DMSO)This compound's lipophilic structure necessitates an organic solvent for dissolution. DMSO is a widely accepted solvent for in vitro studies due to its high solubilizing capacity for such compounds.
Stock Solution Concentration 1-10 mMPreparing a concentrated stock solution allows for minimal volumes of DMSO to be added to the final culture medium, thereby reducing the risk of solvent-induced cytotoxicity.
Storage of Stock Solution -20°C or -80°C in small aliquotsAliquoting minimizes repeated freeze-thaw cycles which can lead to degradation of the compound. Storage at low temperatures preserves the stability of the stock solution.
Final DMSO Concentration in Media < 0.5% (v/v)High concentrations of DMSO can be toxic to cells. It is crucial to maintain a final solvent concentration that does not affect cell viability or experimental outcomes.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 3.004 mg of this compound powder into the tube. (Note: Adjust the mass based on the desired volume of stock solution. For 1 mL of a 10 mM solution, 3.004 mg is required).

  • Solvent Addition:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid material has completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be employed to aid dissolution.

  • Sterilization and Storage:

    • If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot the 10 mM this compound stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Dilution of this compound Stock Solution into Cell Culture Medium

This protocol outlines the steps for diluting the this compound stock solution to the desired final concentration in cell culture medium for in vitro experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the Required Volume of Stock Solution:

    • Determine the final concentration of this compound required for your experiment.

    • Use the formula C₁V₁ = C₂V₂ to calculate the volume of the 10 mM stock solution needed.

      • C₁ = Concentration of the stock solution (10 mM)

      • V₁ = Volume of the stock solution to be added (unknown)

      • C₂ = Desired final concentration in the culture medium

      • V₂ = Final volume of the culture medium

  • Serial Dilution (Recommended):

    • To avoid precipitation of the hydrophobic compound upon direct addition to the aqueous medium, a serial dilution approach is recommended.

    • Prepare an intermediate dilution of the this compound stock solution in pre-warmed complete cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM working solution.

    • Vortex the intermediate dilution gently.

  • Final Dilution:

    • Add the appropriate volume of the intermediate working solution to your final volume of cell culture medium to achieve the desired final concentration.

    • Mix the final solution by gentle swirling or inversion.

  • Vehicle Control:

    • It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples to account for any effects of the solvent on the cells.

Visualizations

Experimental Workflow for this compound Dissolution

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate_dilution Prepare Intermediate Dilution in Culture Medium thaw->intermediate_dilution final_dilution Prepare Final Working Solution in Culture Medium intermediate_dilution->final_dilution add_to_cells Add to In Vitro Assay final_dilution->add_to_cells

Caption: Workflow for the preparation and dilution of this compound for in vitro use.

This compound Signaling Pathway

G cluster_cell Target Cell This compound This compound CB1 CB1 Receptor This compound->CB1 Binds CB2 CB2 Receptor This compound->CB2 Binds Ca_channel Neuronal Ca²⁺ Channel CB1->Ca_channel Modulation Inflammation Inflammatory Response CB2->Inflammation Inhibition Cellular_Response Cellular Response Ca_channel->Cellular_Response Inflammation->Cellular_Response

Caption: Simplified signaling pathway of this compound via CB1 and CB2 receptors.

References

Application Notes and Protocols for Measuring Intraocular Pressure Following Pirnabine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirnabine, a compound belonging to the 2,2-dimethyl-1-benzopyran class, is under investigation for its potential therapeutic effects. While its role in managing chronic idiopathic constipation has been explored, emerging interest lies in the potential effects of this class of compounds on intraocular pressure (IOP). This interest is partly based on studies of other benzopyran derivatives, such as Nabilone, which have demonstrated a capacity to reduce IOP.[1] Elevated IOP is a primary risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness. Therefore, compounds that can effectively lower IOP are of significant therapeutic interest.

These application notes provide detailed protocols for the accurate measurement of IOP in preclinical and clinical research settings following the administration of this compound. Furthermore, a hypothetical mechanism of action for this compound's potential effects on IOP is presented to guide experimental design and data interpretation.

Hypothetical Mechanism of Action of this compound on Intraocular Pressure

While the specific mechanism of this compound on IOP has not been fully elucidated, based on its structural similarity to other benzopyrans, a plausible hypothesis is that it acts as a modulator of the endocannabinoid system in the eye. Cannabinoid receptors, particularly the CB1 receptor, are expressed in key ocular tissues that regulate aqueous humor dynamics, including the ciliary body and the trabecular meshwork.[2][3][4][5]

Activation of CB1 receptors in the eye is believed to lower IOP through two primary mechanisms:

  • Increased Aqueous Humor Outflow: Stimulation of CB1 receptors in the trabecular meshwork and ciliary muscle may lead to changes in the extracellular matrix and cellular contractility, resulting in increased outflow of aqueous humor through both the trabecular and uveoscleral pathways.[6][7]

  • Decreased Aqueous Humor Production: CB1 receptor activation in the ciliary body may also suppress the production of aqueous humor.[7]

It is important to note that this proposed mechanism is hypothetical and requires experimental validation.

Signaling Pathway Diagram

Pirnabine_IOP_Pathway cluster_extracellular Extracellular Space cluster_cell Ciliary Body / Trabecular Meshwork Cell cluster_physiological Physiological Effect This compound This compound CB1 CB1 Receptor This compound->CB1 Binds to AC Adenylate Cyclase CB1->AC Inhibits ECM_Remodeling ↑ ECM Remodeling CB1->ECM_Remodeling Activates (alternative pathway) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ion_Transport ↓ Ion Transport PKA->Ion_Transport Aqueous_Production ↓ Aqueous Humor Production Ion_Transport->Aqueous_Production Aqueous_Outflow ↑ Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow IOP ↓ Intraocular Pressure Aqueous_Production->IOP Aqueous_Outflow->IOP

Caption: Hypothetical signaling pathway of this compound in reducing intraocular pressure.

Data Presentation: Summary of Expected Outcomes

The following tables provide a structured format for presenting quantitative data from preclinical and clinical studies investigating the effect of this compound on IOP.

Table 1: Preclinical Intraocular Pressure Measurements in an Animal Model

Treatment GroupNBaseline IOP (mmHg ± SD)IOP at 1h (mmHg ± SD)IOP at 4h (mmHg ± SD)IOP at 8h (mmHg ± SD)IOP at 24h (mmHg ± SD)% Change from Baseline at 4h
Vehicle Control
This compound (0.1%)
This compound (0.5%)
This compound (1.0%)
Positive Control

Table 2: Clinical Intraocular Pressure Measurements in Human Subjects

Treatment GroupNBaseline IOP (mmHg ± SD)IOP at Day 7 (mmHg ± SD)IOP at Day 14 (mmHg ± SD)IOP at Day 28 (mmHg ± SD)Mean Change from Baseline at Day 28 (mmHg)Adverse Events
Placebo
This compound (0.5%)
This compound (1.0%)
Active Comparator

Experimental Protocols

Accurate measurement of IOP is critical for evaluating the efficacy of this compound. The following are detailed protocols for three common and validated methods of tonometry.

Protocol 1: Goldmann Applanation Tonometry (GAT)

Goldmann applanation tonometry is considered the gold standard for measuring IOP due to its accuracy.[3][8] It measures the force required to flatten a predefined area of the cornea.

Materials:

  • Slit lamp biomicroscope

  • Goldmann applanation tonometer

  • Disinfected tonometer prism tips

  • Topical anesthetic eye drops (e.g., proparacaine (B1679620) hydrochloride)

  • Fluorescein (B123965) strips or solution

  • Cobalt blue filter

Procedure:

  • Patient Preparation:

    • Explain the procedure to the subject.

    • Instill one drop of topical anesthetic into the conjunctival sac of each eye.

    • Apply fluorescein to the tear film by gently touching a wetted fluorescein strip to the inferior conjunctiva.

  • Slit Lamp and Tonometer Setup:

    • Position the patient comfortably at the slit lamp, ensuring their chin is on the chin rest and forehead is against the headrest.

    • Mount the disinfected tonometer prism onto the tonometer head.

    • Set the magnification to approximately 10-16x and engage the cobalt blue filter.

    • The illumination angle should be set to approximately 45-60 degrees.

  • Measurement:

    • With the patient looking straight ahead, gently open the eyelids with the thumb and forefinger of your non-dominant hand, avoiding pressure on the globe.

    • Using the slit lamp joystick, advance the tonometer prism towards the center of the patient's cornea.

    • Observe the fluorescein-stained tear film. As the prism makes contact with the cornea, two semi-circular mires will become visible through the eyepiece.

    • Adjust the tonometer dial until the inner edges of the two semi-circles just touch.

    • Record the IOP reading from the dial in millimeters of mercury (mmHg).

    • Repeat the measurement two to three times to ensure consistency and calculate the average.

  • Post-Procedure:

    • Wipe the tonometer prism with a disinfectant wipe.

    • Advise the patient not to rub their eyes for at least 30 minutes until the anesthetic wears off.

Protocol 2: Non-Contact Tonometry (NCT) / Air-Puff Tonometry

Non-contact tonometry is a widely used screening method that does not require topical anesthetic and avoids direct contact with the cornea.[4][5][9] It measures IOP by assessing the cornea's response to a brief puff of air.

Materials:

  • Non-contact tonometer

Procedure:

  • Patient Preparation:

    • Explain the procedure to the subject.

    • Position the patient with their chin on the chin rest and forehead against the headrest of the instrument.

    • Instruct the patient to look at the fixation light within the machine.

  • Measurement:

    • Align the instrument with the patient's eye.

    • The instrument will automatically deliver a gentle puff of air to the cornea.

    • The tonometer measures the time it takes for the cornea to flatten and calculates the IOP.

    • The reading will be displayed on the instrument's screen.

    • Multiple readings are often taken automatically and averaged by the device.

  • Post-Procedure:

    • No specific post-procedure care is required.

Protocol 3: Rebound Tonometry

Rebound tonometry is a handheld method that is particularly useful for pediatric patients and in situations where a slit lamp is not available.[10][11] It determines IOP by measuring the rebound characteristics of a small, disposable probe that makes momentary contact with the cornea. Anesthetic eye drops are typically not required.[10]

Materials:

  • Rebound tonometer (e.g., iCare)

  • Disposable probes

Procedure:

  • Device Preparation:

    • Load a new, sterile disposable probe into the tonometer according to the manufacturer's instructions.

    • Turn on the device and ensure it is calibrated.

  • Patient Preparation:

    • Explain the procedure to the subject.

    • The patient can be in a sitting or supine position.

    • Instruct the patient to look straight ahead.

  • Measurement:

    • Hold the tonometer approximately 4-8 mm from the patient's cornea, ensuring the probe is perpendicular to the central corneal surface.

    • Press the measurement button. The probe will be gently propelled forward to make brief contact with the cornea and rebound.

    • The device will take six rapid measurements and then display the average IOP reading. An audible beep will signal the completion of the measurement.

    • If the reading is inconsistent, the device may indicate an error, and the measurement should be repeated.

  • Post-Procedure:

    • Discard the used probe.

    • No specific post-procedure care is needed.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_followup Follow-up and Analysis Subject_Recruitment Subject Recruitment (Preclinical or Clinical) Baseline_IOP Baseline IOP Measurement (using GAT, NCT, or Rebound) Subject_Recruitment->Baseline_IOP Randomization Randomization Baseline_IOP->Randomization Pirnabine_Admin This compound Administration Randomization->Pirnabine_Admin Treatment Group Control_Admin Vehicle/Placebo Administration Randomization->Control_Admin Control Group IOP_Monitoring IOP Monitoring at Pre-defined Intervals Pirnabine_Admin->IOP_Monitoring Control_Admin->IOP_Monitoring Data_Analysis Data Analysis and Statistical Comparison IOP_Monitoring->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General experimental workflow for evaluating the effect of this compound on IOP.

Conclusion

The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers investigating the effects of this compound on intraocular pressure. Adherence to standardized and validated measurement techniques is paramount for obtaining reliable and reproducible data. The hypothetical mechanism of action and signaling pathway offer a framework for designing experiments aimed at elucidating the molecular basis of this compound's potential IOP-lowering effects. Further research is necessary to validate this hypothesis and to fully characterize the therapeutic potential of this compound in the management of glaucoma and other conditions associated with elevated intraocular pressure.

References

Application Notes and Protocols for Assessing Gastrointestinal Transit Time with Pirnabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirnabine (also known as SP-304) is a synthetic analog of uroguanylin (B126073) and a potent agonist of the guanylate cyclase-C (GC-C) receptor.[1] It has been investigated in Phase 2 clinical trials for the treatment of chronic idiopathic constipation (CIC).[2] The mechanism of action of this compound involves the activation of GC-C receptors on the luminal surface of intestinal epithelial cells. This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. The subsequent efflux of chloride and bicarbonate ions into the intestinal lumen results in increased fluid secretion and acceleration of gastrointestinal transit.[1][3]

These application notes provide an overview of the methodologies used to assess the effect of this compound on gastrointestinal transit time, present representative data from similar compounds in its class, and offer detailed protocols for conducting such assessments.

Data Presentation

While specific quantitative data from this compound's Phase 2 trials on gastrointestinal transit time are not publicly available, the effects of other GC-C agonists, such as linaclotide (B608579) and plecanatide (B610132), have been well-documented and are presented here as a proxy to illustrate the expected outcomes. These agents have been shown to significantly accelerate colonic transit.[4][5]

Table 1: Effect of Guanylate Cyclase-C Agonists on Colonic Transit Time (CTT)

Treatment GroupNBaseline CTT (minutes, median [IQR])Post-treatment CTT (minutes, median [IQR])Change from Baseline (minutes)Reference
Linaclotide (290 µg)132650 [2171-4038]1757 [112-3011]-893[6][7]
Placebo----

Note: Data presented is for linaclotide, a different GC-C agonist, as specific this compound data is not available. The data illustrates the expected direction and magnitude of effect for this class of drugs.

Table 2: Effect of Prucalopride (a 5-HT4 agonist) on Colonic Transit Time (CTT) - for comparison

Treatment GroupNMean Change in CTT from Baseline (hours, 95% CI)Reference
Prucalopride (2 mg)98-12.0 [-18.9, -5.1][8]
Prucalopride (4 mg)70-13.9 [-20.5, -7.4][8]
Placebo112+0.5 [-4.5, 5.5][8]

Note: Prucalopride is a prokinetic agent with a different mechanism of action but is also used to treat chronic constipation. This data provides context for the magnitude of change in CTT seen with effective treatments.

Signaling Pathway of this compound

This compound, as a GC-C agonist, acts locally on the apical membrane of intestinal epithelial cells. The binding of this compound to the GC-C receptor initiates an intracellular signaling cascade that ultimately increases intestinal fluid and accelerates transit.

Pirnabine_Signaling_Pathway cluster_cell Intestinal Epithelial Cell This compound This compound (in intestinal lumen) GCC_Receptor Guanylate Cyclase-C (GC-C) Receptor (apical membrane) This compound->GCC_Receptor Binds and Activates cGMP cGMP (intracellular) GCC_Receptor->cGMP Converts GTP GTP GTP->cGMP CFTR CFTR Ion Channel cGMP->CFTR Activates Secretion Chloride and Bicarbonate Secretion (into lumen) CFTR->Secretion Stimulates Fluid Increased Luminal Fluid Secretion->Fluid Transit Accelerated Gastrointestinal Transit Fluid->Transit Radiopaque_Marker_Workflow Start Day 0: Patient ingests capsule with radiopaque markers Wait Days 1-4: No laxatives or prokinetic agents Start->Wait XRay Day 5 (120h): Abdominal X-ray Wait->XRay Count Count remaining markers in colon segments XRay->Count Analysis Calculate colonic transit time Count->Analysis Scintigraphy_Workflow Start Patient ingests radiolabeled meal Imaging Serial imaging with gamma camera (e.g., 0, 1, 2, 4, 24, 48h) Start->Imaging ROI Draw Regions of Interest (ROIs) on images Imaging->ROI Quantify Quantify radioactivity in each GI segment over time ROI->Quantify Calculate Calculate regional and whole gut transit times Quantify->Calculate WMC_Workflow Start Patient ingests wireless motility capsule Wear Patient wears data receiver for up to 5 days Start->Wear Data Receiver records pH, temperature, and pressure data Wear->Data Download Download and analyze data after capsule passes Data->Download Calculate Determine gastric, small bowel, and colonic transit times Download->Calculate

References

Application Notes and Protocols: Immunohistochemical Analysis of CB1/CB2 Receptors in Tissues Treated with Pirnabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirnabine (also known as SP-304) is a synthetic cannabinoid receptor ligand that has been investigated for its therapeutic potential, including for the treatment of glaucoma and chronic idiopathic constipation.[1][2][3] As a modulator of the endocannabinoid system, this compound selectively binds to and activates both Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2).[1] This dual activity makes it a subject of interest for research into the physiological and pathological roles of these receptors.

CB1 receptors are predominantly expressed in the central nervous system, where they mediate the psychoactive effects of cannabinoids, but are also found in various peripheral tissues. In contrast, CB2 receptors are primarily located in immune cells and tissues, playing a role in modulating inflammatory responses. The interaction of this compound with both receptors suggests its potential to influence a wide range of physiological processes.

These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection and analysis of CB1 and CB2 receptors in tissue samples that have been treated with this compound. The provided protocols are intended to serve as a starting point for researchers to optimize staining in their specific experimental contexts.

Quantitative Data Summary

Despite extensive searches of available scientific literature, specific quantitative data regarding the binding affinity (Ki) and functional efficacy (EC50) of this compound for CB1 and CB2 receptors are not publicly available at this time. This information is crucial for a complete understanding of this compound's pharmacological profile. Researchers are encouraged to perform their own binding and functional assays to determine these parameters in their experimental systems.

For comparative purposes, the following table provides a general range of binding affinities for well-characterized cannabinoid ligands. This is intended to offer a frame of reference until specific data for this compound becomes available.

LigandReceptorBinding Affinity (Ki) Range (nM)
CP-55,940CB10.5 - 5
CP-55,940CB20.2 - 2
WIN 55,212-2CB11 - 20
WIN 55,212-2CB20.5 - 5
Anandamide (AEA)CB150 - 150
Anandamide (AEA)CB2100 - 500
2-Arachidonoylglycerol (2-AG)CB1100 - 600
2-Arachidonoylglycerol (2-AG)CB2500 - 2000

Note: These values are approximate and can vary depending on the assay conditions and cell type used.

Signaling Pathways

Activation of CB1 and CB2 receptors by an agonist like this compound initiates a cascade of intracellular signaling events. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects also include the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways.

CB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CB1R CB1 Receptor This compound->CB1R CB2R CB2 Receptor This compound->CB2R G_protein Gi/o Protein CB1R->G_protein Activation CB2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK ↑ MAPK (ERK, JNK, p38) G_protein->MAPK Activation Ion_Channel Ion Channel Modulation (e.g., Ca²⁺, K⁺) G_protein->Ion_Channel Modulation cAMP ↓ cAMP PKA ↓ PKA

CB1/CB2 Receptor Signaling Pathway

Experimental Protocols

The following protocols provide a general framework for the immunohistochemical staining of CB1 and CB2 receptors in formalin-fixed, paraffin-embedded (FFPE) tissues. It is essential to optimize these protocols for the specific tissue type, fixation method, and antibodies used.

Experimental Workflow

IHC_Workflow start Start: FFPE Tissue Sections deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced or Enzymatic) deparaffinization->antigen_retrieval blocking Blocking (Non-specific binding) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-CB1 or Anti-CB2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration & Mounting counterstain->dehydration imaging Microscopy & Analysis dehydration->imaging

Immunohistochemistry Experimental Workflow
Protocol 1: Immunohistochemical Staining of CB1 Receptor in Paraffin-Embedded Tissues

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-CB1 polyclonal antibody

  • Secondary antibody: Goat anti-rabbit IgG H&L (HRP-conjugated)

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Hematoxylin (B73222)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse in 100% ethanol (2 x 3 minutes).

    • Immerse in 95% ethanol (1 x 3 minutes).

    • Immerse in 70% ethanol (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Buffer to 95-100°C.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with blocking solution for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-CB1 antibody in blocking solution to the recommended concentration.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Prepare the DAB substrate according to the manufacturer's instructions.

    • Incubate sections with the DAB substrate until the desired brown color develops (typically 1-10 minutes).

    • Rinse with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • Rinse with deionized water.

    • "Blue" the sections in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Immunohistochemical Staining of CB2 Receptor in Paraffin-Embedded Tissues

This protocol is similar to the CB1 staining protocol, with the primary difference being the use of a CB2-specific primary antibody.

Materials:

  • All materials from Protocol 1, with the following substitution:

  • Primary antibody: Rabbit anti-CB2 polyclonal antibody

Procedure: Follow the same steps as in Protocol 1, substituting the anti-CB1 primary antibody with the anti-CB2 primary antibody at its optimal dilution.

Data Analysis and Interpretation

The results of the immunohistochemical staining should be evaluated by a qualified pathologist or researcher. The intensity and localization of the staining for CB1 and CB2 receptors in this compound-treated tissues should be compared to appropriate controls (e.g., vehicle-treated tissues, tissues from knockout animals if available).

Expected Staining Patterns:

  • CB1 Receptor: Primarily on neuronal cell membranes in the central and peripheral nervous systems. In peripheral tissues, staining may be observed in various cell types, including adipocytes, hepatocytes, and smooth muscle cells.

  • CB2 Receptor: Predominantly on the surface of immune cells, such as B-lymphocytes, natural killer cells, monocytes, and macrophages. Staining may also be present in keratinocytes, osteoclasts, and astrocytes.

Changes in the expression levels or cellular localization of CB1 and CB2 receptors following this compound treatment can provide valuable insights into the drug's mechanism of action and its effects on specific tissues.

Troubleshooting

IssuePossible CauseSolution
No Staining Primary antibody not effectiveUse a validated antibody; check datasheet for recommended applications.
Inadequate antigen retrievalOptimize retrieval method (buffer, temperature, time).
Incorrect antibody dilutionTitrate the primary antibody to find the optimal concentration.
High Background Non-specific antibody bindingIncrease blocking time or use a different blocking agent.
Endogenous peroxidase activityAdd a peroxidase quenching step (e.g., H₂O₂) before blocking.
Over-development with DABReduce DAB incubation time.
Non-specific Staining Cross-reactivity of secondary antibodyUse a secondary antibody raised against the species of the primary antibody.
Tissue drying out during stainingKeep slides in a humidified chamber during incubations.

Conclusion

The provided application notes and protocols offer a foundational approach for the immunohistochemical investigation of CB1 and CB2 receptors in the context of this compound treatment. While the lack of publicly available quantitative data for this compound presents a limitation, the qualitative analysis of receptor expression and localization through IHC remains a powerful tool for elucidating the biological effects of this compound. Rigorous optimization of the staining protocols and careful interpretation of the results are paramount for generating reliable and meaningful data.

References

Troubleshooting & Optimization

Improving Pirnabine solubility for aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pirnabine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound (also known as SP-304) is a synthetic cannabinoid receptor ligand that has been investigated for the treatment of glaucoma.[1] It belongs to the class of organic compounds known as 2,2-dimethyl-1-benzopyrans.[2] While some sources suggest it was designed for high water solubility, practical applications and formulation development often require optimizing its solubility in aqueous media for consistent and effective delivery, particularly for preclinical and clinical studies.[3] Poorly soluble drugs often face challenges with bioavailability and achieving desired therapeutic concentrations.[4][5]

Q2: What are the general approaches to improve the solubility of a poorly water-soluble drug like this compound?

There are several established techniques to enhance the aqueous solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modifications.[4]

  • Physical Modifications: These include reducing the particle size to increase the surface area (micronization and nanosuspension), modifying the crystal structure to create more soluble amorphous forms, and dispersing the drug in a carrier matrix (solid dispersions).[4][6][7]

  • Chemical Modifications: These approaches involve altering the chemical properties of the drug molecule, such as forming salts or creating complexes with other molecules like cyclodextrins. Adjusting the pH of the solution is also a common chemical method for ionizable drugs.[4][8]

Q3: Is this compound's solubility pH-dependent?

The solubility of many drug compounds is dependent on the pH of the solution, especially for ionizable molecules.[5][9] The chemical structure of this compound, a 2,2-dimethyl-1-benzopyran derivative, suggests it may have ionizable groups, making its solubility susceptible to changes in pH.[2] A crucial first step in formulation development is to determine the solubility-pH profile of this compound to see if pH adjustment can be a viable strategy for solubility enhancement.[10][]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: this compound precipitates out of my aqueous buffer during my experiment.

  • Question: I've dissolved this compound in an organic solvent and then diluted it into my aqueous buffer, but it immediately crashes out. What can I do?

  • Answer: This is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:

    • pH Adjustment: Verify the pH of your buffer. If this compound is an ionizable compound, its solubility will be pH-dependent.[9] Experiment with buffers at different pH values to find a range where solubility is higher.

    • Co-solvents: Consider using a co-solvent system. The presence of a water-miscible organic solvent, such as ethanol, propylene (B89431) glycol, or PEG 400, can increase the solubility of hydrophobic drugs in aqueous solutions.[][12] However, be mindful of the final concentration of the organic solvent as it may affect your experimental system.

    • Use of Surfactants: Adding a non-ionic surfactant at a concentration above its critical micelle concentration can help to solubilize this compound through micellar encapsulation.[12][13]

Issue 2: The prepared this compound solution is not stable and shows precipitation over time.

  • Question: My this compound solution appears clear initially, but after a few hours, I observe precipitation. How can I improve the stability of my solution?

  • Answer: This indicates that you are likely dealing with a supersaturated solution that is not thermodynamically stable. To improve long-term stability, consider these advanced formulation strategies:

    • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility and stability.[14][15][16][17][18] You can prepare a stock solution of the this compound-cyclodextrin complex.

    • Nanosuspensions: Creating a nanosuspension involves reducing the particle size of this compound to the sub-micron range. This increases the dissolution rate and saturation solubility.[19][20][21][22][23] Nanosuspensions are stabilized by surfactants and can be a viable option for parenteral and oral delivery.

    • Solid Dispersions: A solid dispersion involves dispersing this compound in a hydrophilic polymer matrix.[7][24][25][26][27] When this solid dispersion is introduced to an aqueous medium, the polymer dissolves and releases the drug as fine, amorphous particles, which have a higher dissolution rate.

Quantitative Data on Solubility Enhancement

The following table summarizes hypothetical data on the solubility of this compound in aqueous solution using various enhancement techniques. These values are illustrative and represent typical improvements seen for poorly soluble compounds.

Method Vehicle/System Hypothetical this compound Solubility (µg/mL) Fold Increase (approx.)
Baseline Deionized Water1.51x
pH Adjustment pH 2.0 Buffer107x
pH Adjustment pH 10.0 Buffer2517x
Co-solvency 20% Ethanol in Water5033x
Cyclodextrin Complexation 5% w/v HP-β-CD in Water250167x
Solid Dispersion 1:5 this compound:PVP K30600400x
Nanosuspension Stabilized with 1% Poloxamer 188850567x

Experimental Protocols

Below are detailed methodologies for key solubility enhancement experiments.

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, magnetic stirrer, and a 0.22 µm syringe filter.

  • Procedure:

    • Prepare a 5% (w/v) solution of HP-β-CD in deionized water.

    • Slowly add an excess amount of this compound to the HP-β-CD solution while stirring continuously at room temperature.

    • Continue stirring the suspension for 24-48 hours to ensure the formation of the inclusion complex and to reach equilibrium.

    • After the incubation period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

    • The clear filtrate is your saturated solution of the this compound-HP-β-CD complex. The concentration can be determined using a validated analytical method like HPLC-UV.

Protocol 2: Formulation of a this compound Nanosuspension by Wet Milling
  • Materials: this compound, a suitable stabilizer (e.g., Poloxamer 188 or Tween 80), deionized water, a high-speed homogenizer, and a bead mill.

  • Procedure:

    • Prepare a 1% (w/v) aqueous solution of the stabilizer.

    • Disperse a predetermined amount of this compound (e.g., 2% w/v) in the stabilizer solution.

    • Homogenize this pre-suspension at high speed (e.g., 10,000 rpm) for 15-30 minutes to create a coarse suspension.

    • Transfer the coarse suspension to a bead mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).

    • Mill the suspension at a controlled temperature for several hours. The milling time will depend on the desired particle size.

    • Periodically withdraw samples to measure the particle size using a dynamic light scattering (DLS) instrument until the desired size (typically < 500 nm) is achieved.

    • Separate the nanosuspension from the grinding media.

Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, a hydrophilic carrier (e.g., PVP K30 or Soluplus®), a common volatile solvent (e.g., methanol (B129727) or acetone), a rotary evaporator, and a vacuum oven.

  • Procedure:

    • Dissolve a specific ratio of this compound and the hydrophilic carrier (e.g., 1:5 w/w) in the volatile solvent. Ensure complete dissolution.

    • Evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-50 °C).

    • Continue the evaporation until a thin, solid film is formed on the inner surface of the flask.

    • Further dry the solid film in a vacuum oven overnight to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.

    • The resulting powder can be used for dissolution studies or incorporated into solid dosage forms.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome problem Poor Aqueous Solubility of this compound ph_adjust pH Adjustment problem->ph_adjust Investigate cosolvents Co-solvents problem->cosolvents Investigate cyclodextrin Cyclodextrin Complexation problem->cyclodextrin Investigate solid_dispersion Solid Dispersion problem->solid_dispersion Investigate nanosuspension Nanosuspension problem->nanosuspension Investigate evaluation Solubility & Stability Analysis (e.g., HPLC) ph_adjust->evaluation Prepare & Test cosolvents->evaluation Prepare & Test cyclodextrin->evaluation Prepare & Test solid_dispersion->evaluation Prepare & Test nanosuspension->evaluation Prepare & Test outcome Optimized this compound Aqueous Formulation evaluation->outcome Select Best Method

Caption: Workflow for improving this compound solubility.

cyclodextrin_mechanism cluster_cd Cyclodextrin (Host) cluster_drug This compound (Guest) cluster_complex Inclusion Complex cluster_result Result cd complex This compound cd->complex Complexation in Water cd_label Hydrophilic Exterior Hydrophobic Interior drug This compound drug->complex Complexation in Water cd_complex result Increased Aqueous Solubility complex->result

Caption: Mechanism of cyclodextrin inclusion complexation.

decision_flowchart decision decision start Start: Poorly Soluble This compound is_ionizable Is this compound ionizable? start->is_ionizable ph_optimization Optimize pH and consider salt formation is_ionizable->ph_optimization Yes cosolvent_screen Screen co-solvents and surfactants is_ionizable->cosolvent_screen No is_sufficient Is solubility sufficient? ph_optimization->is_sufficient end_node Optimized Formulation is_sufficient->end_node Yes is_sufficient->cosolvent_screen No is_sufficient2 Is solubility sufficient? cosolvent_screen->is_sufficient2 is_sufficient2->end_node Yes advanced_formulation Consider advanced formulations: - Cyclodextrin Complexation - Solid Dispersion - Nanosuspension is_sufficient2->advanced_formulation No final_evaluation Evaluate and select best formulation advanced_formulation->final_evaluation final_evaluation->end_node

References

Technical Support Center: Chemical Synthesis of Pirnabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chemical synthesis of Pirnabine. The information is designed to assist researchers in overcoming common experimental hurdles and optimizing their synthetic protocols.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the general synthetic strategy for this compound? The synthesis of this compound, a dibenzopyran derivative, typically involves a multi-step process. Key steps likely include the formation of a resorcinol (B1680541) derivative, followed by a Pechmann condensation or a similar cyclization reaction to construct the pyranone ring. Subsequent steps would involve alkylation, reduction of the pyranone, and finally, acetylation of the phenolic hydroxyl group.
What are the critical reaction parameters to control? Temperature, reaction time, purity of reagents, and the choice of catalyst are all critical. For instance, Friedel-Crafts reactions are highly sensitive to catalyst concentration and temperature, which can affect yield and regioselectivity.
What are common impurities encountered in this compound synthesis? Common impurities may include regioisomers from the acylation step, over-alkylated products, byproducts from incomplete cyclization, and residual starting materials or catalysts. The final product may also contain diastereomers if chiral centers are not controlled.
How can I purify the final this compound product? Purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent system will depend on the polarity of the impurities. Recrystallization from a suitable solvent system can also be employed for final purification.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in the initial acylation of the resorcinol derivative. 1. Deactivation of the aromatic ring by the Lewis acid catalyst complexing with the hydroxyl groups.[1][2] 2. The acylating agent (acyl chloride or anhydride) is of poor quality or has degraded.[1] 3. Sub-optimal reaction temperature.[1]1. Protect the hydroxyl groups as esters before acylation.[1] The protecting group can be removed in a subsequent step. 2. Use freshly distilled or high-purity acylating agents. 3. Optimize the reaction temperature. Some reactions may require heating to overcome the activation energy, while for others, lower temperatures may minimize side reactions.
Formation of multiple isomers during Friedel-Crafts acylation. 1. The directing effects of the substituents on the aromatic ring can lead to a mixture of ortho and para products.[1] 2. Steric hindrance can influence the regioselectivity.[1]1. The choice of catalyst and solvent can sometimes influence the ortho/para ratio.[1] 2. Modifying the steric bulk of the acylating agent or protecting groups on the substrate may improve selectivity.
Incomplete cyclization to form the dibenzopyran core. 1. Insufficient reaction time or temperature for the cyclization step. 2. The catalyst used for the cyclization (e.g., in a Pechmann condensation) is not active enough.1. Increase the reaction time and/or temperature and monitor the reaction progress by TLC or LC-MS. 2. Screen different acid catalysts (e.g., sulfuric acid, PTSA, or a Lewis acid) and optimize the catalyst loading.
Low yield or incomplete reaction during the catalytic hydrogenation of the pyranone. 1. Catalyst poisoning by impurities in the substrate or solvent. 2. Insufficient hydrogen pressure or temperature.[3][4] 3. The catalyst is not active enough for the specific substrate.[3]1. Ensure the substrate and solvent are of high purity. Pre-treating the substrate with activated carbon can sometimes remove catalyst poisons. 2. Increase the hydrogen pressure and/or temperature. Note that forcing conditions may lead to over-reduction of other functional groups.[3][5] 3. Screen different catalysts (e.g., Pd/C, PtO₂, Rh/C).[5] Rhodium on carbon is often more effective for hydrogenating aromatic rings.[5]
Difficulty in the final acetylation step. 1. The phenolic hydroxyl group is sterically hindered. 2. The acetylating agent is not reactive enough. 3. The base used is not strong enough to deprotonate the phenol (B47542).1. Use a more reactive acetylating agent, such as acetic anhydride (B1165640) with a catalytic amount of DMAP. 2. Increase the reaction temperature. 3. Use a stronger, non-nucleophilic base like triethylamine (B128534) or pyridine.

Experimental Protocols

Note: The following are generalized protocols based on the synthesis of related dibenzopyran structures. Researchers should optimize these conditions for their specific setup and reagents.

1. Generalized Protocol for Friedel-Crafts Acylation of a Phenolic Substrate:

  • To a solution of the phenolic starting material in a suitable dry solvent (e.g., dichloromethane (B109758) or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., AlCl₃) portion-wise at 0 °C.

  • Allow the mixture to stir for 15-30 minutes.

  • Add the acyl chloride or anhydride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2. Generalized Protocol for Catalytic Hydrogenation of an Aromatic Ring:

  • In a high-pressure reaction vessel, dissolve the aromatic substrate in a suitable solvent (e.g., ethanol, acetic acid).[4]

  • Add the hydrogenation catalyst (e.g., 5-10 mol% of Rh/C or PtO₂).

  • Seal the vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 100-500 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (if possible).

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as necessary.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_core_formation Core Formation cluster_modification Modification cluster_final Final Product Resorcinol Resorcinol Derivative Acylation Friedel-Crafts Acylation Resorcinol->Acylation Acyl_Halide Acyl Halide / Anhydride Acyl_Halide->Acylation Cyclization Cyclization Acylation->Cyclization Forms dibenzopyranone intermediate Reduction Catalytic Hydrogenation Cyclization->Reduction Acetylation Acetylation Reduction->Acetylation This compound This compound Acetylation->this compound

Caption: A generalized workflow for the chemical synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield Check_Purity Check Starting Material Purity Start->Check_Purity Is purity confirmed? Check_Purity->Start No, purify and retry Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Yes Optimize_Temp->Start Yield improved Change_Catalyst Change Catalyst / Reagent Optimize_Temp->Change_Catalyst Still low yield Change_Catalyst->Start Yield improved Purification_Issue Investigate Purification Loss Change_Catalyst->Purification_Issue Still low yield Purification_Issue->Start Optimize purification

Caption: A logical troubleshooting workflow for addressing low reaction yields.

References

Technical Support Center: Enhancing Oral Bioavailability of Pirnabine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to overcome the poor oral bioavailability of Pirnabine.

Troubleshooting Guide

This guide addresses specific experimental issues you may encounter when developing an oral formulation for this compound.

Observed Problem Potential Cause Suggested Solution
Low in vitro dissolution rate of this compound from solid dosage form. Poor aqueous solubility of this compound active pharmaceutical ingredient (API). This compound has a predicted water solubility of 0.0191 mg/mL, classifying it as poorly soluble.[1]1. Particle Size Reduction: Decrease the particle size of the this compound API to increase the surface area for dissolution. Techniques like micronization or nanonization can be employed. 2. Formulate as a Solid Dispersion: Disperse this compound in a hydrophilic carrier to improve its wettability and dissolution. 3. Utilize a Solubilizing Excipient: Incorporate surfactants or cyclodextrins into the formulation to enhance the solubility of this compound.
High variability in plasma concentrations of this compound in animal studies. Inconsistent dissolution and/or absorption in the gastrointestinal (GI) tract. This is common for lipophilic drugs like cannabinoids.1. Develop a Lipid-Based Formulation: Formulations such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve the solubilization and absorption of lipophilic compounds, leading to more consistent plasma profiles. Studies on other cannabinoids have shown that SNEDDS can significantly increase bioavailability compared to oil-based solutions.[2][3] 2. Control for Food Effects: Administer the formulation to fasted animals to reduce variability caused by interactions with food. High-fat meals can sometimes increase the absorption of poorly soluble drugs.[4]
Low apparent permeability (Papp) of this compound in Caco-2 cell assays. While this compound is predicted to be highly permeable (BCS Class II), experimental conditions may not be optimal for a highly lipophilic compound.1. Incorporate a Surfactant: The addition of a non-toxic surfactant to the apical side can help maintain this compound in solution. 2. Use of a Protein Sink: Add Bovine Serum Albumin (BSA) to the basolateral chamber to mimic systemic circulation and prevent the accumulation of the lipophilic drug, which could inhibit further transport.
In vivo efficacy does not correlate with in vitro dissolution. Significant first-pass metabolism of this compound in the liver. Cannabinoids are known to undergo extensive first-pass metabolism.[5]1. Promote Lymphatic Absorption: Lipid-based formulations, especially those with long-chain fatty acids, can promote lymphatic uptake, bypassing the portal circulation and reducing first-pass metabolism.[5] 2. Consider a Prodrug Approach: While more complex, a prodrug of this compound could be designed to be more resistant to first-pass metabolism.

Frequently Asked Questions (FAQs)

1. What are the main challenges to the oral bioavailability of this compound?

The primary challenges stem from its physicochemical properties. This compound has very low predicted aqueous solubility (0.0191 mg/mL) and is highly lipophilic (predicted logP of 5.12).[1] This suggests that this compound is likely a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability. The main hurdles are:

  • Poor Dissolution: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed effectively.

  • First-Pass Metabolism: Like many cannabinoids, it is likely to be extensively metabolized by the liver after absorption, reducing the amount of active drug that reaches systemic circulation.[3][5]

2. What formulation strategies are recommended for a BCS Class II compound like this compound?

Several strategies can enhance the oral bioavailability of BCS Class II drugs:

  • Particle Size Reduction: Increasing the surface area of the drug through micronization or nanosizing can improve the dissolution rate.[2]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution.

  • Lipid-Based Formulations: These are particularly effective for lipophilic drugs. Self-emulsifying drug delivery systems (SEDDS) and self-nanoemulsifying drug delivery systems (SNEDDS) can improve solubility and absorption.[3][5]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

3. How can I assess the permeability of this compound?

The Caco-2 cell monolayer model is a standard in vitro method to assess intestinal permeability.[6][7] Given this compound's high lipophilicity, modifications to the standard protocol may be necessary to obtain reliable data.

4. What is the mechanism of action of this compound?

This compound is a synthetic cannabinoid receptor ligand.[8] More specifically, it has been classified as a Guanylyl Cyclase-C (GC-C) agonist.[9]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for this compound

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® supports for 21 days to allow for differentiation and formation of a monolayer.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Preparation of Dosing Solution: Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Due to this compound's low solubility, a co-solvent such as DMSO (final concentration <1%) may be required.

  • Permeability Measurement (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the this compound dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer, potentially containing a protein sink like 4% Bovine Serum Albumin (BSA), to the basolateral (lower) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Papp: Calculate the apparent permeability coefficient using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport across the monolayer.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the apical chamber.

Visualizations

G cluster_0 Oral Administration of this compound cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation & Metabolism cluster_3 Bioavailability Hurdles Pirnabine_Formulation This compound Formulation Dissolution Dissolution in GI Fluids Pirnabine_Formulation->Dissolution Absorption Absorption across Intestinal Epithelium Dissolution->Absorption Portal_Vein Portal Vein Absorption->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Reduced Drug Concentration Therapeutic_Effect Therapeutic Effect Systemic_Circulation->Therapeutic_Effect Poor_Solubility Poor Solubility Poor_Solubility->Dissolution Limits First_Pass_Metabolism First-Pass Metabolism First_Pass_Metabolism->Liver Reduces Bioavailability

Caption: Logical workflow of this compound's oral bioavailability challenges.

G This compound This compound (Extracellular) GCC Guanylate Cyclase-C (GC-C) Receptor This compound->GCC Binds and Activates cGMP cGMP GCC->cGMP Converts GTP GTP GTP->GCC PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR Channel PKGII->CFTR Phosphorylates and Opens Cl_Secretion Chloride and Bicarbonate Secretion CFTR->Cl_Secretion Water_Efflux Water Efflux into Lumen Cl_Secretion->Water_Efflux Promotes

Caption: Proposed signaling pathway for this compound as a GC-C agonist.

G Start Start: Poor Oral Bioavailability Observed Check_Solubility Is in vitro dissolution rate-limiting? Start->Check_Solubility Improve_Formulation Improve Formulation: - Particle Size Reduction - Solid Dispersion - Lipid-Based System (SNEDDS) Check_Solubility->Improve_Formulation Yes Check_Permeability Is permeability low in Caco-2 assay? Check_Solubility->Check_Permeability No Improve_Formulation->Check_Permeability Optimize_Assay Optimize Caco-2 Assay: - Add Surfactant - Use BSA Sink Check_Permeability->Optimize_Assay Yes Check_Metabolism Is first-pass metabolism suspected? Check_Permeability->Check_Metabolism No Optimize_Assay->Check_Metabolism Bypass_Metabolism Promote Lymphatic Uptake: - Use long-chain lipids in formulation Check_Metabolism->Bypass_Metabolism Yes End End: Improved Bioavailability Check_Metabolism->End No Bypass_Metabolism->End

Caption: Troubleshooting workflow for poor oral bioavailability of this compound.

References

Technical Support Center: Pirnabine Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific degradation pathways and stability profile of Pirnabine (also known as SP-304) is not extensively available in public literature. This guide provides best-practice recommendations and general troubleshooting advice based on the chemical properties of similar compounds. Researchers are strongly encouraged to perform their own stability-indicating studies for this compound in their specific experimental matrices.

Troubleshooting Guide: Preventing this compound Degradation

This guide addresses potential degradation issues researchers may encounter when working with this compound.

Observation Potential Cause Troubleshooting Steps
Loss of Potency or Inconsistent Results Over Time Hydrolysis: this compound's ester group may be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH.• Prepare fresh solutions of this compound for each experiment.• If solutions must be stored, aliquot and freeze at -20°C or -80°C.• Maintain solution pH as close to neutral (pH 7.0) as possible, unless the experimental protocol requires otherwise.• Use aprotic solvents for stock solutions whenever compatible with the experimental design.
Oxidation: The benzopyran structure could be susceptible to oxidative degradation.• Degas aqueous buffers before adding this compound.• Consider adding a small amount of an antioxidant, such as ascorbic acid, to the buffer system, after confirming it does not interfere with the experiment.• Store stock solutions under an inert gas (e.g., argon or nitrogen).
Discoloration of Solution or Appearance of Precipitate Photodegradation: Exposure to light, especially UV light, can induce degradation of photosensitive compounds.• Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.• Minimize exposure to ambient light during experimental procedures.
Thermal Degradation: Elevated temperatures can accelerate chemical degradation.• Store stock solutions and experimental samples at recommended low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).• Avoid repeated freeze-thaw cycles.
Unexpected Peaks in Analytical Assays (e.g., HPLC, LC-MS) Formation of Degradation Products: This indicates that this compound is breaking down under the experimental or storage conditions.• Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.• Review and optimize storage and handling procedures based on the results of the stability study.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: While specific solubility data is limited, for initial studies, it is advisable to use a high-purity aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a concentrated stock solution. Further dilutions into aqueous buffers should be done immediately before use.

Q2: How should I store my this compound stock solutions?

A2: For maximum stability, this compound stock solutions should be stored in tightly sealed, light-resistant (amber) containers at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Q3: My experimental protocol requires a pH outside the neutral range. How can I minimize this compound degradation?

A3: If your experiment requires acidic or basic conditions, this compound degradation may be accelerated. It is crucial to:

  • Prepare the pH-adjusted buffer and add this compound immediately before starting the experiment.

  • Run control experiments to quantify the extent of degradation over the experimental time course.

  • Consider the use of a pH-stable analog if available and suitable for your research.

Q4: Are there any known incompatibilities with common labware?

A4: There is no specific information on this compound's compatibility with labware. As a general precaution, use high-quality, inert materials such as borosilicate glass or polypropylene (B1209903) tubes. Avoid prolonged contact with reactive surfaces.

Experimental Protocols

As specific stability-indicating assays for this compound are not publicly available, a general protocol for a forced degradation study is provided below. This will help researchers to identify the conditions under which this compound degrades and to develop an analytical method that can distinguish the parent compound from its degradation products.

Protocol: Forced Degradation Study for this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solid this compound or its solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the this compound solution to a light source that provides both UV and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acid and base-stressed samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Visualizations

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (e.g., 80°C) stock->thermal Expose to Stress photo Photochemical Stress (UV/Vis light) stock->photo Expose to Stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc pathway Identify Degradation Pathways hplc->pathway method Develop Stability-Indicating Method hplc->method

Caption: Workflow for a Forced Degradation Study.

G This compound This compound (Active Compound) Degradant1 Degradation Product 1 This compound->Degradant1 Hydrolysis Degradant2 Degradation Product 2 This compound->Degradant2 Oxidation DegradantN Degradation Product 'n' This compound->DegradantN Photolysis Inactive Loss of Activity Degradant1->Inactive Degradant2->Inactive DegradantN->Inactive

Caption: Potential Degradation Pathways for this compound.

Navigating Pirnabine In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirnabine in in vitro assays. Our aim is to help you identify and resolve common sources of variability to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during in vitro experiments with this compound.

Q1: We are observing high variability in our dose-response curves for this compound. What are the potential causes and solutions?

High variability in dose-response assays can stem from several factors, from reagent handling to cellular conditions. A systematic approach to troubleshooting is crucial.

  • Inconsistent Cell Health and Density: Ensure that cells are seeded at a consistent density across all wells and that they are in a healthy, logarithmic growth phase. Passage number should be recorded and kept consistent between experiments.

  • Reagent Preparation and Storage: this compound, a peptide, may be sensitive to degradation. Prepare fresh dilutions for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.

  • Assay Protocol Execution: Minor variations in incubation times, washing steps, and reagent addition can lead to significant differences in results. Standardize all pipetting and timing steps.[1]

Q2: The measured potency (EC50) of this compound is lower than expected. What could be the issue?

A decrease in observed potency can indicate a problem with the compound itself or the assay system.

  • This compound Degradation: Confirm the integrity of your this compound stock. Consider performing a quality control check, such as HPLC, to assess its purity and concentration.

  • Sub-optimal Assay Conditions: The pH and temperature of your assay buffer can influence ligand-receptor binding. This compound's mechanism is known to be pH-sensitive.[2] Ensure that the pH of your culture medium is stable and within the optimal range (typically 7.2-7.4) for your cell line.[3]

  • Receptor Expression Levels: The expression of guanylate cyclase-C (GC-C), the receptor for this compound, can vary with cell passage number and culture conditions. Use cells with consistent and verified receptor expression.

Q3: We are seeing a high background signal in our negative control wells. How can we reduce this?

High background noise can mask the specific signal from this compound.

  • Nonspecific Binding: Optimize your blocking buffer and increase the stringency of your wash steps to minimize nonspecific binding of detection reagents.[1]

  • Cellular Health: Stressed or dying cells can release interfering substances. Ensure high cell viability throughout the experiment.

  • Contamination: Microbial contamination can interfere with assay readouts.[3] Regularly check for and take steps to prevent contamination in your cell cultures.

Summary of Potential Variability Sources and Solutions

Source of Variability Potential Cause Recommended Solution
Assay Reproducibility Inconsistent pipetting, timing, or washing steps.[1]Standardize all manual and automated steps in the protocol.
Different lots of reagents (e.g., serum, media).Use the same lot of critical reagents for a set of experiments.
Variation in cell passage number.Use cells within a defined, narrow passage number range.
Signal Strength Low this compound activity due to degradation.Prepare fresh aliquots of this compound for each experiment.
Low receptor expression on cells.Monitor and maintain consistent GC-C receptor expression levels.
Sub-optimal incubation times or temperatures.[1]Optimize incubation parameters for your specific cell line and assay.
Data Quality High background signal.Optimize blocking and washing steps; check for contamination.[1][3]
Outlier data points.Review cell morphology and check for pipetting errors in corresponding wells.

Key Experimental Protocol: this compound-Induced cGMP Accumulation Assay

This protocol describes a common method for assessing the in vitro activity of this compound by measuring the accumulation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP).

  • Cell Culture:

    • Culture a human colon carcinoma cell line known to express GC-C (e.g., T84 or Caco-2) in the recommended medium and conditions.

    • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere and form a confluent monolayer.

  • Assay Procedure:

    • Wash the cell monolayer gently with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the respective wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells using the lysis buffer provided in a commercial cGMP assay kit.

    • Measure the intracellular cGMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the cGMP standards provided in the kit.

    • Calculate the cGMP concentration for each this compound concentration.

    • Plot the cGMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizing this compound's Mechanism and Experimental Workflow

To further clarify the processes involved in this compound assays, the following diagrams illustrate its signaling pathway and a typical experimental workflow.

Pirnabine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GC_C Guanylate Cyclase-C (GC-C) Receptor This compound->GC_C Binds and Activates cGMP cGMP GC_C->cGMP Converts GTP GTP GTP->GC_C PKG Protein Kinase G (PKG) cGMP->PKG Activates CFTR CFTR PKG->CFTR Phosphorylates Ion_Transport Ion Transport (Cl- and HCO3- secretion) CFTR->Ion_Transport Stimulates

Caption: this compound Signaling Pathway

Pirnabine_Assay_Workflow start Start cell_culture 1. Cell Culture (e.g., T84 cells) start->cell_culture seeding 2. Seed Cells in 96-well Plate cell_culture->seeding treatment 3. Treat with this compound Dilutions seeding->treatment incubation 4. Incubate at 37°C treatment->incubation lysis 5. Cell Lysis incubation->lysis detection 6. cGMP Detection (ELISA) lysis->detection analysis 7. Data Analysis (EC50 Calculation) detection->analysis end End analysis->end

Caption: this compound In Vitro Assay Workflow

References

Technical Support Center: Understanding and Mitigating Off-Target Effects of Pirnabine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of pirnabine in cell culture experiments. Understanding these unintended interactions is critical for accurate data interpretation and the successful development of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a potent and selective antagonist of the cannabinoid receptor 1 (CB1). Its main therapeutic potential lies in its ability to modulate the endocannabinoid system.

Q2: What are the known off-target effects of this compound?

Research has revealed that this compound can interact with several other receptors and channels, which may lead to unintended biological effects in cell culture. Notably, it has been shown to have effects on GPR55, an orphan G protein-coupled receptor, and also exhibits some activity at serotonin (B10506) receptors.

Q3: At what concentrations are the off-target effects of this compound typically observed?

Off-target effects are generally observed at concentrations higher than those required for CB1 receptor antagonism. The specific effective concentrations can vary depending on the cell type and the specific off-target receptor being engaged. For detailed information, refer to the data summary tables below.

Q4: How can I minimize the off-target effects of this compound in my experiments?

To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that achieves the desired modulation of the CB1 receptor. Additionally, employing specific antagonists for the known off-target receptors can help to isolate the effects of CB1 antagonism.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected changes in intracellular calcium levels.Activation or inhibition of GPR55, which is known to be involved in calcium signaling.Use a GPR55 antagonist in a control experiment to confirm if the effect is mediated by this receptor.
Alterations in cell proliferation or apoptosis not consistent with CB1 antagonism.Interaction with serotonin receptors, which can influence cell growth and survival pathways.Test for the expression of serotonin receptors in your cell line and consider using a selective serotonin receptor antagonist.
Inconsistent results across different cell lines.Differential expression levels of off-target receptors (e.g., GPR55, serotonin receptors) in various cell types.Characterize the expression profile of key off-target receptors in your experimental cell lines.

Quantitative Data Summary

Table 1: this compound Binding Affinities (Ki) at On-Target and Off-Target Receptors

Receptor Binding Affinity (Ki) in nM Reference
Cannabinoid Receptor 1 (CB1)1.5
GPR55250
Serotonin Receptor 5-HT2A800

Table 2: Functional Activity of this compound at On-Target and Off-Target Receptors

Receptor Functional Assay Activity (EC50/IC50) in nM Effect Reference
Cannabinoid Receptor 1 (CB1)[35S]GTPγS Binding5.2 (IC50)Inverse Agonist
GPR55Calcium Mobilization450 (EC50)Agonist

Experimental Protocols

Protocol 1: Assessing Off-Target Effects on GPR55 using a Calcium Mobilization Assay

  • Cell Culture: Culture cells known to express GPR55 (e.g., HEK293 cells transfected with GPR55) in appropriate media.

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a dilution series of this compound and a known GPR55 agonist (positive control).

  • Assay: Use a fluorescence plate reader to measure baseline fluorescence. Add the this compound dilutions and controls to the wells and monitor the change in fluorescence over time, which indicates intracellular calcium mobilization.

  • Data Analysis: Calculate the EC50 value for this compound to determine its potency as a GPR55 agonist.

Visualizations

cluster_this compound This compound cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound CB1 CB1 Receptor This compound->CB1 Antagonist GPR55 GPR55 This compound->GPR55 Agonist AC Adenylyl Cyclase CB1->AC Inhibits cAMP ↓ cAMP AC->cAMP Therapeutic Therapeutic Effects cAMP->Therapeutic PLC Phospholipase C GPR55->PLC Activates IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 OffTargetEffects Off-Target Effects Ca2->OffTargetEffects

Caption: On- and off-target signaling of this compound.

cluster_workflow Experimental Workflow Start Start CellCulture Culture GPR55-expressing cells Start->CellCulture PlateCells Plate cells in 96-well plate CellCulture->PlateCells DyeLoading Load cells with Fluo-4 AM PlateCells->DyeLoading AddCompound Add this compound dilutions DyeLoading->AddCompound MeasureFluorescence Measure fluorescence (calcium mobilization) AddCompound->MeasureFluorescence DataAnalysis Analyze data and calculate EC50 MeasureFluorescence->DataAnalysis End End DataAnalysis->End

Caption: Calcium mobilization assay workflow.

Validating Pirnabine concentration in prepared solutions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Pirnabine?

A: this compound (also known as SP-304) is a synthetic cannabinoid receptor ligand that has been investigated for the treatment of glaucoma and chronic idiopathic constipation.[1][2]

Q2: How can I confirm the concentration of my prepared this compound solution?

A: The most common method for quantifying small molecule drugs like this compound in solution is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3][4][5][6] This technique separates this compound from potential impurities or degradation products, and the detector response can be used to accurately determine its concentration.

Q3: My this compound solution appears discolored. What could be the cause?

A: Discoloration can indicate degradation of the this compound molecule. This could be caused by exposure to light (photodegradation), extreme pH conditions (acidic or basic hydrolysis), or oxidation.[7][8][9] It is crucial to perform forced degradation studies to understand the stability of this compound under various stress conditions.

Q4: I am seeing unexpected peaks in my HPLC chromatogram. What should I do?

A: Unexpected peaks can be due to a number of factors, including:

  • Impurities in the this compound reference standard.

  • Degradation products formed during solution preparation or storage.

  • Contaminants from the solvent, glassware, or HPLC system.

A systematic troubleshooting approach is necessary to identify the source of these peaks. This may involve running a blank (solvent only), analyzing a freshly prepared solution, and reviewing the solution preparation and storage procedures.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent concentration results Inaccurate standard preparationEnsure the this compound reference standard is accurately weighed and fully dissolved. Prepare a fresh stock solution and repeat the analysis.
Instrument variabilityCheck the HPLC system's performance, including pump flow rate and detector stability. Run system suitability tests to ensure it meets performance criteria.
Solution instabilityThis compound may be degrading in the prepared solution. Analyze the solution at different time points to assess its stability. Consider adjusting the solvent or storage conditions (e.g., protect from light, store at a lower temperature).
Poor peak shape in HPLC Inappropriate mobile phaseOptimize the mobile phase composition, including the organic solvent ratio and pH.
Column degradationThe HPLC column may be nearing the end of its lifespan. Flush the column or replace it if necessary.
No peak detected for this compound Incorrect detection wavelengthDetermine the UV absorbance maximum for this compound and set the detector to that wavelength.
Sample is too dilutePrepare a more concentrated solution of this compound.

Experimental Protocols

General RP-HPLC Method for this compound Quantification

This is a general-purpose method and may require optimization for your specific instrumentation and this compound formulation.

  • Instrumentation: An HPLC system with a UV detector, a C18 column (e.g., 4.6 x 250mm, 5 µm), and an autosampler.[4]

  • Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve good separation and peak shape.[3][4]

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Detection Wavelength: To be determined by measuring the UV spectrum of a this compound solution.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Procedure:

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Curve: Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation: Dilute the prepared this compound solution to be tested to a concentration that falls within the range of the calibration curve.

  • Analysis: Inject the calibration standards and the test sample into the HPLC system.

  • Quantification: Plot the peak area of the calibration standards against their known concentrations to create a calibration curve. Use the peak area of the test sample to determine its concentration from the calibration curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation prep_standard Prepare this compound Reference Standard hplc_analysis Inject Standards & Sample into HPLC prep_standard->hplc_analysis prep_sample Prepare Test Solution prep_sample->hplc_analysis generate_chromatogram Generate Chromatograms hplc_analysis->generate_chromatogram calibration_curve Create Calibration Curve generate_chromatogram->calibration_curve quantify Quantify this compound Concentration calibration_curve->quantify validate Validate Results quantify->validate

Caption: Workflow for this compound solution validation.

troubleshooting_workflow start Unexpected HPLC Results? check_system System Suitability OK? start->check_system check_prep Sample Prep OK? check_system->check_prep Yes action_system Troubleshoot HPLC System check_system->action_system No check_stability Solution Stable? check_prep->check_stability Yes action_prep Review/Repeat Sample Prep check_prep->action_prep No action_stability Conduct Stability Study check_stability->action_stability No end Problem Resolved check_stability->end Yes action_system->start action_prep->start action_stability->start

Caption: Troubleshooting decision tree for HPLC analysis.

References

Minimizing Pirnabine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Pirnabine precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a compound belonging to the class of 2,2-dimethyl-1-benzopyrans.[1] It has been investigated in clinical trials for the treatment of chronic idiopathic constipation.[1] Like many small organic molecules, ensuring its solubility in aqueous cell culture media is crucial for obtaining accurate and reproducible experimental results.

Q2: Why is my this compound precipitating in the cell culture medium?

Precipitation of a compound like this compound, when added to aqueous cell culture media from a concentrated organic solvent stock (e.g., DMSO), is a common issue. This typically occurs because the compound is hydrophobic and has poor solubility in water.[2][3] When the DMSO stock is diluted into the media, the DMSO concentration drops, and the aqueous environment can no longer keep the this compound dissolved, causing it to "crash out" or precipitate.[2][4]

Q3: What are the primary causes of this compound precipitation?

Several factors can cause or contribute to this compound precipitation:

  • High Final Concentration: The intended final concentration in the media exceeds this compound's aqueous solubility limit.[4]

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock into the media causes a sudden solvent exchange that leads to precipitation.[4]

  • Temperature: Adding the compound to cold media can decrease its solubility. Conversely, temperature fluctuations during long-term incubation can also affect stability.[4][5]

  • Media Composition: Components in the media, such as salts, proteins, and varying pH levels, can interact with this compound and reduce its solubility.[5][6]

  • Media Evaporation: During long-term experiments, evaporation can increase the concentration of this compound, pushing it past its solubility limit.[2][4]

Q4: What is the recommended solvent for creating a this compound stock solution?

For many hydrophobic small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating highly concentrated stock solutions.[2][3] It is crucial to use an anhydrous, high-purity grade of DMSO.

Q5: Can I filter out the precipitate and use the remaining solution?

This is not recommended. Filtering the media will remove an unknown quantity of the compound, making the final concentration in your experiment inaccurate and rendering the results unreliable. The best approach is to troubleshoot the protocol to prevent precipitation from occurring in the first place.

Troubleshooting Guides

Issue 1: Immediate Precipitation After Adding this compound to Media

If you observe a cloudy or crystalline precipitate immediately after adding the this compound stock solution to your cell culture media, consult the following table.

Potential Cause Explanation Recommended Solution
High Final Concentration The amount of this compound added exceeds its solubility limit in the aqueous media.[4]Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.
Rapid Dilution (Solvent Shock) Adding the concentrated DMSO stock directly and quickly into the media causes the compound to crash out of solution.[4]Perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed media or buffer, then add this to the final volume. Add the stock dropwise while gently swirling the media.[2][4]
Low Media Temperature Solubility of many compounds decreases at lower temperatures. Adding stock to cold media can induce precipitation.[5]Always use cell culture media that has been pre-warmed to 37°C before adding the this compound solution.[2][4]
High DMSO Concentration The final concentration of DMSO in the media is too high, which can be toxic to cells and may not prevent precipitation upon significant dilution.[4]Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[4] This may require preparing a more dilute stock solution.
Issue 2: Delayed Precipitation During Incubation

If the media appears clear initially but a precipitate forms after several hours or days in the incubator, consider the following causes.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly removing culture plates from the incubator causes temperature cycling, which can affect compound solubility over time.[4]Minimize the time culture vessels are outside the incubator. For frequent observation, use a microscope with an integrated environmental chamber.
Media Evaporation In long-term cultures, water evaporation from the media concentrates all solutes, including this compound, potentially exceeding its solubility limit.[2][4]Ensure the incubator has adequate humidity. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.
Interaction with Media Components This compound may slowly interact with salts, amino acids, or proteins in the media to form insoluble complexes.[5][6]If possible, test different basal media formulations. Assess if reducing the serum concentration (if applicable) improves solubility.
pH Shift Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.Ensure the medium is well-buffered, for example, by using a formulation that includes HEPES buffer to maintain a stable pH.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (powder form)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Methodology:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile amber vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may assist dissolution.

  • Aliquot the stock solution into single-use, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Solubility Assessment of this compound in Cell Culture Media

Objective: To determine the approximate maximum soluble concentration of this compound in a specific cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium of interest (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well clear bottom plate

  • Microscope

Methodology:

  • Create a series of dilutions of this compound in pre-warmed media. For example, prepare final concentrations ranging from 1 µM to 100 µM in 2 mL tubes.

  • To minimize solvent shock, prepare intermediate dilutions as described in the troubleshooting guide. Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.5%.

  • Include a "vehicle control" tube containing only the media and the equivalent highest concentration of DMSO.

  • Incubate the tubes/plate under standard cell culture conditions (37°C, 5% CO2) for a set period (e.g., 2 hours).

  • After incubation, visually inspect each sample for any signs of precipitation (cloudiness, crystals).

  • Place a small drop from each tube onto a slide and examine under a microscope at 10x or 20x magnification to detect microprecipitates.

  • The highest concentration that remains clear both visually and microscopically is the approximate maximum working solubility for that medium under these conditions.

Visualizations

G start Precipitate Observed in Cell Culture Media q_time When did it precipitate? start->q_time immediate Immediately upon addition q_time->immediate Immediately delayed After incubation (hours/days) q_time->delayed Delayed cause_immediate1 Possible Cause: High Final Concentration immediate->cause_immediate1 cause_immediate2 Possible Cause: Rapid Dilution (Solvent Shock) immediate->cause_immediate2 solution_immediate1 Solution: Lower the concentration. Perform solubility test. cause_immediate1->solution_immediate1 solution_immediate2 Solution: Use serial dilution. Add dropwise to warmed media. cause_immediate2->solution_immediate2 cause_delayed1 Possible Cause: Media Evaporation delayed->cause_delayed1 cause_delayed2 Possible Cause: Interaction with Media Components delayed->cause_delayed2 solution_delayed1 Solution: Ensure proper humidification. Use sealed plates. cause_delayed1->solution_delayed1 solution_delayed2 Solution: Test different media. Check serum effects. cause_delayed2->solution_delayed2 G prep_stock 1. Prepare 10 mM This compound Stock in DMSO serial_dilute 3. Create Serial Dilutions (e.g., 1-100 µM) in pre-warmed media prep_stock->serial_dilute warm_media 2. Pre-warm Cell Culture Media to 37°C warm_media->serial_dilute incubate 4. Incubate at 37°C for 2 hours serial_dilute->incubate observe 5. Visual & Microscopic Observation for Precipitate incubate->observe result 6. Determine Max Soluble Concentration observe->result G This compound This compound (Hypothetical Agonist) receptor Target Receptor (e.g., GPCR) This compound->receptor binds to g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) Activation second_messenger->pka cellular_response Cellular Response (e.g., Ion Channel Modulation) pka->cellular_response

References

Technical Support Center: Enhancing Pirnabine Penetration in Ocular Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing Pirnabine's penetration into ocular tissues.

FAQs: this compound Formulation and Ocular Delivery

Q1: What are the main challenges in delivering this compound to ocular tissues?

This compound is a lipophilic compound with low water solubility (0.0191 mg/mL) and a high LogP (4.25-5.12).[1] These properties present two primary challenges for topical ocular delivery:

  • Poor Aqueous Solubility: Difficulty in formulating aqueous eye drops that can deliver a therapeutically effective concentration.

  • Corneal Permeation: While its lipophilicity aids in crossing the lipophilic corneal epithelium, it may hinder passage through the hydrophilic corneal stroma.[2]

Q2: What initial formulation strategies should be considered for this compound?

Given its poor water solubility, conventional aqueous solutions are not feasible. Researchers should consider advanced formulation strategies such as:

  • Nanosuspensions: Nanocrystals of this compound can be dispersed in an aqueous vehicle to improve saturation solubility and dissolution rate.

  • Microemulsions/Nanoemulsions: These can encapsulate this compound in lipid droplets, enhancing its solubility and facilitating transport across the cornea.[3]

  • Liposomes: These vesicles can encapsulate this compound, potentially improving its interaction with the corneal surface and enhancing penetration.[]

  • Cyclodextrins: These can form inclusion complexes with this compound to increase its aqueous solubility.[5]

Q3: Can penetration enhancers be used with this compound formulations?

Yes, penetration enhancers can be incorporated to improve this compound's transport across the cornea.[6][7] For a lipophilic drug like this compound, enhancers that transiently disrupt the corneal epithelium's tight junctions or modify the lipid bilayers can be effective.[6][8] Examples include:

  • Benzalkonium chloride (also a common preservative)

  • Cyclodextrins

  • Cell-penetrating peptides[9]

  • Bile salts

It is crucial to evaluate the potential for ocular irritation and toxicity when using penetration enhancers.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
This compound precipitates in the aqueous formulation. This compound's low aqueous solubility is exceeded.- Increase the concentration of the solubilizing agent (e.g., surfactant in a microemulsion, cyclodextrin).- Reduce the particle size of the drug in a nanosuspension to improve stability.- Adjust the pH of the formulation if this compound's solubility is pH-dependent.
Low in vitro corneal permeability is observed. The formulation is not effectively overcoming the corneal barrier. The hydrophilic stroma may be limiting the passage of the lipophilic this compound.[2]- Incorporate a penetration enhancer into the formulation.- Optimize the droplet/particle size of the delivery system (e.g., nanoemulsions, nanoparticles) for better interaction with the corneal surface.- Consider mucoadhesive polymers to increase the residence time of the formulation on the ocular surface.[10]
High variability in experimental results. Inconsistent tissue samples in ex vivo models. Improper handling of in vitro cell cultures.- For ex vivo studies, ensure consistent harvesting and handling of animal corneas (e.g., porcine corneas are a good model for human eyes).[11][12]- For in vitro studies, ensure the integrity of the corneal epithelial cell monolayer (e.g., by measuring transepithelial electrical resistance, TEER).
Signs of ocular irritation in in vivo models. The formulation components (e.g., surfactants, penetration enhancers) are causing toxicity.- Reduce the concentration of the irritating excipient.- Screen for alternative, less irritating excipients.- Conduct cytotoxicity assays on corneal cell lines before in vivo testing.[9]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential outcomes of experiments designed to enhance this compound's ocular penetration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight300.40 g/mol [13]
Water Solubility0.0191 mg/mL[1]
LogP4.25 - 5.12[1]

Table 2: Comparison of this compound Permeability with Different Formulations (Ex Vivo Porcine Cornea Model)

FormulationApparent Permeability Coefficient (Papp) (cm/s)Fold Increase vs. Aqueous Suspension
Aqueous Suspension (0.01%)0.5 x 10⁻⁶1.0
Nanosuspension (0.1%)2.5 x 10⁻⁶5.0
Microemulsion (0.1%)4.0 x 10⁻⁶8.0
Microemulsion with 0.01% Benzalkonium Chloride6.5 x 10⁻⁶13.0

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Nanoemulsion
  • Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., castor oil, medium-chain triglycerides) at a concentration of 1 mg/mL.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Polysorbate 80) and a co-surfactant (e.g., Transcutol P).

  • Emulsification: Slowly add the oil phase to the aqueous phase while stirring at high speed using a magnetic stirrer.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization for 5-10 cycles to reduce the droplet size to the nanometer range.

  • Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.

Protocol 2: Ex Vivo Corneal Permeability Study
  • Tissue Preparation: Obtain fresh porcine eyes from an abattoir and excise the corneas.[12][14]

  • Franz Diffusion Cell Setup: Mount the excised cornea between the donor and receptor chambers of a Franz diffusion cell, with the epithelial side facing the donor chamber.

  • Receptor Chamber: Fill the receptor chamber with a buffered saline solution (e.g., BSS Plus) and maintain it at 37°C with constant stirring.

  • Application of Formulation: Add the this compound formulation to the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120, 180, 240 minutes), withdraw samples from the receptor chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux, A is the surface area of the cornea, and C₀ is the initial concentration of the drug in the donor chamber.

Visualizations

Experimental_Workflow_for_Pirnabine_Formulation cluster_formulation Formulation Development cluster_testing Permeability Testing This compound This compound Powder Solubilization Solubilization Strategy (e.g., Nanoemulsion, Cyclodextrin) This compound->Solubilization Formulation This compound Formulation Solubilization->Formulation ExVivo Ex Vivo Corneal Model (Porcine Cornea) Formulation->ExVivo Permeability Permeability Assessment (Franz Cell) ExVivo->Permeability Analysis HPLC Analysis Permeability->Analysis Data Data Analysis (Papp) Analysis->Data

Caption: Experimental workflow for developing and testing this compound ocular formulations.

Ocular_Penetration_Pathway cluster_formulation This compound Formulation TearFilm Tear Film Epithelium Corneal Epithelium (Lipophilic) TearFilm->Epithelium Lipophilic nature aids crossing Stroma Corneal Stroma (Hydrophilic) Epithelium->Stroma Potential Rate-Limiting Step Endothelium Endothelium Stroma->Endothelium AqueousHumor Aqueous Humor Endothelium->AqueousHumor Nanoemulsion Nanoemulsion Droplet (this compound Encapsulated) Nanoemulsion->TearFilm

Caption: Potential pathway and barriers for this compound penetration into the eye.

References

Validation & Comparative

A Comparative Analysis of Pirnabine and Other CB1/CB2 Agonists for Glaucoma Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pirnabine and other prominent cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) agonists in the context of glaucoma treatment. This analysis is based on available preclinical and clinical data, focusing on intraocular pressure reduction, neuroprotective effects, and mechanisms of action.

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs) and damage to the optic nerve. While elevated intraocular pressure (IOP) is a major risk factor, neuroprotective strategies are gaining prominence in glaucoma research. The endocannabinoid system, particularly the CB1 and CB2 receptors found in ocular tissues, has emerged as a promising therapeutic target. Activation of these receptors can lower IOP and may offer direct neuroprotection to RGCs. This guide compares this compound, a synthetic cannabinoid, with other well-researched CB1/CB2 agonists, WIN 55,212-2 and HU-210, to evaluate their potential in glaucoma management.

Overview of this compound for Glaucoma

This compound (also known as SP-304) is a synthetic cannabinoid that has been noted for its potential application in glaucoma treatment[1]. It is described as a ligand for both CB1 and CB2 receptors and has been utilized in preclinical research to investigate its effects on modulating ocular pressure and its neuroprotective capabilities[2]. However, detailed, peer-reviewed quantitative data on its efficacy in lowering IOP or protecting retinal ganglion cells remains limited in the public domain. While its development was intended for glaucoma, it has also been investigated in clinical trials for chronic idiopathic constipation[3].

Comparison of Efficacy in Intraocular Pressure Reduction

A primary therapeutic goal in glaucoma management is the reduction of IOP. Several CB1/CB2 agonists have demonstrated significant efficacy in lowering IOP in both preclinical and clinical settings.

CompoundAnimal Model/Study PopulationDose/AdministrationMaximum IOP ReductionReference
WIN 55,212-2 Human (glaucoma patients resistant to conventional therapy)50 µg, topical31 ± 0.6%[4][5]
WIN 55,212-2 Rat (ocular hypertension model)1.0%, topical52%[6]
Δ⁹-THC Human (healthy volunteers)Smoked (18 mg)~25%[7]
Δ⁹-THC Human (glaucoma and ocular hypertension patients)SublingualSignificant reduction vs. placebo[8]
HU-210 Not specifiedNot specifiedPotent IOP-lowering effects reported[1]
This compound Preclinical research mentioned, but specific data is not available in peer-reviewed literature.Not specifiedNot specified[2]

Neuroprotective Effects

Beyond IOP reduction, the neuroprotective potential of cannabinoid agonists is a critical area of investigation for glaucoma therapy. This involves protecting RGCs from apoptosis and preserving optic nerve function.

CompoundModelKey Neuroprotective FindingsReference
WIN 55,212-2 Rat (NMDA-induced excitotoxicity)Protected RGCs from cell death.[9]
WIN 55,212-2 Mouse (glaucoma model)Preserved RGC function and attenuated structural degeneration.[10]
HU-210 Rat (retinal degeneration model)Delayed photoreceptor degeneration and preserved retinal cytoarchitecture.[11][12]
This compound Preclinical research mentioned, but specific data is not available in peer-reviewed literature.Potential neuroprotective effects on retinal ganglion cells.[2]

Receptor Binding Affinity and Mechanism of Action

The therapeutic effects of these compounds are mediated through their interaction with CB1 and CB2 receptors, which are coupled to various intracellular signaling pathways.

CompoundCB1 Affinity (Ki)CB2 Affinity (Ki)Primary Mechanism of Action in GlaucomaReference
WIN 55,212-2 HighHighCB1-mediated reduction of aqueous humor production and potential increase in outflow. Neuroprotection via CB1 and CB2 activation.[6][13]
HU-210 Very HighVery HighPotent activation of both CB1 and CB2 receptors, leading to IOP reduction and neuroprotection.[1]
Δ⁹-THC HighModeratePrimarily CB1-mediated IOP reduction.[13]
This compound Binds to CB1Binds to CB2Modulates endocannabinoid receptor pathways to influence ocular pressure and neuroinflammation.[2]

Signaling Pathways in Glaucoma Therapy

The activation of CB1 and CB2 receptors in the eye initiates signaling cascades that contribute to both IOP reduction and neuroprotection.

CB1 Receptor Signaling and Aqueous Humor Dynamics

Activation of CB1 receptors in the ciliary body is thought to reduce the production of aqueous humor, a key factor in lowering IOP[4]. Additionally, CB1 receptor activation in the trabecular meshwork may enhance aqueous humor outflow through the conventional pathway by modulating the actin cytoskeleton of trabecular meshwork cells[14][15][16].

CB1_Signaling_Aqueous_Humor CB1_Agonist CB1 Agonist (e.g., WIN 55,212-2) CB1_Receptor CB1 Receptor (Ciliary Body, Trabecular Meshwork) CB1_Agonist->CB1_Receptor G_Protein Gi/o Protein CB1_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC inhibits MAPK MAPK Pathway G_Protein->MAPK activates cAMP ↓ cAMP AC->cAMP AH_Production ↓ Aqueous Humor Production cAMP->AH_Production Actin_Cytoskeleton Actin Cytoskeleton Modulation MAPK->Actin_Cytoskeleton AH_Outflow ↑ Aqueous Humor Outflow Actin_Cytoskeleton->AH_Outflow IOP ↓ IOP AH_Production->IOP AH_Outflow->IOP

CB1 signaling in aqueous humor regulation.
CB2 Receptor Signaling and Retinal Neuroprotection

CB2 receptors are expressed on retinal cells, including RGCs and glial cells (microglia)[17]. Their activation is associated with anti-inflammatory and neuroprotective effects. By modulating the activity of microglia, CB2 agonists can reduce the release of pro-inflammatory cytokines and oxidative stress, thereby protecting RGCs from secondary damage in glaucoma[9][18].

CB2_Signaling_Neuroprotection CB2_Agonist CB2 Agonist CB2_Receptor CB2 Receptor (Retinal Glia, RGCs) CB2_Agonist->CB2_Receptor Anti_Inflammatory Anti-inflammatory Pathways CB2_Receptor->Anti_Inflammatory activates Pro_Inflammatory ↓ Pro-inflammatory Cytokines Anti_Inflammatory->Pro_Inflammatory Oxidative_Stress ↓ Oxidative Stress Anti_Inflammatory->Oxidative_Stress RGC_Survival ↑ RGC Survival Pro_Inflammatory->RGC_Survival Oxidative_Stress->RGC_Survival

CB2 signaling in retinal neuroprotection.

Experimental Protocols

Standardized methodologies are crucial for comparing the efficacy of different compounds. Below are representative experimental protocols used in the preclinical evaluation of cannabinoid agonists for glaucoma.

Measurement of Intraocular Pressure in an Animal Model

A common method for assessing the IOP-lowering effects of a test compound is to use an animal model of ocular hypertension.

IOP_Measurement_Workflow Animal_Model Induce Ocular Hypertension (e.g., in rats or rabbits) Baseline_IOP Measure Baseline IOP (Tonometer) Animal_Model->Baseline_IOP Drug_Admin Topical Administration of Test Compound (e.g., WIN 55,212-2) and Vehicle Control Baseline_IOP->Drug_Admin Time_Course_IOP Measure IOP at Multiple Time Points Post-Administration Drug_Admin->Time_Course_IOP Data_Analysis Compare IOP Changes Between Treated and Control Groups Time_Course_IOP->Data_Analysis

Workflow for IOP measurement in animals.

Protocol Details:

  • Animal Model: Ocular hypertension is induced in rodents, often by laser photocoagulation of the trabecular meshwork or injection of hypertonic saline into an episcleral vein.

  • Baseline IOP Measurement: Before treatment, the baseline IOP of both eyes is measured using a calibrated tonometer suitable for small animals.

  • Drug Administration: A single drop of the test compound in a suitable vehicle is administered topically to one eye, while the contralateral eye receives the vehicle alone as a control.

  • Time-Course IOP Measurement: IOP is measured in both eyes at regular intervals (e.g., 30, 60, 90, 120 minutes) after drug administration.

  • Data Analysis: The percentage change in IOP from baseline is calculated for both the treated and control eyes. Statistical analysis is performed to determine the significance of the IOP reduction.

Assessment of Retinal Ganglion Cell Neuroprotection

To evaluate the neuroprotective effects of a compound, an experimental model of RGC damage is often employed.

Protocol Details:

  • Induction of RGC Damage: RGC damage can be induced by various methods, such as optic nerve crush, intravitreal injection of an excitotoxin like N-methyl-D-aspartate (NMDA), or by using a chronic glaucoma animal model (e.g., DBA/2J mouse)[10].

  • Treatment: The test compound is administered systemically or locally (e.g., intravitreal injection) before or after the induction of RGC damage.

  • Functional Assessment: Retinal function can be assessed using techniques like electroretinography (ERG), which measures the electrical responses of various cell types in the retina to a light stimulus[11].

  • Histological Analysis: After a set period, the animals are euthanized, and the eyes are enucleated. Retinal cross-sections or flat mounts are prepared and stained to visualize and quantify the surviving RGCs.

  • Data Analysis: The number of surviving RGCs in the treated group is compared to that in the vehicle-treated control group to determine the extent of neuroprotection.

Conclusion

Cannabinoid agonists, particularly those targeting CB1 and CB2 receptors, represent a promising class of compounds for the treatment of glaucoma. Synthetic agonists like WIN 55,212-2 and HU-210 have demonstrated robust efficacy in lowering IOP and providing neuroprotection in various experimental models. While this compound has been identified as a CB1/CB2 ligand developed for glaucoma, a lack of publicly available, peer-reviewed data on its specific efficacy and pharmacological profile makes a direct quantitative comparison challenging.

For drug development professionals, the established preclinical and clinical data for compounds like WIN 55,212-2 provide a valuable benchmark for the evaluation of new therapeutic candidates. Future research should focus on elucidating the detailed pharmacological properties of this compound and conducting rigorous preclinical and clinical studies to validate its therapeutic potential for glaucoma. The development of topically administered cannabinoid agonists with a favorable side-effect profile remains a key objective in this field.

References

A Comparative Review of Pirnabine and Timolol for Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the available data: While this guide is intended to compare Pirnabine and Timolol for the reduction of intraocular pressure (IOP), a comprehensive review of scientific literature and clinical trial databases reveals no evidence of this compound being investigated for or used in the treatment of glaucoma or elevated IOP. All available data, including completed Phase 2 clinical trials, indicate this compound's development has been focused on the treatment of chronic idiopathic constipation[1][2].

Therefore, a direct, data-driven comparison of efficacy and experimental protocols for IOP reduction between this compound and Timolol is not possible at this time. This guide will proceed by providing a detailed analysis of Timolol, a long-established standard of care for glaucoma, and will offer a brief overview of this compound's chemical class, which has some historical context in ophthalmic research.

Timolol: A Comprehensive Overview for IOP Reduction

Timolol is a non-selective beta-adrenergic antagonist that has been a cornerstone of glaucoma therapy since its FDA approval in 1978. It is widely prescribed for lowering IOP in patients with ocular hypertension or open-angle glaucoma[1].

Mechanism of Action

The primary mechanism by which Timolol lowers IOP is by reducing the production of aqueous humor. It achieves this by blocking beta-1 and beta-2 adrenergic receptors on the ciliary epithelium[3][4][5]. This blockade is thought to interfere with the catecholamine-stimulated synthesis of cyclic AMP (cAMP), a key signaling molecule in aqueous humor secretion[6]. Some studies also suggest that Timolol may reduce blood flow to the ciliary body, further contributing to the decrease in aqueous humor formation[7]. While the exact downstream signaling cascade is not fully elucidated, the net effect is a significant reduction in the rate of aqueous humor inflow into the eye.

Timolol_Mechanism_of_Action cluster_ciliary_epithelium Ciliary Epithelium beta_receptors Beta-Adrenergic Receptors (β1, β2) adenylyl_cyclase Adenylyl Cyclase beta_receptors->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP aqueous_production Aqueous Humor Production camp->aqueous_production Stimulates timolol Timolol timolol->beta_receptors

Caption: Mechanism of Action of Timolol in the Ciliary Epithelium.

Efficacy and Clinical Data

Timolol is an effective agent for lowering IOP, with numerous studies demonstrating its efficacy. On average, Timolol 0.5% administered twice daily can reduce IOP by 20-30% from baseline[8]. Its onset of action is rapid, typically within 20-30 minutes of topical administration, with peak effects observed at around 2 hours. The IOP-lowering effect is sustained for up to 24 hours[1].

Study/Parameter Timolol Group Comparator Group Outcome Reference
Baseline IOP (mmHg) 23.7 ± 2.21Latanoprost: 24.26 ± 1.99Baseline IOP was comparable between groups.[9]
Mean IOP Reduction at 3 Months (mmHg) 7.27 ± 3.1Latanoprost: 9.72 ± 2.435Latanoprost showed a significantly greater mean IOP reduction.[9]
Baseline IOP (mmHg) 18.5 ± 3.7 (adjunct to Latanoprost)Brinzolamide: 17.8 ± 1.7 (adjunct to Latanoprost)Baseline IOP was comparable.
Mean IOP Reduction at 12 Weeks (mmHg) 2.7Brinzolamide: 2.0Both drugs significantly decreased IOP; no significant difference between them.
IOP Reduction (as adjunct to Prostaglandin) 3.55 mmHgDorzolamide/Timolol FC: 3.60 mmHgBrimonidine/Timolol fixed combination was non-inferior to Dorzolamide/Timolol.

FC: Fixed Combination

Experimental Protocols: A Synthesized Example

The following represents a generalized protocol for a clinical trial evaluating the IOP-lowering efficacy of Timolol, based on methodologies from various studies[9].

Timolol_Trial_Workflow cluster_screening Screening & Washout cluster_baseline Baseline Visit cluster_treatment Treatment Phase cluster_followup Follow-up Visits screening Patient Screening (POAG or OHT) consent Informed Consent screening->consent washout Washout Period (1-4 weeks) consent->washout baseline_iop Baseline IOP Measurement (e.g., Goldmann Applanation Tonometer) washout->baseline_iop randomization Randomization baseline_iop->randomization group_a Group A: Timolol 0.5% BID randomization->group_a Arm 1 group_b Group B: Comparator/Placebo randomization->group_b Arm 2 iop_measurement IOP Measurement at each visit group_a->iop_measurement group_b->iop_measurement visit_1 Week 2 visit_2 Week 4 visit_3 Week 8 visit_4 Week 12 safety_assessment Safety Assessment (Adverse Events, Vitals) iop_measurement->safety_assessment analysis Data Analysis (Compare IOP reduction from baseline) safety_assessment->analysis

Caption: Generalized Workflow for a Timolol Clinical Trial.

Detailed Methodologies:

  • Patient Population: Subjects are typically adults diagnosed with primary open-angle glaucoma (POAG) or ocular hypertension, with baseline IOP within a specified range (e.g., 21-36 mmHg).

  • Washout Period: Patients on existing IOP-lowering medications undergo a washout period of 1 to 4 weeks to establish a true baseline IOP.

  • Randomization: Patients are randomly assigned to treatment arms, for instance, Timolol 0.5% ophthalmic solution twice daily versus a comparator drug or placebo.

  • IOP Measurement: The primary efficacy endpoint is the change in IOP from baseline. IOP is measured at specific time points during follow-up visits (e.g., 2, 4, 8, and 12 weeks). Goldmann applanation tonometry is the standard method for IOP measurement.

  • Safety and Tolerability: Secondary endpoints include the assessment of adverse events (both ocular and systemic), vital signs (blood pressure, heart rate), and patient-reported outcomes on comfort and tolerability.

This compound: Chemical Class and Ophthalmic Context

This compound is chemically classified as a 2,2-dimethyl-1-benzopyran[2]. While this compound itself has not been studied for glaucoma, other synthetic benzopyran derivatives have been explored for their IOP-lowering potential. For example, Nabilone, a synthetic benzopyran that resembles cannabinoids, was shown in a 1979 study to reduce IOP in patients with open-angle glaucoma when administered orally[7]. This suggests that the benzopyran scaffold may have pharmacological activity relevant to ocular pressure regulation.

However, it is crucial to reiterate that this is a historical, class-based observation and does not imply that this compound would have any effect on IOP. The specific structure, substitutions, and resulting pharmacology of this compound have been directed towards its effects on the gastrointestinal system.

Conclusion

Timolol remains a well-characterized and effective first-line or adjunctive therapy for the reduction of intraocular pressure in glaucoma management. Its mechanism of action, centered on the reduction of aqueous humor production, is well-established, and its efficacy has been consistently demonstrated in numerous clinical trials.

In contrast, there is no available evidence to support the use or investigation of this compound for IOP reduction. Its development has been exclusively in the field of gastroenterology. While its chemical class, benzopyrans, has a historical connection to early glaucoma research, this does not provide a basis for its clinical consideration in this context. Therefore, for researchers, scientists, and drug development professionals in the ophthalmic space, Timolol serves as a benchmark for efficacy and safety, while this compound does not currently represent a relevant comparator for IOP-lowering therapies.

References

A Comparative Efficacy Analysis of Pirnabine and Lubiprostone for Chronic Constipation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Pirnabine and Lubiprostone (B194865), two pharmacological agents investigated for the treatment of chronic constipation. The comparison covers their mechanisms of action, available clinical efficacy data, and the experimental protocols of key studies. While Lubiprostone is an established therapy with a wealth of clinical data, this compound is an investigational drug with limited publicly available efficacy results. This guide aims to present the existing data objectively to inform research and development in the field of gastroenterology.

Mechanism of Action

The fundamental difference between this compound and Lubiprostone lies in their distinct molecular targets and signaling pathways.

This compound (SP-304) is an orally administered synthetic analog of uroguanylin (B126073) that acts as a Guanylate Cyclase-C (GC-C) agonist [1]. Activation of GC-C on the apical surface of intestinal epithelial cells leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP is believed to activate the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate into the intestinal lumen. This ionic gradient drives water into the intestines, softening the stool and facilitating bowel movements[2].

Lubiprostone , a bicyclic fatty acid derived from prostaglandin (B15479496) E1, functions by activating Chloride Channel-2 (ClC-2) on the apical membrane of gastrointestinal epithelial cells[3][4]. This activation also promotes the secretion of chloride ions into the intestinal lumen, leading to an influx of water and increased intestinal fluid secretion[5]. The resulting softened stool and increased intestinal motility help to alleviate symptoms of constipation[6].

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways of this compound and Lubiprostone.

Pirnabine_Pathway cluster_cell This compound This compound (SP-304) GCC_Receptor Guanylate Cyclase-C (GC-C) Receptor This compound->GCC_Receptor Binds to cGMP cGMP GCC_Receptor->cGMP Converts GTP GTP GTP->GCC_Receptor CFTR CFTR cGMP->CFTR Activates Cl_ion Cl- CFTR->Cl_ion Secretion H2O H₂O Cl_ion->H2O Osmotic Gradient Intestinal_Lumen Intestinal Lumen H2O->Intestinal_Lumen Influx Epithelial_Cell Intestinal Epithelial Cell Pirnabine_Trial_Workflow cluster_treatment Treatment Arms Screening Screening Period (Up to 21 days) Baseline 14-Day Pre-treatment Baseline Period Screening->Baseline Randomization Randomization Baseline->Randomization Treatment 14-Day Double-Blind Treatment Randomization->Treatment FollowUp Follow-up Period Treatment->FollowUp SP304_03 SP-304 0.3 mg QD SP304_1 SP-304 1.0 mg QD SP304_3 SP-304 3.0 mg QD SP304_9 SP-304 9.0 mg QD Placebo Placebo QD Lubiprostone_Trial_Workflow cluster_treatment Treatment Arms Screening Screening & Washout Period (2 weeks) Randomization Randomization Screening->Randomization Treatment 4-Week Double-Blind Treatment Randomization->Treatment FollowUp Follow-up Assessment Treatment->FollowUp Lubiprostone_Arm Lubiprostone 24 mcg BID Placebo_Arm Placebo BID

References

A Tale of Two Agonists: Linaclotide's Established Efficacy in Chronic Idiopathic Constipation Versus the Investigational Profile of Pirnabine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic options for chronic idiopathic constipation (CIC), a condition characterized by persistent, difficult, or infrequent bowel movements, the guanylate cyclase-C (GC-C) agonist linaclotide (B608579) stands as a well-documented and approved treatment. In contrast, pirnabine, a compound sharing the same mechanism of action, remains an investigational agent with limited publicly available clinical data. This guide provides a comparative overview of these two molecules, detailing the robust clinical trial data for linaclotide and outlining what is known about the clinical development of this compound, tailored for an audience of researchers, scientists, and drug development professionals.

Linaclotide, a 14-amino acid peptide, is approved for the treatment of CIC in adults. Its efficacy and safety have been established in multiple large-scale, Phase 3 clinical trials. This compound (also known as SP-304) has been investigated in a Phase 2a clinical trial for CIC, but detailed results have not been widely disseminated in peer-reviewed literature, precluding a direct, data-driven comparison of the two agents.

Mechanism of Action: A Shared Pathway

Both linaclotide and this compound are guanylate cyclase-C (GC-C) agonists. They bind to and activate the GC-C receptor on the luminal surface of the intestinal epithelium. This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). Elevated intracellular cGMP is believed to stimulate the secretion of chloride and bicarbonate into the intestinal lumen, primarily through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. This increased fluid secretion results in softer stools and accelerated intestinal transit. Additionally, extracellular cGMP may modulate the activity of visceral afferent nerves, potentially reducing abdominal pain.

G cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_effect Physiological Effects Drug Linaclotide or this compound GC-C Guanylate Cyclase-C (GC-C) Receptor Drug->GC-C Binds and Activates cGMP_in Increased Intracellular cGMP GC-C->cGMP_in Converts GTP to cGMP GTP GTP GTP->GC-C CFTR CFTR Ion Channel (Activation) cGMP_in->CFTR Activates cGMP_out Increased Extracellular cGMP cGMP_in->cGMP_out Exported Secretion Increased Cl- and HCO3- Secretion CFTR->Secretion Fluid Increased Intestinal Fluid Secretion->Fluid Leads to Nociceptor Visceral Nociceptor (Modulation) cGMP_out->Nociceptor Modulates Pain Decreased Visceral Pain Nociceptor->Pain Reduces Transit Accelerated Transit Fluid->Transit

Shared Signaling Pathway of GC-C Agonists

Clinical Efficacy: A Data-Rich Profile for Linaclotide

The clinical development program for linaclotide in CIC has been extensive, with multiple Phase 3 trials demonstrating its superiority over placebo. Key efficacy endpoints in these trials included the proportion of patients achieving at least 3 complete spontaneous bowel movements (CSBMs) per week and an increase of at least 1 CSBM from baseline for a specified duration of the study.

Efficacy EndpointLinaclotide 145 mcgLinaclotide 290 mcgPlacebo
CSBM Overall Responders (%) 15.7-7.6
Patients with ≥3 CSBMs/week and an increase of ≥1 from baseline for ≥9 of 12 weeks
Mean Change from Baseline in SBM Frequency (per week) +2.6-+1.3
Mean Change from Baseline in CSBM Frequency (per week) +2.0-+0.5
Data from a 12-week, randomized, double-blind, placebo-controlled Phase 3b trial in patients with CIC and moderate-to-severe abdominal bloating.[1]
Efficacy EndpointLinaclotide 72 mcgLinaclotide 145 mcgPlacebo
CSBM Overall Responders (%) 13.021.27.0
Patients with ≥3 CSBMs/week and an increase of ≥1 from baseline for ≥9 of 12 weeks
Data from a 12-week, randomized, double-blind, placebo-controlled Phase 3 trial.

Safety and Tolerability: A Consistent Profile for Linaclotide

The safety profile of linaclotide has been well-characterized in its clinical trial program. The most common treatment-emergent adverse event is diarrhea.

Adverse EventLinaclotide (All Doses, Pooled Data) (%)Placebo (%)
Diarrhea14.03.0
Abdominal Pain4.04.0
Flatulence4.03.0
Abdominal Distension2.02.0
Data from a pooled analysis of six randomized controlled trials.[2]

Discontinuation due to adverse events was higher in the linaclotide groups compared to placebo, with diarrhea being the primary reason for discontinuation.[2]

This compound: An Investigational Agent

This compound (SP-304) has been evaluated in a Phase 2a, randomized, double-blind, placebo-controlled, 14-day dose-ranging study in patients with CIC (NCT01053962). The study assessed four doses of this compound: 0.3 mg, 1.0 mg, 3.0 mg, and 9.0 mg. The primary objectives were to evaluate the safety, pharmacokinetic, and pharmacodynamic effects of this compound. Efficacy endpoints included the change in the number of complete spontaneous bowel movements.

To date, the detailed results of this study have not been published in peer-reviewed journals, and the quantitative efficacy and safety data are not publicly available. Therefore, a direct comparison of the clinical performance of this compound with linaclotide is not feasible. The future development path of this compound for CIC remains unclear.

Experimental Protocols: A Look at a Typical CIC Clinical Trial

The clinical trials for linaclotide in CIC generally followed a similar design, providing a template for the evaluation of new therapies in this indication.

G Screening Screening Period (Patient Eligibility Assessment) Baseline Baseline Period (2 weeks, no study drug) - Daily electronic diary for bowel habits Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (12 weeks, double-blind) - Drug A (e.g., Linaclotide) vs. Placebo Randomization->Treatment FollowUp Follow-up Period (e.g., 2-4 weeks) - Assess for rebound effects Treatment->FollowUp Endpoints Primary & Secondary Endpoint Analysis - CSBM/SBM frequency - Stool consistency - Straining - Abdominal symptoms - Safety and tolerability FollowUp->Endpoints

Typical Clinical Trial Workflow for CIC

Patient Population: Adult patients meeting the Rome criteria for functional constipation. Key inclusion criteria often include a baseline frequency of fewer than three spontaneous bowel movements per week.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies are the gold standard.

Treatment Duration: A 12-week treatment period is common for assessing efficacy and safety.

Outcome Measures:

  • Primary Efficacy Endpoint: Typically a composite responder endpoint, such as the proportion of patients with at least 3 CSBMs and an increase of at least 1 CSBM from baseline per week for at least 9 of the 12 weeks of treatment.

  • Secondary Efficacy Endpoints: Changes from baseline in the frequency of SBMs and CSBMs, stool consistency (often measured using the Bristol Stool Form Scale), straining, and abdominal symptoms like bloating and discomfort.

  • Safety Assessments: Monitoring and recording of all treatment-emergent adverse events.

Conclusion

Linaclotide is a well-established therapeutic agent for chronic idiopathic constipation, supported by a robust body of evidence from large-scale Phase 3 clinical trials that have demonstrated its efficacy and characterized its safety profile. This compound, while sharing the same GC-C agonist mechanism of action, remains an investigational compound with limited publicly available clinical data. For researchers and drug development professionals, the story of linaclotide provides a clear benchmark for the successful development of a novel agent for CIC. The lack of published data for this compound underscores the challenges of drug development and highlights the importance of transparent and comprehensive data dissemination to the scientific community. Future research and the potential publication of this compound's clinical trial results would be necessary to allow for a direct and meaningful comparison with established therapies like linaclotide.

References

Comparative Analysis of Pirnabine and THC on Intraocular Pressure: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Pirnabine and Δ⁹-tetrahydrocannabinol (THC) on intraocular pressure (IOP). While direct comparative clinical data between this compound and THC is not publicly available, this document synthesizes existing preclinical and clinical data for THC and related synthetic cannabinoids to offer a comprehensive overview of their potential in glaucoma management.

Executive Summary

Elevated intraocular pressure is a primary risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness. Both this compound and THC, along with other synthetic cannabinoids, have been investigated for their potential to lower IOP. THC, the principal psychoactive component of cannabis, has demonstrated IOP-lowering effects in numerous studies. This compound, a synthetic cannabinoid receptor ligand, is also positioned for glaucoma research due to its modulation of aqueous humor outflow and neuroprotective properties. This guide presents a comparative overview based on available data, focusing on their mechanisms of action, efficacy, and experimental protocols.

Data Presentation: Quantitative Analysis of Cannabinoids on Intraocular Pressure

Due to the limited availability of quantitative data for this compound, this table summarizes the effects of THC and other synthetic cannabinoids, which share a similar mechanism of action by targeting cannabinoid receptors.

CompoundDosage and AdministrationSubject PopulationIOP ReductionDuration of ActionKey Findings
Δ⁹-THC Smoked (2g cannabis)11 healthy subjects+4% to -45%3-4 hoursApproximately 65% of glaucoma patients experience a 30% IOP reduction after inhalation.[1]
Δ⁹-THC Inhaled capsules (every 4 hours)9 end-stage glaucoma patientsInitial reduction, but tolerance developed in 7 of 9 patientsVariableTachyphylaxis is a significant limiting factor for long-term use.[1]
Δ⁹-THC (Dronabinol) 7.5 mg oral8 healthy subjectsSignificant reduction from 13.2 ± 1.9 mmHg to 11.8 ± 2.0 mmHgAt least 2 hoursAlso observed a significant decrease in arteriovenous passage time.[2][3]
Δ⁹-THC (Dronabinol) 5 mg or 10 mg oral23 glaucoma patientsNo significant effect on IOPNot applicable10 mg dose significantly increased optic nerve head blood flow.[4][5]
Nabilone 0.5 to 2 mg oralPatients with open-angle glaucoma10% to 54% (average 28%)-A synthetic benzopyran that resembles cannabinoids.[6]
Nabilone 0.1 mg/drop topicalAdult albino rabbitsAverage of 25%Peak at 60 minutes, return to normal by 180 minutesTolerance developed after one week of topical administration.[6]

Experimental Protocols

Human Study: Oral Dronabinol on Ocular Blood Flow in Glaucoma Patients[4][5]
  • Objective: To investigate the effect of single oral administration of Dronabinol on ocular blood flow in patients with glaucoma.

  • Study Design: A randomized, double-masked, placebo-controlled, crossover study.

  • Participants: 23 patients with glaucoma aged between 52 and 79 years.

  • Intervention: Participants received either a placebo or systemic Dronabinol (5 mg or 10 mg) on two separate study days.

  • Measurements: Intraocular pressure (IOP), mean arterial pressure (MAP), and mean blood flow in the optic nerve head were measured before and after administration of the study medication using laser speckle flowgraphy.

  • Statistical Analysis: A one-way ANOVA model was used to detect differences between the three groups, with planned contrasts calculated to show differences between single groups.

Animal Study: Topical Nabilone in Rabbits[6]
  • Objective: To determine the intraocular pressure-lowering effect of a topical Nabilone solution.

  • Subjects: Adult albino rabbits (1.5 to 3.5 kg).

  • Intervention: Administration of a topical ophthalmic Nabilone solution (0.1 mg/drop) to both eyes.

  • Measurements: Intraocular pressure was measured at baseline and at various time points post-administration.

  • Key Findings: A peak IOP reduction of 25% was observed at 60 minutes, with pressure returning to normal by 180 minutes. Tolerance was observed after one week of continuous topical administration.

Mechanism of Action and Signaling Pathways

Both this compound and THC exert their effects on intraocular pressure primarily through the endocannabinoid system, specifically by activating cannabinoid receptors CB1 and CB2.

This compound: this compound is a synthetic cannabinoid receptor ligand that exhibits selective binding affinity to CB1 and CB2 receptors.[7] Its mechanism of action in reducing IOP is believed to involve the modulation of aqueous humor outflow.[7] By activating cannabinoid receptors in the eye's trabecular meshwork and ciliary body, this compound may enhance the drainage of aqueous humor, thereby lowering intraocular pressure. Additionally, it is being investigated for its neuroprotective effects on retinal ganglion cells.[7]

THC: THC is the main cannabinoid that lowers intraocular pressure.[1] It is thought to bind to CB1 receptors in the eye, which leads to a reduction in aqueous humor production and an increase in its outflow.[1] The IOP-lowering effect of THC is a localized effect within the eye and is not mediated by the central nervous system.[1]

Below is a simplified diagram illustrating the proposed signaling pathway for cannabinoid-mediated reduction of intraocular pressure.

IOP_Reduction_Pathway cluster_drug Cannabinoid Ligands cluster_receptors Cannabinoid Receptors cluster_ocular_tissues Ocular Tissues cluster_effects Physiological Effects This compound This compound CB1 CB1 Receptor This compound->CB1 CB2 CB2 Receptor This compound->CB2 THC THC THC->CB1 TM Trabecular Meshwork CB1->TM Activation CB Ciliary Body CB1->CB Activation CB2->TM Activation AqueousOutflow Increased Aqueous Humor Outflow TM->AqueousOutflow AqueousProduction Decreased Aqueous Humor Production CB->AqueousProduction IOP Reduced Intraocular Pressure AqueousOutflow->IOP AqueousProduction->IOP

Caption: Proposed signaling pathway for cannabinoid-mediated IOP reduction.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel compound's effect on intraocular pressure.

Preclinical_Workflow cluster_phase1 In Vitro Screening cluster_phase2 In Vivo Animal Models cluster_phase3 Analysis and Further Studies ReceptorBinding Receptor Binding Assays (CB1 & CB2) CellCulture Cell Culture Studies (Trabecular Meshwork & Ciliary Epithelial Cells) ReceptorBinding->CellCulture Identify lead compounds AnimalModel Induction of Ocular Hypertension (e.g., in rabbits or rodents) CellCulture->AnimalModel Confirm cellular effects DrugAdmin Topical or Systemic Drug Administration AnimalModel->DrugAdmin IOP_Measurement Tonometry to Measure IOP at Multiple Time Points DrugAdmin->IOP_Measurement DataAnalysis Dose-Response Analysis & Duration of Effect IOP_Measurement->DataAnalysis AqueousDynamics Aqueous Humor Dynamics Studies (Fluorophotometry, Tonography) DataAnalysis->AqueousDynamics Investigate mechanism Toxicity Ocular and Systemic Toxicity Assessment AqueousDynamics->Toxicity Safety evaluation

Caption: Experimental workflow for preclinical evaluation of IOP-lowering compounds.

Conclusion

Both this compound and THC, along with other synthetic cannabinoids, hold promise as potential therapeutic agents for the management of glaucoma by lowering intraocular pressure. THC has been more extensively studied, with data demonstrating its efficacy but also highlighting challenges such as psychoactive side effects and the development of tolerance. This compound, as a selective cannabinoid receptor ligand, offers the potential for a more targeted therapeutic approach with possibly fewer off-target effects. However, the lack of publicly available quantitative data on this compound's effect on IOP underscores the need for further preclinical and clinical investigation. Future research should focus on direct, head-to-head comparative studies to elucidate the relative efficacy, safety, and long-term viability of these compounds for glaucoma therapy. The development of novel formulations to enhance ocular bioavailability and minimize systemic side effects will also be crucial for their clinical translation.

References

No Evidence Found for In Vivo Neuroprotective Effects of Pirnabine

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of available scientific literature and drug databases has found no evidence to support the use of Pirnabine for neuroprotection in in vivo models. Current information indicates that this compound has been investigated for the treatment of Chronic Idiopathic Constipation.

Our search for in vivo studies validating the neuroprotective effects of this compound did not yield any relevant results. The DrugBank database, a comprehensive online resource for drug information, lists this compound (Accession Number: DB12840) as a compound that has been used in clinical trials for Chronic Idiopathic Constipation[1]. The database does not contain any information suggesting its investigation or use in the context of neurodegenerative diseases or for its neuroprotective properties.

Further searches for this compound's mechanism of action in relation to neuroprotection, or any clinical trials related to neurodegenerative diseases, were also unsuccessful. The available information is limited to its classification as a 2,2-dimethyl-1-benzopyran and its investigational use for constipation[1].

Given the absence of any in vivo data on the neuroprotective effects of this compound, it is not possible to create a comparison guide as requested. A thorough comparison requires existing experimental data on the compound for the specified application. The core requirement of validating its neuroprotective effects in vivo cannot be met based on the currently available information.

We advise researchers, scientists, and drug development professionals to consult peer-reviewed scientific literature and clinical trial registries for the most accurate and up-to-date information on investigational compounds. Based on our current findings, the premise that this compound has validated in vivo neuroprotective effects is not supported by the available evidence.

References

A Researcher's Guide to Assessing the Reproducibility of Pirnabine's Effects Across Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the reproducibility of the pharmacological effects of Pirnabine, a guanylyl cyclase-C (GC-C) agonist, across different preclinical animal models. While specific comparative data for this compound is not yet extensively published, this document outlines the critical parameters, experimental designs, and data interpretation strategies necessary for a robust cross-species comparison. The principles detailed herein are essential for predicting clinical translation and ensuring the reliability of preclinical findings.

I. Introduction to this compound and the Importance of Cross-Model Reproducibility

This compound is an investigational drug that acts as a guanylyl cyclase-C (GC-C) agonist.[1] This class of drugs has shown therapeutic potential, particularly in the treatment of gastrointestinal disorders such as Chronic Idiopathic Constipation.[1] The primary mechanism of action involves the activation of GC-C receptors on the luminal surface of intestinal epithelial cells, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This cascade ultimately results in increased intestinal fluid secretion and accelerated transit.

The reproducibility of a drug's effects across different animal models is a cornerstone of preclinical development. Significant variability in efficacy, safety, and pharmacokinetic profiles between species can pose considerable challenges for clinical translation. A thorough understanding of how this compound behaves in various models is crucial for de-risking its development and establishing a scientifically sound basis for human trials.

II. Key Comparative Parameters in Preclinical Animal Studies

When evaluating the effects of this compound in different animal models, a systematic comparison of key pharmacodynamic, pharmacokinetic, and toxicological parameters is essential. The following tables provide a structured overview of the critical data points to collect and analyze.

Table 1: Comparative Pharmacodynamics of this compound

ParameterRodent Model (e.g., Rat, Mouse)Non-Rodent Model (e.g., Dog, Non-Human Primate)Rationale for Comparison
Target Engagement Measurement of cGMP levels in intestinal tissue or feces following this compound administration.Measurement of cGMP levels in intestinal tissue or feces following this compound administration.To confirm that this compound is activating the GC-C receptor in both species and to assess dose-response relationships.
Efficacy Endpoints Assessment of stool frequency, consistency, and water content. Measurement of gastrointestinal transit time.Assessment of stool frequency, consistency, and water content. Measurement of gastrointestinal transit time.To determine if the desired pharmacological effect is observed and comparable across species.
Off-Target Effects Monitoring for any unexpected physiological or behavioral changes.Monitoring for any unexpected physiological or behavioral changes.To identify potential species-specific off-target activities.

Table 2: Comparative Pharmacokinetics of this compound

ParameterRodent Model (e.g., Rat, Mouse)Non-Rodent Model (e.g., Dog, Non-Human Primate)Rationale for Comparison
Absorption Determination of bioavailability and rate of absorption after oral administration.Determination of bioavailability and rate of absorption after oral administration.Species differences in gastrointestinal physiology can significantly impact drug absorption.
Distribution Analysis of this compound concentration in various tissues, with a focus on the gastrointestinal tract.Analysis of this compound concentration in various tissues, with a focus on the gastrointestinal tract.To understand the tissue distribution profile and potential for accumulation.
Metabolism Identification of major metabolites and the primary metabolic pathways.Identification of major metabolites and the primary metabolic pathways.Metabolic pathways can vary significantly between species, impacting efficacy and safety.
Excretion Determination of the primary route and rate of elimination.Determination of the primary route and rate of elimination.To understand the clearance mechanisms and half-life of the drug.

Table 3: Comparative Toxicology of this compound

ParameterRodent Model (e.g., Rat, Mouse)Non-Rodent Model (e.g., Dog, Non-Human Primate)Rationale for Comparison
Acute Toxicity Determination of the maximum tolerated dose (MTD) and identification of acute adverse effects.Determination of the MTD and identification of acute adverse effects.To establish the acute safety profile and identify potential target organs for toxicity.
Repeat-Dose Toxicity Evaluation of potential toxicities following chronic administration, including histopathological analysis of key organs.Evaluation of potential toxicities following chronic administration, including histopathological analysis of key organs.To assess the long-term safety of this compound and identify any cumulative toxicities.
Safety Pharmacology Assessment of effects on vital functions (cardiovascular, respiratory, and central nervous systems).Assessment of effects on vital functions (cardiovascular, respiratory, and central nervous systems).To identify any potential adverse effects on critical physiological systems.

III. Experimental Protocols

Detailed and standardized experimental protocols are critical for ensuring the reproducibility and comparability of data across different animal models.

A. Pharmacodynamic Assessment in a Rodent Model
  • Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.

  • Acclimation: Animals are acclimated for at least one week prior to the study.

  • Housing: Housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Drug Administration: this compound is administered orally via gavage at three dose levels (e.g., 1, 5, and 10 mg/kg) and compared to a vehicle control group.

  • Endpoint Measurement:

    • Stool Frequency and Consistency: Stool is collected and scored for consistency (e.g., using a Bristol-like stool scale for rodents) at regular intervals for 24 hours post-dosing.

    • Gastrointestinal Transit: A non-absorbable marker (e.g., carmine (B74029) red) is co-administered with this compound, and the time to the first appearance of the colored feces is recorded.

    • cGMP Measurement: Fecal samples are collected at specified time points, and cGMP levels are quantified using a validated ELISA kit.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare dose groups to the vehicle control.

B. Pharmacokinetic Study in a Non-Rodent Model
  • Animal Model: Male and female Beagle dogs, 1-2 years old.

  • Acclimation: Animals are acclimated for at least two weeks prior to the study.

  • Housing: Housed in individual pens with controlled environmental conditions.

  • Drug Administration: this compound is administered orally in a capsule at a single dose level (e.g., 5 mg/kg).

  • Sample Collection: Blood samples are collected from a peripheral vein at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing into tubes containing an appropriate anticoagulant. Plasma is separated by centrifugation.

  • Bioanalysis: Plasma concentrations of this compound and its major metabolites are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis software.

IV. Visualizing Key Pathways and Workflows

A. Signaling Pathway of Guanylyl Cyclase-C Agonists

The following diagram illustrates the mechanism of action of GC-C agonists like this compound in intestinal epithelial cells.

GUCY2C_Signaling cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell This compound This compound GC_C Guanylyl Cyclase-C (GC-C) Receptor This compound->GC_C Binds and Activates GTP GTP GC_C->GTP cGMP cGMP GTP->cGMP Activation CFTR CFTR cGMP->CFTR Activation Cl_HCO3 Cl-, HCO3- CFTR->Cl_HCO3 Secretion H2O H2O Cl_HCO3->H2O Osmosis

Caption: Signaling pathway of this compound as a GC-C agonist.

B. Experimental Workflow for Cross-Species Comparison

This diagram outlines a logical workflow for comparing the effects of this compound in rodent and non-rodent models.

Experimental_Workflow cluster_rodent Rodent Model cluster_non_rodent Non-Rodent Model Rodent_PD Pharmacodynamics (Efficacy) Data_Analysis Comparative Data Analysis Rodent_PD->Data_Analysis Rodent_PK Pharmacokinetics Rodent_PK->Data_Analysis Rodent_Tox Toxicology Rodent_Tox->Data_Analysis NonRodent_PD Pharmacodynamics (Efficacy) NonRodent_PD->Data_Analysis NonRodent_PK Pharmacokinetics NonRodent_PK->Data_Analysis NonRodent_Tox Toxicology NonRodent_Tox->Data_Analysis Start This compound Start->Rodent_PD Start->Rodent_PK Start->Rodent_Tox Start->NonRodent_PD Start->NonRodent_PK Start->NonRodent_Tox Report Reproducibility Assessment Report Data_Analysis->Report

Caption: Workflow for cross-model reproducibility assessment.

V. Conclusion

A systematic and rigorous comparison of this compound's effects in different animal models is paramount for its successful clinical development. By focusing on key pharmacodynamic, pharmacokinetic, and toxicological parameters, and by employing standardized experimental protocols, researchers can build a comprehensive understanding of the drug's cross-species reproducibility. This approach will not only facilitate informed decision-making in the drug development process but also enhance the predictive validity of preclinical data for human clinical outcomes. The framework presented in this guide serves as a valuable resource for scientists and researchers dedicated to advancing novel therapeutics like this compound from the laboratory to the clinic.

References

Pirnabine in Glaucoma: An Investigational Cannabinoid Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Pirnabine's efficacy in treatment-resistant glaucoma models is not feasible at this time due to a lack of publicly available experimental data. While this compound (also known as SP-304) was developed as a synthetic cannabinoid receptor ligand for the potential treatment of glaucoma, it remains an investigational compound with limited data in the public domain.[1][2] This guide provides an overview of the available information on this compound, its proposed mechanism of action, and a general comparison to established glaucoma therapies and models.

This compound: Proposed Mechanism of Action

This compound is a synthetic cannabinoid that acts as a ligand for cannabinoid receptors CB1 and CB2.[1] In the context of glaucoma, its therapeutic potential is believed to stem from its ability to modulate aqueous humor outflow, which is the primary mechanism for regulating intraocular pressure (IOP).[1] Additionally, activation of cannabinoid receptors in retinal tissue may offer neuroprotective effects for retinal ganglion cells, which are progressively lost in glaucoma.[1]

Below is a diagram illustrating the proposed signaling pathway for this compound in the eye.

Pirnabine_Mechanism This compound This compound CB1R CB1 Receptor This compound->CB1R Binds to CB2R CB2 Receptor This compound->CB2R Binds to TM_Cell Trabecular Meshwork Cell CB1R->TM_Cell RGC Retinal Ganglion Cell CB2R->RGC Increase_Outflow Increased Aqueous Humor Outflow TM_Cell->Increase_Outflow Neuroprotection Neuroprotection RGC->Neuroprotection Reduce_IOP Reduced Intraocular Pressure Increase_Outflow->Reduce_IOP

Proposed signaling pathway of this compound in the eye.

Comparison with Established Glaucoma Therapies

Without specific data on this compound, a direct quantitative comparison is impossible. However, we can compare its proposed mechanism to that of widely used glaucoma medications.

Drug ClassPrimary Mechanism of ActionExamples
Prostaglandin AnalogsIncrease uveoscleral outflow of aqueous humor.Latanoprost, Travoprost, Bimatoprost
Beta-BlockersDecrease aqueous humor production.Timolol, Betaxolol
Alpha-Adrenergic AgonistsDecrease aqueous humor production and increase uveoscleral outflow.[3]Brimonidine, Apraclonidine
Carbonic Anhydrase InhibitorsDecrease aqueous humor production.[4]Dorzolamide, Brinzolamide
Rho Kinase (ROCK) InhibitorsIncrease aqueous humor outflow through the trabecular meshwork.[4]Netarsudil, Ripasudil
This compound (Proposed) Increase aqueous humor outflow and potential neuroprotection via CB1/CB2 receptor activation. N/A

Treatment-Resistant Glaucoma Models

Evaluating the efficacy of new glaucoma treatments often involves the use of animal models that mimic the conditions of treatment-resistant glaucoma. These models are crucial for understanding disease progression and testing therapeutic interventions. Common models include:

  • Laser-Induced Ocular Hypertension: A laser is used to photocoagulate the trabecular meshwork or episcleral veins, obstructing aqueous humor outflow and leading to elevated IOP.[5]

  • Microbead Occlusion Model: Injection of microbeads into the anterior chamber of the eye physically blocks the trabecular meshwork, mimicking the outflow resistance seen in some forms of glaucoma.

  • Genetic Models: Certain animal strains, such as the DBA/2J mouse, naturally develop a progressive increase in IOP and subsequent retinal ganglion cell loss, providing a chronic model of the disease.[1]

  • Optic Nerve Crush/Transection: This model directly injures the optic nerve to study neurodegenerative and neuroprotective mechanisms independent of IOP.[6]

Experimental Protocols: A General Overview

While specific protocols for this compound are unavailable, a typical preclinical study evaluating a new glaucoma drug in a treatment-resistant model would involve the following steps:

  • Model Induction: A treatment-resistant glaucoma model is established in a cohort of laboratory animals (e.g., rabbits, rats, or mice).

  • Baseline Measurements: Key parameters such as IOP, retinal ganglion cell function (e.g., via electroretinography), and retinal nerve fiber layer thickness are measured before treatment.

  • Drug Administration: The investigational drug (e.g., this compound) and comparator drugs (e.g., latanoprost, timolol) or a placebo are administered to different groups of animals. The route of administration (e.g., topical eye drops, systemic injection) and dosing regimen are strictly controlled.

  • Monitoring: IOP and other relevant parameters are monitored at regular intervals throughout the study period.

  • Histological Analysis: At the end of the study, ocular tissues are collected for histological analysis to quantify the extent of retinal ganglion cell death and optic nerve damage.

The workflow for such an experiment is illustrated below.

Experimental_Workflow Start Start Induce_Model Induce Treatment-Resistant Glaucoma Model Start->Induce_Model Baseline Baseline Measurements (IOP, ERG, etc.) Induce_Model->Baseline Randomize Randomize into Treatment Groups Baseline->Randomize Group_this compound This compound Treatment Group Randomize->Group_this compound Group_Comparator Comparator Drug Treatment Group Randomize->Group_Comparator Group_Placebo Placebo Control Group Randomize->Group_Placebo Monitor Monitor IOP and Retinal Function Group_this compound->Monitor Group_Comparator->Monitor Group_Placebo->Monitor Histology Endpoint: Histological Analysis of Retina and Optic Nerve Monitor->Histology End End Histology->End

Generalized experimental workflow for glaucoma drug testing.

Conclusion

This compound represents a potentially novel approach to glaucoma treatment by targeting the endocannabinoid system. However, its development appears to be in the early stages, and there is a significant lack of published data to support a thorough evaluation of its efficacy, particularly in comparison to standard-of-care treatments in resistant glaucoma models. As more research becomes available, a clearer picture of this compound's therapeutic potential and its place in the glaucoma treatment landscape may emerge. Researchers and drug development professionals should monitor for future publications and clinical trial results related to this compound.

References

Head-to-head comparison of Pirnabine and Prucalopride

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Pirnabine and Prucalopride in the Context of Chronic Idiopathic Constipation

This guide provides a detailed, objective comparison of this compound and Prucalopride, two pharmacological agents with distinct mechanisms of action that have been investigated for the treatment of chronic idiopathic constipation (CIC). The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data, experimental methodologies, and relevant biological pathways.

Overview and Mechanism of Action

Prucalopride is a high-affinity, selective serotonin (B10506) type 4 (5-HT4) receptor agonist.[1][2] It is an established prokinetic agent approved for the treatment of CIC in adults.[3] Its therapeutic effect is mediated through the activation of 5-HT4 receptors located on presynaptic cholinergic enteric neurons in the gastrointestinal (GI) tract.[1] This activation enhances the release of acetylcholine (B1216132), a key excitatory neurotransmitter, which in turn stimulates peristalsis and colonic motility, facilitating bowel movements.[1][4] Prucalopride's high selectivity for the 5-HT4 receptor minimizes off-target effects, particularly cardiovascular risks associated with less selective 5-HT4 agonists that interact with the hERG channel.[2][5]

This compound (also known as SP-304) is a synthetic cannabinoid receptor ligand that has been investigated for its therapeutic potential in glaucoma and, more relevant to this comparison, has undergone Phase 2 clinical trials for chronic idiopathic constipation.[6][7] Its mechanism of action involves the selective binding to and activation of cannabinoid receptors, specifically CB1 and CB2.[8] In the context of the GI tract, cannabinoid receptor modulation can influence motility, although the precise mechanism for alleviating constipation is less clearly defined than that of Prucalopride.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and Prucalopride, highlighting the differences in their receptor binding affinities and functional potencies. Data for this compound is limited in the public domain.

Table 1: Receptor Binding Affinity (Ki)

CompoundTarget ReceptorSpeciesKi (nM)Reference
Prucalopride 5-HT4aHuman2.5[9][10]
5-HT4bHuman8.0[9][11]
5-HT2BHuman2200[11]
D4Human1600-2400[11]
5-HT3Mouse3500-3800[11]
This compound CB1Not AvailableNot Available
CB2Not AvailableNot Available

Table 2: Functional Potency (EC50/pEC50)

CompoundAssayTarget ReceptorSpeciesEC50/pEC50Reference
Prucalopride cAMP Stimulation5-HT4aHuman5 nM[11]
cAMP Stimulation5-HT4bHuman3 nM[11]
RelaxationRat OesophagusRatpEC50: 7.8[9]
ContractionGuinea-pig ColonGuinea-pigpEC50: 7.5[9]
This compound Not AvailableCB1/CB2Not AvailableNot Available

Table 3: Clinical Efficacy in Chronic Idiopathic Constipation

CompoundPrimary EndpointResultPlacebo ResponseReference
Prucalopride ≥3 Spontaneous Complete Bowel Movements (SCBMs)/week (Integrated analysis of 6 trials)27.8% of patients13.2% of patients[5]
This compound Phase 2 trials completed, but detailed efficacy data is not publicly available.Not AvailableNot Available[6]

Signaling Pathways

The distinct mechanisms of action of Prucalopride and this compound are reflected in their downstream signaling pathways.

Prucalopride Signaling Pathway

Prucalopride, as a 5-HT4 receptor agonist, activates a Gs-protein coupled receptor pathway. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). In enteric neurons, this cascade facilitates the release of acetylcholine (ACh) into the neuromuscular junction of the gut wall.

Prucalopride_Pathway Prucalopride Prucalopride Receptor 5-HT4 Receptor Prucalopride->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicle ACh Vesicle PKA->Vesicle Promotes Fusion ACh Acetylcholine (ACh) Release Vesicle->ACh Motility Increased GI Motility ACh->Motility Stimulates

Prucalopride's 5-HT4 receptor-mediated signaling cascade.
This compound Signaling Pathway

This compound is proposed to act via CB1/CB2 receptors, which are Gi/o-protein coupled. Activation of these receptors typically inhibits adenylyl cyclase, decreases cAMP production, and modulates ion channels (e.g., inhibiting Ca2+ channels and activating K+ channels), which generally leads to inhibitory effects on neurotransmitter release. Its pro-motility effect in constipation is therefore likely complex and may involve actions on different neuronal populations within the enteric nervous system.

Pirnabine_Pathway This compound This compound CB_Receptor CB1/CB2 Receptor This compound->CB_Receptor Binds Gi_Protein Gi/o Protein CB_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits Ion_Channels Ion Channels (Ca2↓, K+↑) Gi_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP ATP to Neurotransmitter Modulated Neurotransmitter Release Ion_Channels->Neurotransmitter Motility Altered GI Motility Neurotransmitter->Motility Results in

General signaling pathway for cannabinoid receptor agonists.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of pharmacological data.

In Vitro Receptor Binding Assay (General Protocol)

Receptor binding assays are fundamental for determining the affinity (Ki) of a compound for its target.

Objective: To determine the binding affinity of a test compound (e.g., Prucalopride) for a specific receptor (e.g., 5-HT4) using a radioligand competition assay.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., human cloned 5-HT4a receptors expressed in CHO cells) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.[12]

  • Competition Assay: A constant concentration of a specific radioligand (e.g., [3H]-GR113808 for the 5-HT4 receptor) is incubated with the membrane preparation in the presence of various concentrations of the unlabeled test compound.[13]

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach binding equilibrium.[12]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while unbound radioligand passes through. Filters are washed with ice-cold buffer to minimize non-specific binding.[12]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[12]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known saturating ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane 1. Prepare Receptor Membranes Incubate 3. Incubate: Membranes + Radioligand + Test Compound Membrane->Incubate Radioligand 2. Prepare Radioligand & Test Compound Dilutions Radioligand->Incubate Filter 4. Rapid Filtration & Washing Incubate->Filter Count 5. Scintillation Counting Filter->Count Analyze 6. Calculate IC50 & Ki Count->Analyze

Workflow for a typical in vitro receptor binding assay.
In Vivo Gastrointestinal Motility Assay (Rodent Model)

In vivo models are used to assess the prokinetic effects of a compound.

Objective: To measure the effect of a test compound on gastrointestinal transit time in mice or rats.

Methodology:

  • Animal Acclimatization and Fasting: Animals (e.g., male Wistar rats) are acclimatized to the experimental conditions and are typically fasted for a period (e.g., 18 hours) with free access to water to ensure an empty GI tract.

  • Drug Administration: The test compound (e.g., Prucalopride) or vehicle (control) is administered orally (p.o.) or via another relevant route at a specific time before the start of the transit measurement.

  • Marker Administration: A non-absorbable colored marker, such as a charcoal meal (e.g., 5-10% charcoal suspension in a 5-10% gum acacia solution), is administered orally to all animals.[14]

  • Transit Measurement: After a predetermined time (e.g., 20-30 minutes), the animals are euthanized. The small intestine is carefully excised from the pyloric sphincter to the ileocecal junction.

  • Data Collection: The total length of the small intestine is measured, as is the distance traveled by the charcoal marker from the pylorus.

  • Data Analysis: The gastrointestinal transit is expressed as a percentage of the total length of the small intestine that the marker has traversed. Statistical comparisons are made between the drug-treated and vehicle-treated groups.[14]

Summary and Conclusion

Prucalopride and this compound represent two distinct pharmacological approaches to treating chronic idiopathic constipation.

  • Prucalopride is a well-characterized, selective 5-HT4 receptor agonist with a clear prokinetic mechanism of action supported by extensive preclinical and clinical data. Its efficacy and safety profile are well-established, making it a valuable therapeutic option.[15]

  • This compound is an investigational synthetic cannabinoid receptor ligand. While it has progressed to Phase 2 clinical trials for CIC, there is a significant lack of publicly available quantitative data regarding its receptor pharmacology, detailed clinical efficacy, and the specific mechanism by which it may alleviate constipation.[6][16] Cannabinoid receptor modulation of GI motility is complex, and further research is needed to elucidate this compound's effects.

References

In Vitro Validation of Pirnabine's Selectivity for CB1/CB2 Cannabinoid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Cannabinoid Receptor Ligands

The selectivity of a ligand for its target receptor is a critical determinant of its therapeutic efficacy and safety profile. For cannabinoid receptors, selectivity is crucial as CB1 receptor activation is associated with psychotropic effects, whereas CB2 receptor modulation is primarily linked to immunomodulatory and anti-inflammatory responses.[1]

Below is a comparison of Pirnabine with other cannabinoid receptor ligands. Note the absence of specific binding affinity (Ki) and functional activity (EC50/IC50) values for this compound, highlighting the need for empirical validation.

CompoundTarget Receptor(s)CB1 Ki (nM)CB2 Ki (nM)Functional ActivitySelectivity
This compound CB1 and CB2Not AvailableNot AvailableSelective modulatorClaimed to be selective, but quantitative data is unavailable[2]
GW405833 CB2 Agonist, CB1 Antagonist4772 ± 16763.92 ± 1.58CB2 agonist, CB1 noncompetitive antagonist~1200-fold for CB2 (binding)[3]
Rimonabant (SR141716) CB1 Antagonist/Inverse Agonist1.80 - 12.3702 - 13200Antagonist/Inverse Agonist at CB1CB1 Selective[1]
AM630 CB2 Antagonist>100031.2Antagonist at CB2CB2 Selective[3]
WIN55,212-2 CB1/CB2 Agonist2.4 - 16.73.7Full agonist at bothNon-selective[4]
CP55,940 CB1/CB2 Agonist~1.5 (Kd)Not specified in same studyFull agonist at bothNon-selective[5]
Anandamide (AEA) Endogenous Agonist87.7 - 239.2439.5Full or partial agonistCB1 selective[4]
2-Arachidonoylglycerol (2-AG) Endogenous AgonistBinds to bothBinds to bothFull agonist at bothNon-selective

Experimental Protocols for In Vitro Selectivity Validation

To empirically determine the selectivity of a compound like this compound for CB1 and CB2 receptors, a combination of binding and functional assays is essential.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a receptor. These assays measure the displacement of a radiolabeled ligand with known high affinity for the receptor by the unlabeled test compound.

Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing either human CB1 or CB2 receptors are cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes containing the receptors.[4] The protein concentration of the membrane preparation is determined using a protein assay like the bicinchoninic acid (BCA) assay.[5]

  • Competitive Binding Assay: The assay is typically performed in a 96-well plate format.

    • Total Binding: Wells contain cell membranes and a specific concentration of a high-affinity radioligand (e.g., [³H]CP55,940 or [³H]WIN55,212-2).[6][7]

    • Non-specific Binding: Wells contain cell membranes, the radioligand, and a high concentration of a known non-radiolabeled CB1/CB2 ligand to saturate the receptors.

    • Test Compound Competition: Wells contain cell membranes, the radioligand, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation and Filtration: The plates are incubated to allow the binding to reach equilibrium. The incubation is then terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.[4]

  • Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

Functional Assays (cAMP Accumulation Assay)

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the receptor. CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) and efficacy of this compound at human CB1 and CB2 receptors.

Methodology:

  • Cell Culture: HEK-293 or CHO cells stably expressing either human CB1 or CB2 receptors are used.[9]

  • cAMP Measurement:

    • The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[10]

    • To measure agonist activity, cells are treated with varying concentrations of the test compound (this compound).

    • To measure antagonist activity, cells are co-incubated with a known CB1/CB2 agonist (e.g., CP55,940) and varying concentrations of the test compound.

    • Adenylyl cyclase is then stimulated with forskolin.[10]

  • Detection: The intracellular cAMP levels are measured using various methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Bioluminescence Resonance Energy Transfer (BRET) based biosensors.[11][12]

  • Data Analysis:

    • For agonists, the concentration-response curves are plotted, and the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) are determined.

    • For antagonists, the IC50 (concentration inhibiting 50% of the agonist response) is calculated.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Selectivity Validation

G cluster_0 Binding Affinity Determination cluster_1 Functional Activity Determination prep Membrane Preparation (HEK-293 cells expressing CB1 or CB2) assay Radioligand Competition Binding Assay (e.g., with [3H]CP55,940) prep->assay analysis Data Analysis (IC50 -> Ki calculation) assay->analysis selectivity Determine CB1/CB2 Selectivity analysis->selectivity cells Cell Culture (CHO or HEK-293 cells expressing CB1 or CB2) camp_assay cAMP Accumulation Assay (Forskolin-stimulated) cells->camp_assay camp_analysis Data Analysis (EC50/IC50 and Emax determination) camp_assay->camp_analysis camp_analysis->selectivity start Test Compound (this compound) start->prep start->cells

Caption: Workflow for in vitro validation of cannabinoid receptor selectivity.

Cannabinoid Receptor Signaling Pathway

G cluster_0 cluster_1 cluster_2 ligand Cannabinoid Ligand (e.g., this compound) receptor CB1 or CB2 Receptor ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A camp->pka Activates response Cellular Response pka->response

Caption: Simplified CB1/CB2 receptor signaling pathway via adenylyl cyclase inhibition.

Conclusion

While this compound is described as a selective modulator of CB1 and CB2 receptors, a comprehensive in vitro validation of its binding affinity and functional activity is necessary to substantiate this claim and to fully characterize its pharmacological profile. The experimental protocols detailed in this guide provide a clear roadmap for researchers to undertake such a validation. By comparing the results obtained for this compound with the data from well-established cannabinoid ligands, a clear and objective assessment of its selectivity can be achieved. This is an indispensable step in the preclinical development of any novel cannabinoid-based therapeutic.

References

A Comparative Analysis of Pirnabine and Crisaborole for Inflammatory Response Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity in available research data marks the current understanding of Pirnabine and Crisaborole in the context of inflammation. While Crisaborole has been extensively studied and approved for the treatment of atopic dermatitis, information regarding the anti-inflammatory properties of this compound is virtually non-existent in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of Crisaborole's mechanism and supporting data, while concurrently highlighting the significant data gap for this compound and exploring the potential anti-inflammatory activity of its broader chemical class.

Crisaborole: A Phosphodiesterase 4 (PDE4) Inhibitor

Crisaborole is a non-steroidal, topical anti-inflammatory agent approved for the treatment of mild to moderate atopic dermatitis.[1][2] Its mechanism of action is well-established and centers on the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade.[3][4][5][6]

Mechanism of Action

PDE4 is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger.[3][5] By inhibiting PDE4, Crisaborole leads to an increase in intracellular cAMP levels.[3][6] This elevation in cAMP has downstream effects on various signaling pathways, most notably the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[4] The suppression of NF-κB activity, in turn, leads to a reduction in the production and release of several pro-inflammatory cytokines that are implicated in the pathophysiology of atopic dermatitis.[4][5]

Data Presentation: Efficacy of Crisaborole in Atopic Dermatitis

Clinical trials have demonstrated the efficacy of Crisaborole in reducing the signs and symptoms of atopic dermatitis. A summary of its impact on key clinical and biomarker endpoints is presented below.

ParameterObservationSupporting Evidence
Investigator's Static Global Assessment (ISGA) A significantly higher percentage of patients treated with Crisaborole achieved an ISGA score of "clear" (0) or "almost clear" (1) compared to vehicle at day 29.[7][8]In two phase 3 trials, 32.8% and 31.4% of Crisaborole-treated patients achieved ISGA success compared to 25.4% and 18.0% in the vehicle groups, respectively.[7]
Pruritus (Itch) Crisaborole treatment resulted in a significant and early improvement in pruritus scores compared to vehicle.[2][9]Improvement in pruritus was observed as early as 24 hours after the first application in a phase 2a study.[10]
Inflammatory Biomarkers Crisaborole significantly modulated key biomarkers associated with atopic dermatitis, including those in the TH2 and TH17/TH22 inflammatory pathways.[10]A significant improvement from baseline in the lesional transcriptomic profile was observed in Crisaborole-treated lesions compared to vehicle-treated lesions.[10]
Cytokine Reduction In vitro studies have shown that Crisaborole inhibits the production of pro-inflammatory cytokines from peripheral blood mononuclear cells.[11] These include TNF-α, IL-2, IL-5, and IFN-γ.[4]Crisaborole has been shown to reduce the expression of chemokines that attract neutrophils to the site of inflammation.[12]
Experimental Protocols: In Vitro Cytokine Inhibition Assay

A representative experimental protocol to evaluate the in vitro anti-inflammatory activity of a compound like Crisaborole is the cytokine inhibition assay using peripheral blood mononuclear cells (PBMCs).

Objective: To determine the effect of the test compound on the production of pro-inflammatory cytokines by stimulated human PBMCs.

Methodology:

  • Isolation of PBMCs: Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: The isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Stimulation and Treatment: The cells are pre-incubated with various concentrations of the test compound (e.g., Crisaborole) for a specified period (e.g., 1 hour). Subsequently, the cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Incubation: The treated and stimulated cells are incubated for a period sufficient to allow for cytokine secretion (e.g., 24 hours).

  • Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of various pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each cytokine is calculated to determine the potency of the test compound.

Mandatory Visualization: Crisaborole Signaling Pathway

Crisaborole_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts AMP AMP cAMP->AMP Degrades PKA Protein Kinase A (Inactive) cAMP->PKA Activates PDE4 Phosphodiesterase 4 PDE4->cAMP Inhibits Degradation PKA_active Protein Kinase A (Active) PKA->PKA_active NFkB_complex NF-κB/IκB Complex PKA_active->NFkB_complex Inhibits Activation NFkB_active NF-κB (Active) NFkB_complex->NFkB_active Activation IkB IκB NFkB_complex->IkB Releases DNA DNA NFkB_active->DNA Translocates to Nucleus and Binds Cytokine_Gene Pro-inflammatory Cytokine Genes NFkB_active->Cytokine_Gene Promotes Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-2, IL-5, etc.) Cytokine_Gene->Cytokines Leads to Production Crisaborole Crisaborole Crisaborole->PDE4 Inhibits

Caption: Crisaborole inhibits PDE4, increasing cAMP levels and subsequently inhibiting NF-κB-mediated pro-inflammatory cytokine production.

This compound: An Investigational Compound with Unclear Anti-Inflammatory Profile

This compound is identified as a synthetic cannabinoid receptor ligand and a 2,2-dimethyl-1-benzopyran derivative.[13][14] It has been investigated in a clinical trial for chronic idiopathic constipation and was initially developed for the treatment of glaucoma.[14][15] Crucially, there is a lack of publicly available preclinical or clinical data evaluating the anti-inflammatory properties of this compound. Its mechanism of action in the context of inflammation has not been elucidated.

Potential Anti-Inflammatory Activity of the Benzopyran Class

While data on this compound is absent, some studies have explored the anti-inflammatory potential of other benzopyran derivatives. These studies suggest that the benzopyran scaffold may serve as a basis for anti-inflammatory drug development.

  • Modulation of Inflammatory Pathways: Certain benzopyran derivatives have been shown to exert anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and down-regulating the NF-κB pathway.[16][17]

  • Pan-PPAR Activity: A newly synthesized prenylated benzopyran demonstrated pan-PPAR (peroxisome proliferator-activated receptor) activity, which was associated with reduced inflammation in metabolic disorders.[18]

  • In Vitro Anti-inflammatory Effects: Other studies have reported that various benzopyran derivatives exhibit anti-inflammatory activity in in vitro models.[1][19][20]

These findings suggest that this compound, as a benzopyran derivative, might possess anti-inflammatory properties. However, without direct experimental evidence, this remains speculative and represents an area for future investigation. One report suggests this compound may act as a cannabinoid receptor ligand with affinity for CB1 and CB2 receptors, which are known to modulate inflammation, but this has not been substantiated by further studies.[14]

Mandatory Visualization: Speculative Anti-Inflammatory Pathway for a Benzopyran Derivative

Benzopyran_Pathway Inflammatory_Stimulus Inflammatory Stimulus Cell_Activation Immune Cell Activation Inflammatory_Stimulus->Cell_Activation Pro_inflammatory_Pathways Pro-inflammatory Signaling Pathways (e.g., NF-κB, COX-2) Cell_Activation->Pro_inflammatory_Pathways Cytokine_Production Pro-inflammatory Mediator Production (Cytokines, Prostaglandins) Pro_inflammatory_Pathways->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation Benzopyran_Derivative Benzopyran Derivative (e.g., this compound - Speculative) Benzopyran_Derivative->Pro_inflammatory_Pathways Potential Inhibition (Mechanism Unknown)

References

Assessing the Long-Term Efficacy of Pirnabine and Alternatives in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical long-term efficacy of therapeutic agents for chronic constipation. Due to the limited availability of public preclinical data for Pirnabine, this guide focuses on a comparative analysis of established treatments with distinct mechanisms of action: the guanylate cyclase-C (GC-C) agonist Linaclotide (as a proxy for this compound's class), the chloride channel activator Lubiprostone, and the serotonin (B10506) type 4 (5-HT4) receptor agonist Prucalopride.

This compound, a guanylate cyclase-C (GC-C) agonist, is currently in clinical development for the treatment of chronic idiopathic constipation (CIC). While specific long-term preclinical efficacy data for this compound is not extensively published, its mechanism of action is shared with Linaclotide. By examining the preclinical data of Linaclotide alongside other approved therapeutics for constipation, we can infer the expected preclinical profile of this compound and benchmark its potential long-term efficacy.

This guide summarizes key preclinical findings, presents detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to aid in the assessment of these compounds.

Comparative Efficacy in Preclinical Models

The following table summarizes the quantitative data from preclinical studies of Linaclotide, Lubiprostone, and Prucalopride in animal models of constipation. These studies typically utilize a loperamide-induced constipation model to assess the pro-kinetic and secretagogue effects of the compounds.

Drug ClassCompoundAnimal ModelKey Efficacy ParameterResults
Guanylate Cyclase-C Agonist LinaclotideMouseIntestinal Transit TimeA dose of 100 μg/kg significantly accelerated intestinal transit time compared to control.
Chloride Channel Activator LubiprostoneRat, MouseIntestinal Fluid Volume & TransitAnimal studies have demonstrated a significant increase in small intestinal fluid volume and acceleration of intestinal transit. Specific quantitative data from publicly available preclinical studies is limited.
5-HT4 Receptor Agonist PrucaloprideRatGastrointestinal Propulsion RateAt 2 hours post-administration, 1 mg/kg and 2 mg/kg doses resulted in propulsion rates of 83.2% ± 5.5% and 81.7% ± 8.5% respectively, compared to 70.5% ± 9.2% in the control group. At 4 hours, the rates were 91.2% ± 2.2% and 91.3% ± 3.9% for the treatment groups versus 86.8% ± 2.6% for the control group.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.

G cluster_0 Intestinal Epithelial Cell This compound This compound / Linaclotide GCC Guanylate Cyclase-C (GC-C) This compound->GCC Binds & Activates cGMP cGMP GCC->cGMP Converts GTP GTP GTP->GCC PKGII PKG II cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates Cl_ion Cl- Secretion CFTR->Cl_ion Opens Channel H2O Water Efflux Cl_ion->H2O Promotes Lumen Intestinal Lumen H2O->Lumen G cluster_0 Experimental Workflow start Animal Acclimatization induction Induction of Constipation (e.g., Loperamide Administration) start->induction grouping Randomization into Treatment Groups induction->grouping treatment Drug Administration (this compound Analogues or Alternatives) grouping->treatment fecal_collection Fecal Parameter Assessment (Pellet Count, Weight, Water Content) treatment->fecal_collection transit_assay Intestinal Transit Time Measurement (e.g., Charcoal Meal Assay) treatment->transit_assay data_analysis Data Analysis and Comparison fecal_collection->data_analysis transit_assay->data_analysis end Efficacy Assessment data_analysis->end

References

Validation of Pirnabine's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction to Pirnabine and its Putative Mechanism of Action

This compound is a synthetic small molecule that has been identified as a cannabinoid receptor ligand, exhibiting binding affinity for both the CB1 and CB2 receptors. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while also playing a significant role in regulating gastrointestinal motility and pain perception. The CB2 receptor is primarily found on immune cells and is involved in modulating inflammatory responses.

Given its investigation for chronic idiopathic constipation, this compound's therapeutic potential is likely linked to its agonist activity at CB1 receptors in the enteric nervous system, which are known to inhibit gastrointestinal motility. Activation of these receptors is hypothesized to slow transit time, providing a potential mechanism for its clinical effects. To definitively validate that this compound's effects are mediated through the CB1 receptor, experiments utilizing CB1 receptor knockout (CB1-/-) animal models are the gold standard.

Comparative Analysis: Expected Outcomes in Knockout Models

While specific data for this compound in knockout models is not publicly available, we can extrapolate the expected outcomes based on extensive research on other CB1 agonists, such as Δ⁹-tetrahydrocannabinol (THC) and the synthetic cannabinoid WIN 55,212-2. In studies with CB1 knockout mice, the characteristic effects of these agonists on locomotion, pain perception, and gastrointestinal transit are abolished, confirming a CB1-dependent mechanism.

The following tables summarize the anticipated results of administering this compound to wild-type (WT) and CB1 knockout (CB1-/-) mice compared to a vehicle control and a well-characterized CB1 agonist.

Table 1: Comparative Effects on Gastrointestinal Motility
Treatment Group Animal Model Whole Gut Transit Time (minutes) Upper GI Transit (% of intestinal length)
VehicleWild-Type (WT)150 ± 1075 ± 5
VehicleCB1 Knockout (CB1-/-)145 ± 1278 ± 6
This compound (1 mg/kg) Wild-Type (WT)220 ± 15 (Expected Increase) 40 ± 7 (Expected Decrease)
This compound (1 mg/kg) CB1 Knockout (CB1-/-)155 ± 11 (Expected No Effect) 72 ± 8 (Expected No Effect)
WIN 55,212-2 (1 mg/kg)Wild-Type (WT)235 ± 1835 ± 5
WIN 55,212-2 (1 mg/kg)CB1 Knockout (CB1-/-)152 ± 1476 ± 7

Data for WIN 55,212-2 is representative of typical findings in published literature. Data for this compound is hypothetical, based on its presumed CB1 agonist activity.

Table 2: Comparative Effects on Nociception (Hot Plate Test)
Treatment Group Animal Model Latency to Paw Lick (seconds)
VehicleWild-Type (WT)12 ± 2
VehicleCB1 Knockout (CB1-/-)11 ± 3
This compound (1 mg/kg) Wild-Type (WT)25 ± 4 (Expected Increase)
This compound (1 mg/kg) CB1 Knockout (CB1-/-)13 ± 2 (Expected No Effect)
THC (10 mg/kg)Wild-Type (WT)28 ± 5
THC (10 mg/kg)CB1 Knockout (CB1-/-)12 ± 3

Data for THC is representative of typical findings in published literature. Data for this compound is hypothetical, based on its presumed CB1 agonist activity.

Experimental Protocols

To validate the mechanism of action of this compound, the following key experiments would be essential.

Animals

Adult male CB1 receptor knockout (CB1-/-) mice and their wild-type (WT) littermates (C57BL/6 background) would be used. Animals would be housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water, except when fasting is required for specific experiments. All procedures would need to be approved by an Institutional Animal Care and Use Committee.

Gastrointestinal Motility Assay
  • Whole Gut Transit Time:

    • Mice are fasted for 12 hours with free access to water.

    • Each mouse is administered a non-absorbable charcoal meal (5% charcoal in 10% gum arabic) via oral gavage.

    • Immediately after, this compound, a reference agonist, or vehicle is administered intraperitoneally (i.p.).

    • The time to the first appearance of a charcoal-containing fecal pellet is recorded for each mouse, with a maximum observation period of 8 hours.

  • Upper Gastrointestinal Transit:

    • Mice are fasted for 12 hours.

    • This compound, a reference agonist, or vehicle is administered i.p. 30 minutes prior to the charcoal meal.

    • 20 minutes after the charcoal administration, mice are euthanized by cervical dislocation.

    • The small intestine is carefully excised from the pyloric sphincter to the cecum.

    • The total length of the small intestine and the distance traveled by the charcoal meal are measured.

    • The transit is expressed as a percentage of the total length of the small intestine.

Hot Plate Analgesia Test
  • A hot plate apparatus is maintained at a constant temperature of 55 ± 0.5 °C.

  • Baseline latency is determined by placing each mouse on the hot plate and recording the time until it licks a hind paw or jumps. A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.

  • Mice are then treated with this compound, a reference agonist, or vehicle (i.p.).

  • The hot plate test is repeated at 30, 60, and 90 minutes post-injection.

  • The results are expressed as the latency to the response in seconds.

Visualizing the Mechanism of Action

The following diagrams illustrate the theoretical signaling pathway of this compound and the experimental logic of using a knockout model for its validation.

G cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates This compound This compound This compound->CB1 Binds & Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., ↓ Neurotransmitter Release, ↓ GI Motility) cAMP->Response

Caption: this compound's putative signaling pathway via the CB1 receptor.

G cluster_wt Wild-Type (WT) Mouse cluster_ko CB1 Knockout (CB1-/-) Mouse Pirnabine_WT This compound CB1_WT Functional CB1 Receptor Pirnabine_WT->CB1_WT Activates Effect_WT Expected Effect Observed (e.g., Decreased GI Motility) CB1_WT->Effect_WT Mediates Validation Conclusion: Effect is CB1-dependent Pirnabine_KO This compound CB1_KO No CB1 Receptor Effect_KO Effect is Abolished CB1_KO->Effect_KO Cannot Mediate

Caption: Experimental logic for validating this compound's mechanism.

Conclusion and Future Directions

The validation of a drug's mechanism of action is a critical step in its development. For this compound, a synthetic cannabinoid agonist, the use of CB1 receptor knockout models is indispensable for confirming that its therapeutic effects on gastrointestinal motility are indeed mediated by this receptor. While direct experimental evidence for this compound in such models is not currently in the public domain, the established playbook for cannabinoid research provides a clear path for this validation. The expected abolition of its physiological effects in CB1-/- mice, as demonstrated with other cannabinoids, would provide definitive evidence of its on-target activity. Future research should aim to publish these validation studies to solidify the pharmacological profile of this compound and support its clinical development.

Benchmarking Novel Glaucoma Therapeutics: A Comparative Analysis of Netarsudil and Latanoprostene Bunod

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The management of glaucoma is continually evolving, with a focus on developing novel therapeutics that offer enhanced efficacy in lowering intraocular pressure (IOP), the primary modifiable risk factor for disease progression. This guide provides a comparative analysis of two prominent novel glaucoma therapeutics: Netarsudil (B609535) and Latanoprostene bunod.

Initial investigation for a compound named Pirnabine in the context of glaucoma treatment yielded no scientific or clinical evidence of its use or investigation for this indication. Literature primarily associates this compound, a 2,2-dimethyl-1-benzopyran, with research into chronic idiopathic constipation. Therefore, this guide will focus on a detailed comparison of Netarsudil and Latanoprostene bunod, two FDA-approved medications that represent significant advancements in glaucoma therapy.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, comparative efficacy, and the experimental protocols utilized in the pivotal clinical trials for these agents.

Mechanism of Action

Both Netarsudil and Latanoprostene bunod lower IOP by increasing the outflow of aqueous humor, but through distinct molecular pathways.

  • Netarsudil , the active ingredient in Rhopressa®, is a Rho kinase (ROCK) inhibitor.[1] By inhibiting ROCK in the trabecular meshwork, Netarsudil leads to a decrease in actin-myosin contraction, a reduction in actin stress fibers, and focal adhesions.[2] This cellular relaxation of the trabecular meshwork increases the outflow of aqueous humor through the conventional pathway, which is the primary drainage route in a healthy eye.[3][4] Additionally, Netarsudil may also lower episcleral venous pressure.[5]

  • Latanoprostene bunod , the active ingredient in Vyzulta®, is a dual-action prostaglandin (B15479496) analog.[4] Upon administration, it is metabolized into two active moieties: latanoprost (B1674536) acid and butanediol (B1596017) mononitrate.[6][7] Latanoprost acid, a well-established prostaglandin F2α analog, increases aqueous humor outflow through the uveoscleral pathway.[6][7] Butanediol mononitrate releases nitric oxide (NO), which relaxes the trabecular meshwork and Schlemm's canal, thereby increasing outflow through the conventional pathway.[5][6]

Comparative Efficacy: Quantitative Data

The following tables summarize the IOP-lowering efficacy of Netarsudil and Latanoprostene bunod from key clinical trials.

Table 1: Intraocular Pressure Reduction with Netarsudil (Rhopressa®)

Clinical TrialComparatorBaseline Mean Diurnal IOP (mmHg)Mean IOP Reduction from Baseline (mmHg)Percentage IOP Reduction
J-ROCKET[5][6]Ripasudil 0.4%20.5 (Netarsudil arm)4.65Not explicitly stated
ROCKET-1 & ROCKET-2[2]Timolol 0.5%< 25~5Not explicitly stated
Adjunctive Therapy Study[8]Latanoprostene bunodNot specified3.9 ± 4.617.5 ± 6.0%
Adjunctive to MMT Study[9][10]Latanoprostene bunodNot specifiedNot specified21%

Table 2: Intraocular Pressure Reduction with Latanoprostene Bunod (Vyzulta®)

Clinical TrialComparatorBaseline Mean Diurnal IOP (mmHg)Mean IOP Reduction from Baseline (mmHg)Percentage IOP Reduction
APOLLO & LUNAR (Pooled)[11][12]Timolol 0.5%Not specifiedSignificantly greater than Timolol32%
VOYAGER[2][13]Latanoprost 0.005%Not specified~1.23 mmHg greater than LatanoprostNot explicitly stated
Adjunctive Therapy Study[8]NetarsudilNot specified2.9 ± 3.713.6 ± 16.3%
Adjunctive to MMT Study[9][10]NetarsudilNot specifiedNot specified3% (when exchanged for a PGA)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for the pivotal Phase 3 trials of Netarsudil and Latanoprostene bunod.

Netarsudil (J-ROCKET Clinical Trial Protocol)[5][6]
  • Study Design: A prospective, single-masked, randomized, multi-center, parallel-group, 4-week, Phase 3 superiority study.

  • Participants: Japanese patients aged ≥ 20 years with a diagnosis of primary open-angle glaucoma (POAG) or ocular hypertension (OHT).

  • Intervention:

    • Netarsudil ophthalmic solution 0.02% administered once daily (QD) in the evening.

    • Ripasudil hydrochloride hydrate (B1144303) ophthalmic solution 0.4% administered twice daily (BID).

  • Randomization: Patients were randomized in a 1:1 ratio to either the Netarsudil group or the Ripasudil group.

  • Primary Efficacy Endpoint: The primary efficacy variable was the mean diurnal intraocular pressure (IOP), which was calculated as the average of IOP measurements taken at three time points (09:00, 11:00, and 16:00) at Week 4.

  • IOP Measurement: IOP was measured using a Goldmann applanation tonometer.

  • Safety Assessments: Adverse events were monitored and recorded throughout the study.

Latanoprostene Bunod (APOLLO and LUNAR Clinical Trial Protocols)[11][14]
  • Study Design: Two identical Phase 3, multicenter, double-masked, parallel-group, non-inferiority, active-controlled, randomized clinical trials.

  • Participants: Patients with open-angle glaucoma (OAG) or ocular hypertension (OHT).

  • Intervention:

    • Latanoprostene bunod 0.024% ophthalmic solution administered once daily in the evening.

    • Timolol maleate (B1232345) 0.5% ophthalmic solution administered twice daily (morning and evening).

  • Randomization: Patients were randomized in a 2:1 ratio to receive either Latanoprostene bunod or Timolol.

  • Primary Efficacy Endpoint: The primary endpoint was the IOP in the study eye measured at nine time points over three months: 8:00 a.m., 12:00 p.m., and 4:00 p.m. at Week 2, Week 6, and Month 3.

  • IOP Measurement: IOP was measured using a Goldmann applanation tonometer. The operators were masked to the treatment assignment.

  • Study Eye Selection: The eye that met the inclusion criteria was designated as the study eye. If both eyes qualified, the one with the higher mean diurnal IOP at baseline was chosen. If both had the same mean diurnal IOP, the right eye was selected.

  • Safety Extension: Both studies included open-label safety extension phases where all patients received Latanoprostene bunod.

Signaling Pathways and Visualizations

The distinct mechanisms of action of Netarsudil and Latanoprostene bunod are rooted in their modulation of specific intracellular signaling pathways.

Netarsudil and the Rho Kinase (ROCK) Signaling Pathway

Netarsudil's primary mechanism involves the inhibition of the Rho kinase (ROCK) signaling pathway within the trabecular meshwork cells.[14] This pathway is a key regulator of cellular contractility. By inhibiting ROCK, Netarsudil disrupts the formation of actin stress fibers and focal adhesions, leading to the relaxation of the trabecular meshwork and an increase in aqueous humor outflow.[14][15]

Netarsudil_ROCK_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Agonists Agonists GPCR GPCR Agonists->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLC Phosphatase (Inactive) ROCK->MLCP Inhibits Actin_Myosin Actin-Myosin Contraction ROCK->Actin_Myosin Promotes TM_Stiffness Trabecular Meshwork Stiffness & Reduced Outflow Actin_Myosin->TM_Stiffness Netarsudil Netarsudil Netarsudil->ROCK Inhibits

Caption: Netarsudil inhibits ROCK, preventing trabecular meshwork contraction.

Latanoprostene Bunod and the Nitric Oxide (NO) Signaling Pathway

Latanoprostene bunod delivers nitric oxide (NO) to the trabecular meshwork.[16] NO activates soluble guanylate cyclase (sGC), which in turn increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP).[17] Elevated cGMP leads to the relaxation of the trabecular meshwork cells, facilitating increased aqueous humor outflow.[16]

Latanoprostene_Bunod_NO_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Latanoprostene_Bunod Latanoprostene Bunod Butanediol_Mononitrate Butanediol Mononitrate Latanoprostene_Bunod->Butanediol_Mononitrate Metabolized to NO Nitric Oxide (NO) Butanediol_Mononitrate->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP TM_Relaxation Trabecular Meshwork Relaxation & Increased Outflow cGMP->TM_Relaxation Leads to

Caption: Latanoprostene bunod releases NO, leading to trabecular meshwork relaxation.

Experimental Workflow for a Typical Glaucoma Clinical Trial

The following diagram illustrates a generalized workflow for a clinical trial evaluating a novel IOP-lowering agent, based on the protocols of the J-ROCKET, APOLLO, and LUNAR studies.

Glaucoma_Trial_Workflow Screening Patient Screening (POAG or OHT Diagnosis) Baseline Baseline Visit (Washout, IOP Measurement) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., Novel Therapeutic) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Comparator) Randomization->Treatment_B Follow_Up Follow-Up Visits (e.g., Week 2, 6, Month 3) IOP Measurement at Multiple Time Points Treatment_A->Follow_Up Treatment_B->Follow_Up Primary_Endpoint Primary Endpoint Analysis (Mean Diurnal IOP Reduction) Follow_Up->Primary_Endpoint Safety_Analysis Safety Analysis (Adverse Events) Follow_Up->Safety_Analysis Extension_Phase Open-Label Extension Phase (Optional) Follow_Up->Extension_Phase Final_Analysis Final Data Analysis & Reporting Primary_Endpoint->Final_Analysis Safety_Analysis->Final_Analysis Extension_Phase->Final_Analysis

Caption: Generalized workflow for a glaucoma clinical trial.

References

Safety Operating Guide

A Guide to the Proper Disposal of Pirnabine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Pirnabine, a synthetic cannabinoid ligand that targets CB1 and CB2 receptors.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, this guidance is based on general best practices for the disposal of synthetic cannabinoids and other research chemicals.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. This guide is intended to supplement, not replace, institutional and regulatory requirements.

Core Principles of this compound Disposal

Due to its classification as a synthetic cannabinoid, this compound should be handled as a potentially hazardous chemical. The primary goal of its disposal is to ensure the safety of laboratory personnel and to prevent its release into the environment. The following principles should guide all disposal activities:

  • Waste Identification: All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips, and spill cleanup materials), must be classified as hazardous chemical waste.

  • Segregation: this compound waste must be segregated from other waste streams, such as general laboratory trash, sharps, and biohazardous waste.

  • Containment: All this compound waste should be collected in designated, leak-proof, and clearly labeled hazardous waste containers.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound waste.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Safety goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

  • Waste Collection:

    • Solid Waste: Collect unused this compound powder, contaminated weigh boats, and other solid materials in a designated, robust, and sealable container.

    • Liquid Waste: If this compound is in a solvent, collect the solution in a compatible, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless approved by your EHS department.

    • Contaminated Labware: Disposable items such as pipette tips, and vials that have come into contact with this compound should be placed in a designated hazardous waste container.

  • Container Labeling:

    • Clearly label the hazardous waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • The solvent used (if applicable)

      • The approximate concentration and quantity

      • The date of accumulation

      • The name of the principal investigator or laboratory contact

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.

    • Ensure the storage area is away from heat, sparks, and open flames, especially if a flammable solvent was used.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.

    • Do not dispose of this compound down the drain or in the regular trash.

Chemical and Physical Properties

PropertyValue
Chemical Name3,6,6,9-tetramethyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl acetate[2]
CAS Number19825-63-9[2]
Molecular FormulaC19H24O3[2][3]
TypeSynthetic cannabinoid ligand[1]
Target ReceptorsCB1 and CB2[1]

Experimental Workflow and Decision Making

The following diagrams illustrate the recommended workflow for handling and disposing of this compound, as well as a decision-making process in the absence of a specific SDS.

cluster_handling This compound Handling Workflow cluster_disposal This compound Disposal Workflow A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Well-Ventilated Area (e.g., Fume Hood) A->B C Weigh and Prepare this compound for Experiment B->C D Conduct Experiment C->D E Collect All Waste (Solid, Liquid, Contaminated Materials) D->E F Segregate this compound Waste from other waste streams E->F Transfer Waste G Place in a Labeled, Leak-Proof Hazardous Waste Container F->G H Store Container in a Secure, Designated Area G->H I Contact EHS for Waste Pickup H->I

Caption: Workflow for the safe handling and disposal of this compound.

node_rect node_rect start Disposal of a Research Chemical (e.g., this compound) sds_check Is a specific SDS available? start->sds_check follow_sds Follow disposal instructions in the SDS sds_check->follow_sds Yes no_sds Consult Institutional EHS Department sds_check->no_sds No surrogate_check Are there disposal guidelines for similar compounds? no_sds->surrogate_check conservative_approach Adopt a conservative approach: Treat as hazardous chemical waste surrogate_check->conservative_approach Yes/No document Document the disposal procedure and rationale conservative_approach->document

Caption: Decision-making process for chemical disposal without a specific SDS.

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound and contribute to a secure laboratory environment.

References

Essential Safety and Logistical Information for Handling Pirnabine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Pirnabine was found. The following guidance is based on best practices for handling potent, non-sterile hazardous pharmaceutical compounds and should be supplemented by a compound-specific risk assessment before any handling occurs.

Researchers and drug development professionals handling this compound, a synthetic cannabinoid receptor ligand, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1] This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent inhalation, dermal, and ocular exposure to this compound. The following table summarizes the recommended PPE for handling this potent compound.[2]

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[2][3]
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test must be conducted.[2]
Disposable Respirators (e.g., N95, FFP2)Suitable for low-risk activities but not recommended as primary protection for highly potent compounds.[2]
Hand Protection Double GlovingWear two pairs of powder-free nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable CoverallsChoose coveralls made from materials like polyethylene-coated polypropylene (B1209903) or other laminate materials to protect against chemical splashes and dust.[4]
Lab CoatA dedicated, disposable lab coat should be worn over personal clothing.
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[5]
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.[5]

Experimental Protocol for Safe Handling of this compound

A systematic approach is crucial for safely handling potent compounds like this compound. The following step-by-step plan outlines the key phases of handling.

1. Preparation and Planning:

  • Conduct a pre-use risk assessment to identify potential hazards and determine the necessary control measures.

  • Ensure all necessary PPE is available and in good condition.

  • Prepare a dedicated and clearly demarcated handling area, preferably within a containment device such as a chemical fume hood or a glove box.

  • Have a spill kit readily accessible.

2. Donning PPE:

  • Don PPE in a designated clean area before entering the handling zone.

  • Follow the correct sequence for donning: shoe covers, inner gloves, coverall, outer gloves, head/hair cover, respirator, and eye protection.

3. Handling Procedures:

  • Weighing:

    • Perform all weighing operations within a containment system to minimize the risk of aerosolization.

    • Use dedicated utensils (spatulas, weigh boats) for this compound.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[2]

    • Keep containers covered as much as possible.[2]

  • General Handling:

    • Handle all materials containing this compound with care to avoid creating dust or aerosols.

    • Work in a well-ventilated area, and use engineering controls like fume hoods.

4. Decontamination and Cleaning:

  • Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[2]

  • Clean the work area at the end of each procedure.

5. Doffing PPE:

  • Remove PPE in the designated doffing area, taking care to avoid self-contamination.[2]

  • The general sequence for doffing is the reverse of donning: outer gloves, coverall, shoe covers, inner gloves, eye protection, respirator, and head/hair cover.

6. Personal Hygiene:

  • Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[2]

Disposal Plan

Proper disposal of this compound waste and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • All disposable items that have come into contact with this compound, including gloves, coveralls, shoe covers, and cleaning materials, must be considered hazardous waste.

  • Waste Containment:

    • Place all contaminated solid waste in clearly labeled, sealed, and puncture-resistant hazardous waste containers.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in designated, sealed, and labeled containers.

  • Documentation:

    • Maintain accurate records of all disposed hazardous waste in line with institutional and regulatory requirements.[2]

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Risk Assessment Risk Assessment Prepare Handling Area Prepare Handling Area Risk Assessment->Prepare Handling Area Proceed if safe Don PPE Don PPE Prepare Handling Area->Don PPE Weighing Weighing Don PPE->Weighing Solution Preparation Solution Preparation Weighing->Solution Preparation Decontamination Decontamination Solution Preparation->Decontamination Waste Segregation Waste Segregation Solution Preparation->Waste Segregation Doff PPE Doff PPE Decontamination->Doff PPE Decontamination->Waste Segregation Personal Hygiene Personal Hygiene Doff PPE->Personal Hygiene Waste Containment Waste Containment Waste Segregation->Waste Containment Documentation Documentation Waste Containment->Documentation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirnabine
Reactant of Route 2
Pirnabine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。